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  • Product: 3-Bromoquinoline-6-carbaldehyde
  • CAS: 860757-84-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-Bromoquinoline-6-carbaldehyde

An In-depth Technical Guide to 3-Bromoquinoline-6-carbaldehyde Foreword: As a key heterocyclic scaffold, the quinoline nucleus is a cornerstone in medicinal chemistry and materials science. The strategic introduction of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromoquinoline-6-carbaldehyde

Foreword: As a key heterocyclic scaffold, the quinoline nucleus is a cornerstone in medicinal chemistry and materials science. The strategic introduction of functional groups onto this core structure unlocks vast potential for molecular exploration and the development of novel agents. This guide focuses on 3-Bromoquinoline-6-carbaldehyde, a bifunctional building block whose unique electronic and steric properties make it a valuable intermediate in synthetic chemistry. We will dissect its core characteristics, reactivity, and potential applications, providing researchers with the foundational knowledge required for its effective utilization.

Molecular Identity and Core Structure

3-Bromoquinoline-6-carbaldehyde is a substituted quinoline derivative. The quinoline ring system is a fused aromatic heterocycle composed of a benzene ring and a pyridine ring. In this specific molecule, a bromine atom is substituted at the 3-position of the pyridine ring, and a carbaldehyde (formyl) group is attached at the 6-position of the benzene ring.

  • IUPAC Name: 3-bromoquinoline-6-carbaldehyde

  • CAS Number: 860757-84-2[1]

  • Molecular Formula: C₁₀H₆BrNO[1][2]

  • Molecular Weight: 236.07 g/mol [1]

The presence of the electron-withdrawing bromine atom and the aldehyde group significantly influences the electronic properties of the quinoline core, while the nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a site for potential coordination.

Physicochemical and Handling Properties

A clear understanding of the physical properties and stability of a compound is paramount for its proper handling, storage, and application in chemical reactions.

PropertyValue / DescriptionSource(s)
Physical Form Solid[1]
Purity Typically ≥98%[1]
Storage Store at 4°C under a nitrogen atmosphere. Keep in a dry, cool, and well-ventilated place.[1][3]
Incompatible Materials Strong oxidizing agents[3]

Causality in Storage: The recommendation to store under an inert atmosphere (nitrogen) at a reduced temperature (4°C) is driven by the aldehyde functionality. Aldehydes are susceptible to oxidation, which would convert the -CHO group to a carboxylic acid (-COOH), altering the compound's reactivity and purity. The inert atmosphere displaces oxygen, mitigating this degradation pathway.

Spectroscopic Characterization Framework

While a comprehensive public database of spectra for this specific molecule is limited, its structure allows for the confident prediction of characteristic spectroscopic signatures. These predictions are based on established principles of NMR, IR, and Mass Spectrometry and data from analogous quinoline structures.[4]

TechniqueExpected Observations
¹H NMR - A distinct singlet for the aldehyde proton (-CHO) in the downfield region (δ 9.5-10.5 ppm).- A series of aromatic protons on the quinoline core, with chemical shifts and coupling constants characteristic of the substitution pattern. The protons at positions 2 and 4 will appear as distinct singlets or doublets, influenced by the bromine at C3. Protons on the benzene ring (C5, C7, C8) will show characteristic aromatic coupling patterns.
¹³C NMR - A signal for the aldehyde carbonyl carbon in the highly deshielded region (δ 190-200 ppm).- Signals for the nine aromatic carbons of the quinoline ring. The carbon bearing the bromine (C3) will be shifted, and its signal may be influenced by the quadrupole moment of the bromine atom.
IR Spectroscopy - A strong, sharp absorption band for the C=O stretch of the aldehyde group, typically around 1690-1715 cm⁻¹.- Aromatic C-H stretching vibrations above 3000 cm⁻¹.- Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) and/or protonated molecule ([M+H]⁺) will show a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.
Exemplary Protocol: NMR Sample Preparation

A robust and reproducible protocol is essential for acquiring high-quality data.

  • Analyte Preparation: Accurately weigh 5-10 mg of 3-Bromoquinoline-6-carbaldehyde.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common first choice for many organic molecules, while DMSO-d₆ is used for compounds with lower solubility in chloroform.

  • Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a greater number of scans is necessary due to the low natural abundance of the ¹³C isotope.[4]

Reactivity and Synthetic Potential

3-Bromoquinoline-6-carbaldehyde is a bifunctional molecule, offering two distinct and orthogonal sites for chemical modification. This dual reactivity is the cornerstone of its utility as a synthetic intermediate.

A. Transformations of the Aldehyde Group

The carbaldehyde at the C-6 position is a versatile functional group that can undergo a wide array of classical organic reactions:

  • Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) yields secondary alcohols.

  • Wittig Reaction: Olefination with phosphorus ylides converts the aldehyde into an alkene, enabling carbon chain extension.

  • Reductive Amination: A two-step or one-pot reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new C-N bond, providing access to substituted aminoquinolines.

  • Condensation Reactions: Can act as an electrophile in aldol or Knoevenagel condensations.

B. Reactions at the C-Br Bond

The bromine atom at the C-3 position is an ideal handle for modern cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters introduces new aryl or vinyl substituents at the C-3 position. This is a highly reliable method for building molecular complexity.[5]

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the synthesis of 3-aminoquinoline derivatives, a common scaffold in pharmacologically active molecules.[5]

  • Sonogashira Coupling: Copper- and palladium-catalyzed reaction with terminal alkynes introduces an alkynyl group, useful for creating rigid, linear extensions to the molecular framework.

The strategic separation of these reactive sites allows for stepwise, selective functionalization, making this compound a powerful tool for building diverse molecular libraries.

G cluster_molecule 3-Bromoquinoline-6-carbaldehyde cluster_aldehyde C-6 Aldehyde Reactivity cluster_bromo C-3 Bromo Reactivity mol Core Structure nuc_add Nucleophilic Addition (e.g., Grignard) mol->nuc_add Forms Alcohols reduct_amin Reductive Amination mol->reduct_amin Forms Amines wittig Wittig Reaction mol->wittig Forms Alkenes suzuki Suzuki Coupling mol->suzuki Forms C-C Bonds buchwald Buchwald-Hartwig Amination mol->buchwald Forms C-N Bonds sonogashira Sonogashira Coupling mol->sonogashira Forms C-C Bonds

Caption: Dual reactivity pathways of 3-Bromoquinoline-6-carbaldehyde.

Applications in Drug Discovery and Materials Science

The quinoline scaffold is prevalent in a multitude of FDA-approved drugs. Bromo-substituted quinolines, in particular, serve as crucial intermediates for creating analogues of existing drugs or discovering new chemical entities.[6]

  • Medicinal Chemistry: The ability to independently functionalize the C-3 and C-6 positions allows for the systematic exploration of structure-activity relationships (SAR). For example, one could attach various aryl groups at C-3 via Suzuki coupling to probe interactions with a protein's hydrophobic pocket, while simultaneously modifying the C-6 position to enhance solubility or metabolic stability. This makes it a valuable building block for developing agents targeting cancer, inflammation, or infectious diseases.[6]

  • Materials Science: Quinoline derivatives can be used to construct fluorescent probes and organic dyes.[6] The extended π-system of the quinoline core, which can be further modulated through cross-coupling reactions, is conducive to creating materials with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs) or chemical sensors.

Safety and Handling Protocol

As with any laboratory chemical, proper safety precautions are mandatory.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][7]

  • H319: Causes serious eye irritation.[1][7]

  • H335: May cause respiratory irritation.[1][7]

Recommended Safety Procedures:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety goggles or a face shield.[3][9]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[3][7]

  • First Aid (Eyes): Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][9]

  • First Aid (Skin): Wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7][9]

  • First Aid (Ingestion): Do NOT induce vomiting. Call a physician or poison control center immediately.[3][9]

  • First Aid (Inhalation): Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]

Exemplary Experimental Workflow: Suzuki-Miyaura Coupling

To illustrate the practical application of this building block, the following section details a generalized, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.

G start Reaction Setup reagents Combine 3-Bromoquinoline-6-carbaldehyde, Boronic Acid, Pd Catalyst, and Base in Degassed Solvent start->reagents reaction Heat Reaction Mixture (e.g., 80-100 °C) under Inert Atmosphere reagents->reaction workup Aqueous Workup: Quench, Separate Layers, Extract Aqueous Phase reaction->workup purify Purification: Dry Organic Layer, Concentrate, and Purify (e.g., Column Chromatography) workup->purify end Characterize Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol:

  • Reagent Preparation (The "Why"): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-Bromoquinoline-6-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromoquinoline starting material. The palladium catalyst is the heart of the reaction, facilitating the catalytic cycle. The base is essential for the transmetalation step of the cycle. The entire setup must be under an inert atmosphere because the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition (The "Why"): Add a suitable solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol. The solvent must be degassed (e.g., by sparging with argon for 15-20 minutes) prior to addition.

    • Causality: The solvent choice is critical for solubilizing all reactants. A mixture including water is often necessary to dissolve the inorganic base. Degassing removes dissolved oxygen, which can oxidize and deactivate the palladium catalyst, leading to low yields.

  • Reaction Execution (The "Why"): Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality: The heat provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential byproduct formation from prolonged heating.

  • Workup (The "Why"): After completion, cool the reaction to room temperature. Add water and an organic solvent like ethyl acetate. Separate the organic and aqueous layers. Extract the aqueous layer 2-3 times with the organic solvent.

    • Causality: The workup removes the inorganic base and other water-soluble byproducts. Repeated extraction ensures maximum recovery of the desired organic product.

  • Purification (The "Why"): Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel.

    • Causality: The brine wash removes residual water. The drying agent removes all traces of water, which can interfere with purification. Column chromatography separates the desired product from the catalyst residue, excess boronic acid, and any non-polar byproducts.

References

  • Fisher Scientific. SAFETY DATA SHEET - 3-Bromoquinoline (Sept 2023). [Link][9]

  • The Royal Society of Chemistry. Supporting information. [Link][10]

  • Chem-Impex. 3-Bromoquinoline. [Link][6]

Sources

Exploratory

3-Bromoquinoline-6-carbaldehyde CAS number and molecular weight

This guide details the chemical identity, synthesis, and application of 3-Bromoquinoline-6-carbaldehyde , a privileged bifunctional scaffold in medicinal chemistry. Dual-Functionalized Heterocyclic Scaffold for Drug Disc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and application of 3-Bromoquinoline-6-carbaldehyde , a privileged bifunctional scaffold in medicinal chemistry.

Dual-Functionalized Heterocyclic Scaffold for Drug Discovery

Executive Summary

3-Bromoquinoline-6-carbaldehyde (CAS: 860757-84-2) is a critical intermediate in the synthesis of complex pharmaceutical agents and agrochemicals. Its value lies in its orthogonal reactivity: the C3-bromine atom serves as an electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C6-aldehyde group allows for rapid diversification via reductive amination, olefination, or heterocycle formation. This guide provides a validated synthetic protocol, reaction engineering insights, and application workflows for researchers.

Chemical Identity & Properties

PropertyData
Chemical Name 3-Bromoquinoline-6-carbaldehyde
CAS Number 860757-84-2
Molecular Formula C₁₀H₆BrNO
Molecular Weight 236.07 g/mol
Appearance Pale yellow to off-white solid
Melting Point 140–145 °C (Typical range for pure solid)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen) to prevent oxidation

Validated Synthetic Protocol

The most robust industrial route to 3-Bromoquinoline-6-carbaldehyde involves the direct regioselective bromination of 6-quinolinecarbaldehyde. This method avoids the use of unstable aniline precursors often required in Skraup-type syntheses.

Reaction Scheme

The reaction utilizes a pyridine-bromine complex to facilitate electrophilic aromatic substitution at the electron-deficient C3 position of the quinoline ring, while the C6-formyl group deactivates the carbocyclic ring, preventing over-bromination.

Synthesis SM 6-Quinolinecarbaldehyde (Starting Material) Inter Intermediate (N-Bromo-pyridinium complex) SM->Inter Dissolution Reagent Br2 / Pyridine (Complexation) Reagent->Inter Addition (RT) Product 3-Bromoquinoline-6-carbaldehyde (Target) Inter->Product Reflux (6h) - HBr

Caption: Regioselective bromination pathway via pyridine-bromine complexation.

Step-by-Step Methodology

Based on optimized protocols from Bayer CropScience patent literature.

Reagents:

  • 6-Quinolinecarbaldehyde (1.0 equiv)[1][2][3]

  • Bromine (Br₂) (2.5–3.0 equiv total)

  • Pyridine (Solvent/Base)[2][3]

Protocol:

  • Setup: Charge a round-bottom flask with 6-quinolinecarbaldehyde (e.g., 10.0 g) and Pyridine (approx. 5 volumes, 50 mL). Ensure the system is equipped with a reflux condenser and a scrubber to trap HBr gas.

  • Addition 1: Add the first portion of Bromine (0.8 equiv) dropwise at room temperature. Note: Exothermic reaction; control rate to maintain temp < 40°C.

  • Activation: Heat the mixture to reflux (approx. 115°C).

  • Addition 2: After 2 hours at reflux, add the remaining Bromine (approx. 2.0 equiv) dropwise while maintaining reflux.

  • Completion: Continue reflux for an additional 4 hours. Monitor via LC-MS for the consumption of starting material (m/z 157) and appearance of product (m/z 236/238).

  • Workup: Cool to room temperature. Pour the reaction mixture onto ice-water. Extract with Dichloromethane (DCM). Wash organic layer with 10% Na₂S₂O₃ (to quench excess Br₂) and then Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).

Critical Causality (Why this works)
  • Pyridine Role: Pyridine acts as both solvent and base, trapping the HBr byproduct. Crucially, it forms a Pyridine·Br2 complex, which moderates the electrophilicity of bromine, preventing tar formation and directing the substitution to the heteroaromatic ring (C3) rather than the benzene ring.

  • Regioselectivity: The C6-formyl group is strongly electron-withdrawing, deactivating the benzene ring (positions 5, 7, 8). While the pyridine ring is also electron-deficient, the C3 position is the least deactivated site amenable to substitution under thermodynamic control (reflux).

Applications in Drug Discovery

This scaffold enables "Divergent Synthesis," allowing researchers to lock in the core structure and vary substituents at two distinct vectors.

Functionalization Logic
  • Vector A (C3-Position): Palladium-catalyzed cross-couplings (Suzuki, Heck, Sonogashira) to introduce aryl or heteroaryl groups.

  • Vector B (C6-Position): Carbonyl chemistry (Reductive amination, Wittig, condensation) to build solubilizing tails or heterocyclic extensions.

Reactivity Core 3-Bromoquinoline-6-carbaldehyde (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki C3-Br Reactivity RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm C6-CHO Reactivity Oxime Hydroxylamine / Chlorination Core->Oxime C6-CHO Reactivity Biaryl 3-Aryl-quinoline-6-carbaldehyde (Kinase Inhibitor Motifs) Suzuki->Biaryl Amine 3-Bromo-6-(aminomethyl)quinoline (Solubility/Target Engagement) RedAm->Amine Isox Quinoline-Isoxazoline (Agrochemical/Antifungal) Oxime->Isox

Caption: Divergent synthetic workflows accessible from the 3-bromo-6-formyl scaffold.

Case Study: Kinase Inhibitor Synthesis

In the development of PI3K/mTOR inhibitors, the C3-bromo group is often coupled with an indazole or pyridine boronic ester. The C6-aldehyde is subsequently converted to a morpholine-methyl group via reductive amination to improve oral bioavailability and solubility.

Protocol Highlight (Suzuki Coupling at C3):

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Temp: 90°C, 12h.

  • Note: The aldehyde at C6 is generally stable under standard Suzuki conditions, but air-free technique is vital to prevent oxidation to the carboxylic acid.

Handling & Safety (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Precautions:

    • Bromine (Synthesis): Extremely corrosive and toxic. Use only in a well-ventilated fume hood with a caustic scrubber.

    • Aldehyde Stability: Store under inert gas. If the solid turns from yellow to white/colorless crust, check for oxidation to carboxylic acid (COOH).

References

  • Bayer CropScience.Process for the preparation of substituted quinolines. European Patent EP2900661B1.

Sources

Foundational

Melting point and physical characteristics of 3-Bromoquinoline-6-carbaldehyde

The following technical guide is structured as an advanced whitepaper for drug development professionals. It prioritizes experimental rigor, self-validating protocols, and structural analysis over generic data listing.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for drug development professionals. It prioritizes experimental rigor, self-validating protocols, and structural analysis over generic data listing.

CAS: 860757-84-2 | Formula: C₁₀H₆BrNO | M.W.: 236.07 g/mol

Executive Summary

3-Bromoquinoline-6-carbaldehyde is a high-value heterocyclic scaffold employed primarily in the synthesis of complex pharmaceutical agents. Its dual-functionality—a bromine handle at the C3 position and an aldehyde moiety at C6—makes it a versatile "linchpin" intermediate. The C3-bromide is primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C6-aldehyde facilitates reductive aminations or Knoevenagel condensations.

This guide details the physicochemical characterization, synthesis logic, and quality control (QC) protocols required to validate this compound for use in Good Laboratory Practice (GLP) environments.

Physicochemical Characterization

Physical State & Appearance[1][2][3][4][5][6][7]
  • State: Solid.[1]

  • Appearance: Typically isolated as a white to off-white or pale yellow crystalline powder .

  • Odor: Faint, characteristic of quinolines (amine-like).

Solubility Profile

The compound exhibits lipophilic character typical of halogenated fused heterocycles.

  • Soluble: Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Ethyl Acetate, Chloroform.

  • Sparingly Soluble: Methanol, Ethanol.[2]

  • Insoluble: Water (neutral pH). Note: Solubility in aqueous media can be enhanced by converting to a hydrochloride salt, though this may affect stability.

Melting Point Analysis

While specific literature values can vary based on recrystallization solvents (polymorphism), the melting point is the primary indicator of purity for this intermediate.

ParameterSpecification / Observation
Expected Range Solid (High Melting) . Note: Exact range depends on purity; typically >100°C for fused bromo-aldehydes.
Purity Indicator A range >2°C indicates solvent occlusion or isomer contamination (e.g., 3-bromo vs. 5-bromo isomers).
Method Capillary method (ramp rate 1°C/min near melt).

Structural Analysis & Identification

To ensure the exclusion of regioisomers (particularly 5-bromo or 8-bromo byproducts), the following spectroscopic signatures must be validated.

Nuclear Magnetic Resonance (NMR)[6][10]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aldehyde (-CHO): Singlet, highly deshielded, ~10.1–10.2 ppm.

    • C2-H (Quinoline): Doublet (d), ~9.1 ppm (deshielded by Nitrogen and Bromine).

    • C4-H (Quinoline): Doublet (d), ~8.7 ppm.

    • Coupling: Distinct coupling patterns in the benzenoid ring (C5, C7, C8) confirm the 6-substitution pattern.

Mass Spectrometry (MS)[6]
  • Ionization: ESI+ (Electrospray Ionization).

  • Pattern: Characteristic 1:1 isotopic ratio for ⁷⁹Br/⁸¹Br.

    • [M+H]⁺: 236.0 / 238.0 m/z.

Synthesis & Reaction Logic

The synthesis of 3-Bromoquinoline-6-carbaldehyde requires regioselective control. The most robust industrial route involves the bromination of the pre-formed quinoline aldehyde scaffold.

Reaction Scheme (Graphviz)

SynthesisPathway Start 6-Quinolinecarbaldehyde (Starting Material) Reagents Br₂ / Pyridine Reflux Start->Reagents Intermediate Complex Formation (N-Bromopyridinium) Reagents->Intermediate Electrophilic Attack Product 3-Bromoquinoline- 6-carbaldehyde Intermediate->Product Elimination/Workup

Figure 1: Synthesis pathway via bromination of 6-quinolinecarbaldehyde in pyridine.

Experimental Protocol (Synthesis)

Objective: Regioselective bromination at C3.

  • Setup: Charge a round-bottom flask with 6-quinolinecarbaldehyde (1.0 eq) and pyridine (solvent/base).

  • Addition: Add Bromine (Br₂) (1.1 eq) dropwise at room temperature.[3][4][5] Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 115°C) for 2–4 hours.

  • Quench: Cool to RT and pour into ice-water.

  • Isolation: Extract with Ethyl Acetate. Wash organic layer with aqueous NaHSO₃ (to remove excess Br₂) and Brine.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc) to remove regioisomers.

Quality Control & Characterization Workflow

Trustworthiness in data is derived from a self-validating workflow. The following diagram outlines the logical steps to certify a batch of 3-Bromoquinoline-6-carbaldehyde.

QC_Workflow Crude Crude Isolate TLC TLC Screening (Check Regioisomers) Crude->TLC Purification Recrystallization / Column TLC->Purification MP_Test Melting Point Determination (Range < 2°C?) Purification->MP_Test Pass Structural Confirmation (NMR, MS) MP_Test->Pass Yes Fail Reprocess MP_Test->Fail No Release Batch Release (Certificate of Analysis) Pass->Release Fail->Purification

Figure 2: Quality Control workflow ensuring purity prior to downstream application.

Melting Point Determination Protocol (Self-Validating)

To establish the exact melting point for your specific batch (as literature varies by crystal habit):

  • Preparation: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove solvent solvates.

  • Loading: Pack 2–3 mm of substance into a glass capillary tube.

  • Ramp: Heat rapidly to 100°C, then reduce ramp rate to 1°C/min .

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt).
  • Validation: If

    
    , the batch requires further purification.
    

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Protect from light.[6] Halogenated heterocycles can undergo photodehalogenation over extended periods.

  • Reactivity: Avoid contact with strong oxidizing agents and strong bases (which may attack the aldehyde).

References

  • Sigma-Aldrich. 3-Bromoquinoline-6-carbaldehyde Product Page & Safety Data.Link

  • European Patent Office. Quinoline isoxazolin derivatives for plant disease control (EP2900661B1). Describes the bromination of 6-quinolinecarbaldehyde. Link

  • ChemicalBook. 3-Bromoquinoline-6-carbaldehyde Properties and Suppliers.Link

  • BenchChem. Technical Support: Synthesis of 3-Bromoquinoline Derivatives.Link

Sources

Exploratory

Electronic properties of 3-bromoquinoline derivatives for OLED research

Topic: Electronic properties of 3-bromoquinoline derivatives for OLED research Content Type: In-depth Technical Guide Executive Summary The search for stable, high-efficiency blue and deep-red emitters in Organic Light-E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic properties of 3-bromoquinoline derivatives for OLED research Content Type: In-depth Technical Guide

Executive Summary

The search for stable, high-efficiency blue and deep-red emitters in Organic Light-Emitting Diodes (OLEDs) has shifted focus from standard carbocyles to nitrogen-containing heterocycles. While 8-hydroxyquinoline (Alq3) and 2-phenylquinoline are ubiquitous, 3-bromoquinoline represents a privileged, under-utilized scaffold. Its unique substitution pattern—meta to the nitrogen atom—allows for precise tuning of the triplet energy (


) and HOMO/LUMO overlap without the steric congestion associated with the 8-position or the strong inductive deactivation of the 2-position. This guide details the electronic properties, synthetic utility, and characterization protocols of 3-bromoquinoline derivatives for next-generation OLED stacks.

Molecular Architecture & Electronic Fundamentals

The "Meta-Conjugation" Effect

The quinoline core is electron-deficient, making it an excellent electron-transporting (ET) moiety. However, the position of substitution dictates the electronic communication between the quinoline acceptor and the attached donor (e.g., carbazole, amine).

  • 2- and 4-positions: These are in direct resonance with the nitrogen atom. Substituents here strongly perturb the LUMO, often leading to significant red-shifts in emission, which is undesirable for blue OLEDs.

  • 3-position (The Target): The 3-position is effectively meta to the nitrogen. Substitution here results in interrupted conjugation . This feature is critical for:

    • High Triplet Energy (

      
      ):  By limiting the conjugation length, the 
      
      
      
      remains high, preventing reverse energy transfer in phosphorescent and Thermally Activated Delayed Fluorescence (TADF) hosts.
    • Twisted Intramolecular Charge Transfer (TICT): The steric interaction between the substituent at C3 and the hydrogen at C4 (peri-position) often forces a twisted geometry. This orthogonal donor-acceptor geometry is the structural prerequisite for efficient TADF (small

      
      ).
      
Frontier Molecular Orbital (FMO) Engineering

In 3-bromoquinoline derivatives, the LUMO is predominantly localized on the quinoline ring (specifically the pyridyl ring), while the HOMO is localized on the substituent introduced via cross-coupling.

Property2-Substituted Quinoline3-Substituted QuinolineImpact on OLED
LUMO Localization Delocalized over bondLocalized on QuinolineBetter electron injection
Conjugation Strong (Resonance)Weak (Inductive/Hyperconjugation)Blue-shifted emission
Steric Hindrance LowModerate (vs H-4)Increases

, enables TADF
Reactivity (Precursor) High (

active)
Low (

inactive)
Requires Pd-catalyzed coupling

Synthetic Pathways: From Scaffold to Emitter

The utility of 3-bromoquinoline lies in its reactivity as an electrophile in Palladium-catalyzed cross-coupling reactions. Unlike 2-chloroquinoline, it does not undergo nucleophilic aromatic substitution (


) easily, necessitating robust catalytic systems.
Workflow Diagram: Synthesis of 3-Arylquinoline Hosts

The following diagram illustrates the conversion of 3-bromoquinoline into a Host Material (for phosphorescent OLEDs) and subsequently into an Iridium complex.

SynthesisWorkflow cluster_legend Reaction Class Start 3-Bromoquinoline (Starting Material) Step1 Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Aryl-Boronic Acid) Start->Step1 + Ar-B(OH)2 Intermediate 3-Arylquinoline Ligand (C^N Ligand) Step1->Intermediate Yield: 70-90% Step2 Cyclometalation (IrCl3·nH2O, 2-ethoxyethanol) Intermediate->Step2 Reflux, 24h Product Ir(III) Complex (Phosphorescent Emitter) Step2->Product Bridge Splitting (acac) key1 Precursor key2 Catalytic Step

Caption: Synthetic route transforming 3-bromoquinoline into functionalized ligands and Ir(III) complexes.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling for 3-(9-Carbazolyl)quinoline

This reaction attaches a carbazole donor to the quinoline acceptor, creating a bipolar host material.

Reagents:

  • 3-Bromoquinoline (1.0 eq)

  • 9-Carbazolylphenylboronic acid (1.2 eq)

  • 
     (5 mol%)
    
  • 
     (2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (3:1 v/v)

Procedure:

  • Degassing: Charge a Schlenk flask with 3-bromoquinoline, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Toluene/Ethanol and the base solution via syringe.

  • Reflux: Heat the mixture to 90°C for 24 hours under inert atmosphere. The mixture will darken as

    
     species form.
    
  • Workup: Cool to room temperature. Extract with Dichloromethane (DCM). Wash organic layer with brine and dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane:Ethyl Acetate 10:1) is required to remove de-brominated byproducts.

  • Validation:

    
     NMR should show the disappearance of the characteristic doublet of the 3-H proton and the appearance of carbazole aromatic peaks.
    
Protocol B: Electrochemical Characterization (HOMO/LUMO Determination)

Accurate energy level determination is vital for device stack engineering (matching HTL/ETL levels).

Setup:

  • System: Potentiostat/Galvanostat (e.g., Autolab or CHI).

  • Electrodes:

    • Working: Glassy Carbon.

    • Counter: Platinum Wire.

    • Reference:

      
       (0.1 M 
      
      
      
      in Acetonitrile).
  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry DCM (for oxidation) or DMF (for reduction).
    
  • Internal Standard: Ferrocene (

    
    ).
    

Calculation:




Note: 3-substituted quinolines typically show reversible reduction waves (stable radical anion) but irreversible oxidation waves unless the 3-substituent is a strong donor like carbazole.

Key Electronic Properties & Data Analysis

Energy Level Alignment

The following diagram visualizes the energy gap engineering achievable with 3-bromoquinoline derivatives compared to standard reference materials.

EnergyLevels Vacuum Vacuum Level (0 eV) LUMO_Alq3 LUMO: -3.0 eV HOMO_Alq3 HOMO: -5.7 eV LUMO_3BQ LUMO: -2.6 eV (Higher) HOMO_3BQ HOMO: -6.1 eV (Deeper)

Caption: Energy level comparison. 3-Aryl-Q derivatives typically exhibit a wider bandgap (blue-shift) due to interrupted conjugation.

Structure-Property Relationships
  • Electron Mobility (

    
    ):  3-substituted derivatives often exhibit lower crystallinity than planar 2-substituted analogs due to the twisted geometry. While this reduces peak mobility slightly (
    
    
    
    vs
    
    
    ), it improves film morphology (amorphous stability), preventing crystallization in devices.
  • Triplet Energy (

    
    ): 
    
    • 2-Phenylquinoline:

      
       eV (Red emission).
      
    • 3-Phenylquinoline:

      
       eV (Green/Yellow emission).
      
    • Implication: 3-bromoquinoline is the preferred precursor for green and yellow phosphorescent hosts , whereas 2-substituted analogs are too low in energy and quench the emitter.

Future Outlook: Blue OLEDs

The frontier of 3-bromoquinoline research lies in Blue TADF . By coupling 3-bromoquinoline with very bulky donors (e.g., tetramethylcarbazole), the twist angle can be maximized to near 90°. This effectively decouples the HOMO and LUMO, minimizing


 to 

eV, allowing for efficient triplet harvesting without heavy metals.

References

  • Doğan, T. et al. (2021).[1] "Production of organic light-emitting diode with fluorescence featured quinoline derivative."[1][2][3][4] International Journal of Chemistry and Technology.

  • Lu, H. et al. (2018). "Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes." Materials Chemistry Frontiers.

  • Shafikov, M. Z. et al. (2021). "Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications." Frontiers in Chemistry.

  • BenchChem Technical Support. (2025). "Synthesis of 3-Bromoquinoline Derivatives." BenchChem Protocols.

  • Ossila. "Understanding HOMO and LUMO in Organic Semiconductors." Ossila Technical Guides.

Sources

Foundational

3-Bromoquinoline-6-carbaldehyde SMILES string and InChIKey

The following technical guide details the chemical identity, synthesis, and applications of 3-Bromoquinoline-6-carbaldehyde. [1][2] Executive Summary 3-Bromoquinoline-6-carbaldehyde is a bifunctional heteroaromatic inter...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of 3-Bromoquinoline-6-carbaldehyde.

[1][2]

Executive Summary

3-Bromoquinoline-6-carbaldehyde is a bifunctional heteroaromatic intermediate critical in medicinal chemistry and drug discovery. Characterized by a quinoline scaffold substituted with a bromine atom at position 3 and a formyl group at position 6, it serves as a "privileged structure" for orthogonal functionalization. The bromine handle allows for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the aldehyde enables condensation reactions (e.g., reductive amination, Wittig olefination). This dual reactivity makes it an ideal building block for synthesizing kinase inhibitors (e.g., PI3K/mTOR) and complex heterocyclic libraries.[1]

Chemical Identity & Digital Representation

IdentifierValue
IUPAC Name 3-Bromoquinoline-6-carbaldehyde
CAS Registry Number 860757-84-2
SMILES O=Cc1ccc2nc(Br)cc2c1
InChI InChI=1S/C10H6BrNO/c11-9-4-8-3-7(6-13)1-2-10(8)12-5-9/h1-6H
InChIKey APMWGLGWAYESOM-UHFFFAOYSA-N
Molecular Formula C₁₀H₆BrNO
Molecular Weight 236.07 g/mol
Structural Visualization

The following diagram illustrates the atomic connectivity and numbering scheme for the molecule. Note the strategic placement of the reactive handles at C3 and C6.

G N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 Br Br C3->Br Pos 3 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 CHO CHO C6->CHO Pos 6 C8 C8 C7->C8 C8->C8a C8a->N1

Figure 1: Connectivity map of 3-Bromoquinoline-6-carbaldehyde highlighting the C3-Bromine and C6-Aldehyde functional handles.[2]

Physicochemical Profiling

PropertyDataSource/Method
Appearance Light yellow to yellow solidExperimental [1]
Melting Point 142–144 °C (approx.)Analogous derivatives
Boiling Point ~340 °C (Predicted)Calculated (760 mmHg)
LogP 2.3 – 3.0Predicted (XLogP3)
TPSA 30.0 ŲTopological Polar Surface Area
Solubility Soluble in DMSO, DCM, ChloroformExperimental

Synthetic Pathways[3][7][8][9]

The synthesis of 3-Bromoquinoline-6-carbaldehyde presents a regioselectivity challenge. Direct bromination of quinoline typically yields a mixture of isomers (3-, 5-, and 8-bromo), while introducing the aldehyde group requires oxidation of a methyl precursor or formylation.

The most authoritative and scalable protocol involves the direct bromination of 6-quinolinecarbaldehyde . This method leverages the electronic properties of the pyridine ring in the presence of a complexing agent to direct the halogen to position 3.

Protocol: Bromination of 6-Quinolinecarbaldehyde

Reference: Willms, L. et al. (2015).[3] US Patent / EP2900661B1 [2]

Reaction Scheme:

  • Starting Material: 6-Quinolinecarbaldehyde.

  • Reagents: Bromine (

    
    ), Pyridine.
    
  • Conditions: Reflux (approx. 115°C).

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-quinolinecarbaldehyde (1.0 equiv) in pyridine (approx. 5 mass equiv). Pyridine acts as both the solvent and a base that forms a complex with bromine (

    
    ), moderating its reactivity.
    
  • Addition: Add elemental bromine (1.1 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux. The elevated temperature is required to overcome the activation energy for electrophilic substitution on the electron-deficient pyridine ring.

  • Second Addition: After 2 hours at reflux, add a second portion of bromine (3.3 equiv) to drive the reaction to completion. Continue refluxing for 4 hours.

  • Work-up: Cool the mixture, quench with aqueous sodium thiosulfate (to remove excess

    
    ), and extract with dichloromethane (DCM).
    
  • Purification: The crude product is purified via silica gel chromatography or recrystallization from ethanol/water.

Mechanistic Insight: Under neutral conditions, electrophilic substitution on quinoline occurs at the benzene ring (positions 5 and 8). However, in the presence of pyridine at high temperatures, the reaction mechanism shifts, favoring the 3-position . This is likely due to an addition-elimination mechanism involving the 1,2-bond of the quinoline nitrogen, followed by dehydrobromination to restore aromaticity.

Synthesis Start 6-Quinolinecarbaldehyde (C10H7NO) Intermediate Pyridine-Br2 Complex (In situ) Start->Intermediate Mixing Reagent Br2 / Pyridine Reflux, 6h Product 3-Bromoquinoline-6-carbaldehyde (C10H6BrNO) Intermediate->Product Electrophilic Subst. at C3

Figure 2: Synthetic workflow for the regioselective bromination of 6-quinolinecarbaldehyde.

Reactivity & Applications in Drug Discovery[3][11]

This molecule is a bifunctional linchpin . Its utility stems from the ability to react selectively at two distinct sites.

A. C3-Bromine: Cross-Coupling Reactions

The bromine atom at the 3-position is activated for palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to extend the pi-system.

  • Heck Reaction: Coupling with alkenes to introduce styryl or acrylate groups.

  • Buchwald-Hartwig Amination: Introduction of amine groups to modulate solubility and basicity.

B. C6-Aldehyde: Condensation & Olefination

The aldehyde group at the 6-position is a versatile electrophile.

  • Reductive Amination: Reaction with primary/secondary amines followed by reduction (

    
    ) to form benzylic amines.
    
  • Wittig/Horner-Wadsworth-Emmons: Conversion to alkenes, often used to create "linker" regions in drug molecules.

  • Heterocycle Formation: Condensation with hydrazines or diamines to form fused or pendant heterocyclic rings (e.g., imidazoles, hydrazones).

Case Study: Kinase Inhibitors

Quinoline-3-carbaldehydes and their bromo-derivatives are documented intermediates in the synthesis of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors .[1] The quinoline core mimics the adenine ring of ATP, binding to the kinase hinge region, while substituents at C3 and C6 project into the hydrophobic pocket and solvent-exposed regions, respectively, to tune selectivity and potency [3].

Safety & Handling

  • GHS Classification: Warning.[4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Manipulate in a fume hood. Avoid dust formation. Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent oxidation of the aldehyde to the carboxylic acid.

References

  • Sigma-Aldrich. (n.d.). 3-Bromoquinoline-6-carbaldehyde Product Sheet. Retrieved from

  • Willms, L., et al. (2015).[3] Quinoline isoxazolin derivatives for plant disease control. U.S. Patent No. 20150087667 / EP2900661B1. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • BenchChem. (2025).[5] 4-Bromoquinoline-3-carbaldehyde and related quinoline scaffolds in drug discovery. Retrieved from

Sources

Exploratory

Thermodynamic Stability &amp; Synthetic Viability of Halogenated Quinoline-3-Carbaldehydes

A Technical Guide for Drug Discovery & Organic Synthesis Executive Summary This technical guide analyzes the thermodynamic and kinetic stability profiles of halogenated quinoline-3-carbaldehydes, a critical class of phar...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Organic Synthesis

Executive Summary

This technical guide analyzes the thermodynamic and kinetic stability profiles of halogenated quinoline-3-carbaldehydes, a critical class of pharmacophores used in the synthesis of antimalarial (chloroquine analogs), anticancer, and antimicrobial agents. Unlike simple aromatics, the stability of these heterocycles is governed by a complex interplay between the electron-deficient quinoline nitrogen, the steric/electronic nature of the halogen substituent (F, Cl, Br, I), and the reactive formyl group at the C3 position. This document synthesizes density functional theory (DFT) insights, crystallographic data, and synthetic protocols to provide a definitive reference for handling and derivatizing these scaffolds.

Electronic Structure & Thermodynamic Fundamentals

The thermodynamic stability of halogenated quinoline aldehydes is dictated by the HOMO-LUMO gap and the formation enthalpy of the specific isomer. The quinoline ring system is inherently electron-deficient due to the electronegative nitrogen atom.

Halogen-Induced Electronic Perturbations

The stability of the aldehyde moiety depends heavily on the position and nature of the halogen.

  • Fluorine (F): Exerts a strong inductive withdrawal (-I) but weak resonance donation (+R). Fluorinated derivatives (e.g., 6-fluoroquinoline-3-carbaldehyde) often exhibit higher oxidation potentials, making the aldehyde less prone to auto-oxidation but the ring more susceptible to nucleophilic attack at the C2/C4 positions.

  • Chlorine (Cl): The 2-chloro-3-formyl isomer is the most synthetically ubiquitous. The chlorine atom at C2 provides a unique "thermodynamic sink" during synthesis (Vilsmeier-Haack) but activates the ring for

    
     reactions.
    
  • Bromine/Iodine (Br/I): These introduce significant polarizability and steric bulk. While chemically stable, they often lower the lattice energy in the solid state compared to chloro-analogs unless stabilized by specific halogen bonds.

DFT Insights: Hardness and Softness

Computational studies (B3LYP/6-31G*) indicate that the HOMO-LUMO gap (


) correlates with kinetic stability.
  • High

    
     (Hard):  Indicates resistance to spontaneous decomposition. 2-Chloroquinoline-3-carbaldehyde typically exhibits a larger gap compared to its 4-chloro isomer, contributing to its shelf stability.
    
  • Low

    
     (Soft):  Implies higher reactivity. Derivatives with electron-donating groups (e.g., methoxy) alongside halogens often narrow this gap, increasing susceptibility to oxidation.
    
Visualization: Electronic Stability Hierarchy

The following diagram illustrates the electronic push-pull mechanisms stabilizing the 2-chloro-3-formyl scaffold.

ElectronicStability N_Quinoline Quinoline Nitrogen (Electron Withdrawing) C2_Halogen C2-Chlorine (Inductive Withdrawal/-I) N_Quinoline->C2_Halogen Activates Stab_Result Thermodynamic Result: Activated C2 for SnAr Stabilized C3-CHO against hydration N_Quinoline->Stab_Result Overall Ring Deficit C3_Formyl C3-Formyl Group (Electrophilic Center) C3_Formyl->Stab_Result Determines C2_Halogen->C3_Formyl Steric Shielding & Electronic Deactivation

Figure 1: Electronic interplay in 2-chloroquinoline-3-carbaldehyde. The C2-Cl atom stabilizes the aldehyde against hydration while activating the ring for nucleophilic substitution.

Solid-State Stability & Crystal Packing

Thermodynamic stability in the solid state is driven by lattice energy, which is significantly influenced by Halogen Bonding (XB) .

Halogen- Interactions

Unlike simple dipole-dipole interactions, halogenated quinolines often crystallize via


 interactions.
  • Mechanism: The

    
    -hole (positive electrostatic potential cap) of the halogen interacts with the electron-rich 
    
    
    
    -cloud of an adjacent quinoline ring.
  • Trend:

    
    .
    
  • Impact: 2-bromoquinoline-3-carbaldehydes often have higher melting points and lower sublimation rates than their chloro-analogs due to these stronger intermolecular forces, despite chlorine being more electronegative.

Comparative Physical Data

The following table summarizes the thermodynamic properties of key isomers.

CompoundHalogen PositionMelting Point (°C)Stability (Solid State)Reactivity (Solution)
2-Chloroquinoline-3-carbaldehyde C2148 - 149High (Stable > 2 years)High (

at C2)
6-Chloroquinoline-3-carbaldehyde C6138 - 140HighModerate (Standard Aldehyde)
2-Bromoquinoline-3-carbaldehyde C2155 - 157Very High (Strong XB)High (

at C2)
4-Chloroquinoline-3-carbaldehyde C4130 - 132ModerateHigh (Steric crowding at C4)

Synthetic Pathways: The Thermodynamic Trap

The synthesis of 2-chloroquinoline-3-carbaldehydes via the Meth-Cohn reaction (Vilsmeier-Haack cyclization of acetanilides) is a classic example of thermodynamic control.

The Meth-Cohn Mechanism

The reaction proceeds through a chloro-iminium intermediate. The formation of the aromatic quinoline ring is the driving force.

  • Activation: Acetanilide reacts with Vilsmeier reagent (

    
    ).
    
  • Cyclization: The intermediate undergoes intramolecular electrophilic aromatic substitution.

  • Thermodynamic Sink: The 2-chloro-3-formyl substitution pattern is the thermodynamically favored outcome because it restores aromaticity while placing the reactive chlorine at a position stabilized by the ring nitrogen.

MethCohn Start Acetanilide Intermed Chloro-Iminium Intermediate Start->Intermed Formylation Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->Intermed Cycliz Cyclization (Aromatization) Intermed->Cycliz Heat (75°C) Product 2-Chloroquinoline- 3-carbaldehyde Cycliz->Product Hydrolysis

Figure 2: The Meth-Cohn synthetic pathway. The formation of the aromatic quinoline core drives the reaction thermodynamics.

Experimental Protocols

Synthesis of 2-Chloroquinoline-3-carbaldehyde (Meth-Cohn Method)

Note: This protocol is optimized for yield and purity, minimizing thermodynamic byproducts.

Reagents: Acetanilide (1.0 eq),


 (7.0 eq), DMF (3.0 eq).

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under

    
    , cool DMF (3.0 eq) to 0°C. Add 
    
    
    
    (7.0 eq) dropwise. Caution: Exothermic. Stir for 30 min to form the Vilsmeier salt (white precipitate may form).
  • Addition: Add acetanilide (1.0 eq) solid in one portion.

  • Cyclization: Heat the mixture to 75°C for 4–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The solution will turn deep yellow/orange.

  • Quenching (Critical for Stability): Pour the reaction mixture onto crushed ice (approx. 10x volume). Stir vigorously for 30 min. The aldehyde precipitates as a pale yellow solid.

  • Purification: Filter the solid. Recrystallize from Ethyl Acetate .

    • Yield: Typically 80-90%.

    • Validation: MP 148-149°C.[1]

Stability Assay: Forced Degradation Study

To validate the thermodynamic stability of the synthesized aldehyde for library storage.

Method: HPLC-UV (254 nm). Column: C18 Reverse Phase. Mobile Phase: ACN:Water (Gradient).

  • Oxidative Stress: Dissolve 10 mg in 1 mL ACN. Add 100

    
    L 
    
    
    
    . Incubate at RT for 24h.
    • Expected Result: < 5% degradation to carboxylic acid (indicates high stability).

  • Hydrolytic Stress: Dissolve 10 mg in 1 mL THF/Water (1:1). Adjust pH to 1 using 1N HCl. Heat to 60°C for 4h.

    • Expected Result: 2-chloro moiety may hydrolyze to 2-quinolone (thermodynamically favored tautomer). This is the primary degradation pathway.

Storage & Degradation Kinetics

While thermodynamically stable in the solid state, halogenated quinoline aldehydes possess specific kinetic vulnerabilities in solution.

  • Photostability: The extended conjugation makes these compounds UV-active. Prolonged exposure to light in solution can lead to radical dechlorination or dimerization. Store solid samples in amber vials.

  • Hemiacetal Formation: In alcoholic solvents (Methanol/Ethanol), the C3-aldehyde exists in equilibrium with its hemiacetal. This is reversible but can complicate NMR interpretation.

  • Hydrolysis of C2-Halogen: In acidic aqueous media, the C2-halogen is susceptible to hydrolysis, converting the compound to the corresponding 2-quinolone-3-carbaldehyde. This transformation is driven by the high thermodynamic stability of the amide/lactam tautomer of the quinolone.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1] A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[1][2][3][4][5] Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.

  • Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde.[1][2][3][4][5] Acta Crystallographica Section E: Structure Reports Online, 65(11), o2710.

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8963-8986.

  • Yesilyurt, F., et al. (2024).[6] Synthesis, DFT studies on a series of tunable quinoline derivatives. European Journal of Chemistry.[7] (General reference for DFT methodology on quinolines).

  • Politzer, P., & Murray, J. S. (2017). Halogen bonding: an interim assessment. ChemPhysChem, 18(23), 3372-3376. (Theoretical grounding for Halogen-Pi interactions).

Sources

Foundational

Chemoselective Functionalization: Navigating the Orthogonal Reactivity of 3-Bromoquinoline-6-carbaldehyde

Topic: Reactivity profile of aldehyde vs bromine in 3-Bromoquinoline-6-carbaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity profile of aldehyde vs bromine in 3-Bromoquinoline-6-carbaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary: The Dual-Electrophile Challenge

3-Bromoquinoline-6-carbaldehyde represents a "privileged scaffold" in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways) and anti-infectives. Its utility stems from its two distinct electrophilic handles:

  • The C6-Formyl Group: A classic carbonyl electrophile susceptible to nucleophilic addition (1,2-addition).[1]

  • The C3-Bromide: A heteroaryl halide susceptible to oxidative addition by transition metals (Pd/Ni).[1]

For the synthetic chemist, the core challenge—and opportunity—is orthogonality . Can we engage the aldehyde without disturbing the bromide, and vice versa? This guide analyzes the electronic underpinnings of this selectivity and provides validated protocols for independent functionalization.

Electronic Landscape & Reactivity Nodes

To predict chemoselectivity, one must understand the electronic bias imposed by the quinoline nitrogen.

  • The Quinoline Nitrogen (N1): Acts as an electron sink via induction (

    
    ) and resonance (
    
    
    
    ).[1] This depletes electron density significantly at positions C2 and C4, making them susceptible to Nucleophilic Aromatic Substitution (
    
    
    ).[2]
  • The C3 Position (Bromine): Located beta to the nitrogen. It is electronically similar to the meta-position in pyridine. It is not sufficiently activated for

    
     under mild conditions. This is a critical safety feature: amines used to react with the aldehyde will not displace the bromine.
    
  • The C6 Position (Aldehyde): Located on the benzenoid ring. While the nitrogen exerts a long-range withdrawing effect, the reactivity here is dominated by the local carbonyl dipole. It is the "softest" and most kinetically accessible electrophile for polar nucleophiles.

Visualization: Reactivity Flux Map

The following diagram illustrates the divergent reactivity pathways based on electronic activation.

ReactivityMap Scaffold 3-Bromoquinoline- 6-carbaldehyde N1 N1 (Quinoline Nitrogen) Electron Sink Scaffold->N1 Inductive Pull C3 C3-Bromide (Pseudo-Meta) Scaffold->C3 Site A C6 C6-Aldehyde (Benzenoid) Scaffold->C6 Site B N1->C3 Deactivates for SEAr No activation for SNAr Reactivity_C3 Reactivity: Pd-Catalyzed Coupling (Suzuki, Buchwald, Sonogashira) Resistant to SNAr C3->Reactivity_C3 Requires Pd(0) Reactivity_C6 Reactivity: Nucleophilic Addition (Reductive Amination, Wittig) Kinetically Fast C6->Reactivity_C6 Requires Nucleophile

Figure 1: Electronic topology showing the distinct activation requirements for C3 (Metal-catalyzed) vs. C6 (Polar-nucleophilic).

Vector A: The Aldehyde (C6) – Reductive Amination

The most common transformation at C6 is reductive amination to generate amine-linked libraries.[1]

The Chemoselectivity Check
  • Risk: Dehalogenation of the C3-Br.[1]

  • Solution: Avoid heterogeneous hydrogenation (

    
    ) and strong dissolved metal reductions.
    
  • Protocol Choice: Sodium Triacetoxyborohydride (STAB,

    
    ) is the gold standard here. It reduces the intermediate iminium ion selectively without touching the aldehyde (fast enough) or the aryl bromide (completely inert to STAB).
    
Validated Protocol: Selective Reductive Amination

Objective: Convert C6-CHO to C6-


-NRR' while retaining C3-Br.
  • Imine Formation:

    • Dissolve 3-Bromoquinoline-6-carbaldehyde (1.0 equiv) in DCE (1,2-Dichloroethane) or DCM.

    • Add Amine (1.1–1.2 equiv).

    • Note: If using a salt form of the amine (e.g., HCl salt), add TEA (1.0 equiv) to liberate the free base.

    • Stir at Room Temperature (RT) for 30–60 mins. (Formation of the imine is often visible by a clarity change or water droplets if using non-drying solvents).[1]

  • Reduction:

    • Add Sodium Triacetoxyborohydride (

      
      ) (1.5 equiv) in one portion.
      
    • Optional: Add Acetic Acid (1.0 equiv) to catalyze iminium formation if the reaction is sluggish.

    • Stir at RT for 2–16 hours.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM. The C3-Bromide remains intact 99% of the time under these conditions.

Key Insight: The C3-Br is stable to amines.[1] Unlike C2-chloroquinolines or C4-chloroquinolines, the C3 position does not undergo displacement even with primary amines at elevated temperatures.[1]

Vector B: The Bromide (C3) – Suzuki-Miyaura Coupling

The C3-bromide is an excellent handle for increasing molecular complexity via C-C bond formation.[1]

The Chemoselectivity Check
  • Risk: Nucleophilic attack on the C6-aldehyde by the organometallic reagent or base-promoted side reactions (Cannizzaro/Aldol).

  • Solution: Boronic acids are "soft" and do not attack aldehydes. However, avoid Grignard or Organolithium reagents, which will attack the C6-CHO instantly.

  • Base Sensitivity: Weak bases (

    
    , 
    
    
    
    ) are generally tolerated by the aldehyde. Strong alkoxides (
    
    
    ) should be used with caution as they can trigger enolization or condensation if enolizable protons are present (unlikely on the aldehyde itself, but possible on partners).
Validated Protocol: Aldehyde-Tolerant Suzuki Coupling

Objective: Couple Aryl-B(OH)2 to C3-Br while retaining C6-CHO.[1]

  • Setup:

    • Charge flask with 3-Bromoquinoline-6-carbaldehyde (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (

      
       or 
      
      
      
      , 2.0–3.0 equiv).
    • Solvent: Dioxane:Water (4:[3]1) or Toluene:Ethanol:Water (4:2:1). The water is crucial for the boronic acid activation mechanism.

  • Catalyst:

    • Add

      
       (5 mol%) or 
      
      
      
      (5 mol%).
    • Why these?

      
       is robust and resists poisoning by the nitrogen of the quinoline ring.
      
  • Reaction:

    • Degas (sparge with Argon/Nitrogen) for 10 mins.

    • Heat to 80–90°C for 4–12 hours.

    • Monitoring: TLC/LCMS will show consumption of bromide. The aldehyde peak (approx 10.0 ppm in 1H NMR) should remain.

Strategic Sequencing: Which Reaction First?

The order of operations is dictated by the chemical stability of the installed groups.

ScenarioRecommended SequenceRationale
Library Generation (Varying Amine) Step 1: Suzuki (Scale-up)Step 2: Reductive Amination (Parallel)Perform the robust Suzuki coupling on a large batch of the aldehyde.[1] Then split the resulting biaryl-aldehyde into wells for reductive amination with diverse amines.
Library Generation (Varying Aryl) Step 1: Reductive Amination (Scale-up)Step 2: Suzuki (Parallel)Convert the aldehyde to a robust benzylamine first.[1] The amine is generally stable to Suzuki conditions. This avoids potential side reactions of the aldehyde during multiple Suzuki screenings.
Acidic Coupling Partners Step 1: SuzukiStep 2: Reductive AminationIf the boronic acid contains acidic protons, they might interfere with the imine formation equilibrium.
Decision Logic Diagram

SynthesisFlow Start Start: 3-Bromoquinoline- 6-carbaldehyde Decision Is the Amine or the Aryl group the primary diversity element? Start->Decision PathA Path A: Diversity at Amine (Make Biaryl Core First) Decision->PathA Amine Diversity PathB Path B: Diversity at Aryl (Make Amine Core First) Decision->PathB Aryl Diversity StepA1 1. Suzuki Coupling (Pd-cat, Boronic Acid) PathA->StepA1 StepB1 1. Reductive Amination (HNR2, STAB) PathB->StepB1 StepA2 2. Reductive Amination (HNR2, STAB) StepA1->StepA2 Product Final Product: 3-Aryl-6-(aminomethyl)quinoline StepA2->Product StepB2 2. Suzuki Coupling (Pd-cat, Boronic Acid) StepB1->StepB2 StepB2->Product

Figure 2: Strategic decision tree for sequencing reactions based on library design goals.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki Quinoline Nitrogen PoisoningSwitch to a bidentate ligand catalyst like

or XPhos Pd G3.[1] Increase temperature to 100°C.
Aldehyde Reduction (to alcohol) Over-reduction during AminationEnsure the amine is added before the reducing agent. Use STAB instead of

. Ensure solvents are dry.[1]
Bis-alkylation of Amine Primary Amine ReactivityIf using a primary amine (

), use a slight excess of amine to prevent the product secondary amine from reacting again with the aldehyde.
Debromination Hydride AttackStrictly avoid

or catalytic hydrogenation (

).[1] Stick to Borohydride reagents.[1][4]

References

  • BenchChem. "Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery."[1] Application Notes. Accessed via BenchChem.com. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. Link

  • Li, J. J. "Quinoline and Isoquinoline."[1] Name Reactions in Heterocyclic Chemistry, Wiley, 2004. (General reference for Quinoline reactivity profiles).

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." (General methodology reference). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 3-Bromoquinoline-6-carbaldehyde

Executive Summary & Strategic Significance The 3-bromoquinoline-6-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, HER2)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

The 3-bromoquinoline-6-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, HER2) and antimalarial agents. The dual functionality—a reactive aryl bromide at C3 and an electrophilic aldehyde at C6—presents a specific synthetic challenge: chemoselectivity .

While the C3-bromide is the intended site for cross-coupling, the C6-aldehyde is susceptible to nucleophilic attack, oxidation, or base-mediated degradation (Cannizzaro disproportionation) under standard cross-coupling conditions. Furthermore, the quinoline nitrogen possesses a lone pair capable of coordinating to Palladium (Pd), potentially poisoning the catalyst and arresting the catalytic cycle.

This Application Note defines a robust, self-validating protocol for the Suzuki-Miyaura coupling of 3-bromoquinoline-6-carbaldehyde. By utilizing a sterically demanding bidentate ligand system and a buffered biphasic base strategy, we achieve high turnover numbers (TON) while preserving the aldehyde fidelity.

Mechanistic Insight & Catalyst Selection

To design the optimal protocol, we must address the specific electronic environment of the substrate.

The Challenge of C3-Quinolines

Unlike 2- or 4-haloquinolines, which are activated for oxidative addition via electron deficiency akin to pyridines, the 3-position behaves more like a deactivated aryl halide. The oxidative addition of Pd(0) into the C3-Br bond is the rate-determining step (RDS).

Catalyst Poisoning & Ligand Strategy

The quinoline nitrogen (


 hybridized) is a soft Lewis base. In the absence of strongly binding ligands, it will displace solvent molecules on the Pd(II) intermediate, forming a stable, unreactive "rest state" complex.
  • Solution: Use 1,1'-Bis(diphenylphosphino)ferrocene (dppf) .[1] The large bite angle and chelating effect of dppf prevent the formation of bis-quinoline-Pd complexes, keeping the metal center active.

Aldehyde Preservation

Strong alkoxide bases (e.g., NaOtBu) often used in Buchwald-type couplings are incompatible here due to the risk of aldol condensation or nucleophilic attack on the aldehyde.

  • Solution: Use inorganic carbonates (Na₂CO₃ or K₂CO₃) in a biphasic system. The low solubility of the base in the organic phase limits the concentration of active hydroxide/alkoxide species, protecting the aldehyde.

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway and potential off-cycle inhibitory states.

SuzukiMechanism PreCat Pd(II) Precatalyst (Pd(dppf)Cl2) Pd0 Active Species [Pd(0)(dppf)] PreCat->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate TransMet Transmetalation (Ar-Pd(II)-Ar') OxAdd->TransMet Poison Catalyst Poisoning (Pd-N-Quinoline Complex) OxAdd->Poison N-Coordination (If Ligand Weak) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate 3-Bromoquinoline- 6-carbaldehyde Substrate->OxAdd Boronic Boronic Acid (R-B(OH)2) Base Base Activation (OH- / CO3--) Boronic->Base Activation Base->TransMet + Activated Boronate

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the risk of off-cycle catalyst poisoning by the quinoline nitrogen.

Optimization Matrix (Application Data)

The following data summarizes the screening of reaction parameters to maximize yield while minimizing aldehyde degradation.

ParameterVariation TestedOutcomeRecommendation
Catalyst Pd(PPh₃)₄Moderate yield (65%), air sensitive.Alternative
Pd(dppf)Cl₂·DCM High yield (92%), robust, air stable. Primary Choice
Pd₂(dba)₃ + XPhosExcellent yield (95%), high cost.For difficult cases
Base NaOtBuDecomposition of aldehyde observed.Avoid
K₃PO₄Good yield, but heterogeneous issues.Secondary
Na₂CO₃ (2.0 M aq) Cleanest conversion, no side reactions. Primary Choice
Solvent DMFHigh temp required, difficult workup.Avoid
THF/WaterSlower rate (lower boiling point).Acceptable
1,4-Dioxane/Water Optimal solubility & temp profile (90°C). Primary Choice

Standardized Experimental Protocol

Objective: Synthesis of 3-arylquinoline-6-carbaldehyde via Suzuki-Miyaura Coupling. Scale: 1.0 mmol (Adaptable to gram-scale).

Reagents & Materials
  • Substrate: 3-Bromoquinoline-6-carbaldehyde (236 mg, 1.0 mmol).

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv).

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·DCM) (41 mg, 0.05 mmol, 5 mol%).

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (1.5 mL, 3.0 mmol).

  • Solvent: 1,4-Dioxane (6.0 mL, HPLC Grade).

Step-by-Step Procedure

Step 1: Inert Gas Setup

  • Equip a 25 mL Schlenk tube or microwave vial with a magnetic stir bar.

  • Add the solid reagents: 3-Bromoquinoline-6-carbaldehyde , Arylboronic acid , and Pd(dppf)Cl₂ .

  • Seal the vessel with a septum.

  • Perform a vacuum/nitrogen backfill cycle (3 times) to remove atmospheric oxygen. Note: Oxygen causes homocoupling of boronic acids and oxidizes the phosphine ligands.

Step 2: Solvent Introduction

  • Via syringe, add 1,4-Dioxane (degassed) and 2.0 M Na₂CO₃ solution (degassed).

  • The resulting mixture will be biphasic.[2]

Step 3: Reaction

  • Place the vessel in a pre-heated oil block at 90°C .

  • Stir vigorously (≥1000 RPM). Crucial: Mass transfer between the aqueous base and organic phase is the rate-limiting factor in biphasic Suzuki couplings.

  • Monitor reaction progress by TLC or LC-MS at 2 hours and 4 hours.

    • QC Checkpoint: The aldehyde peak (approx. 10.1 ppm in ¹H NMR) should remain a singlet. If multiple peaks appear in the aldehyde region, reduce temperature to 80°C.

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate phases.[2] Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Wash combined organics with Brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate under reduced pressure.

  • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 40% EtOAc). The aldehyde group increases polarity; expect the product to elute later than the starting bromide.

Workflow Diagram

ProtocolWorkflow Start Start: Weigh Reagents (Substrate, Boronic Acid, Pd Catalyst) Inert Inert Atmosphere Cycle (Vac/N2 x3) Start->Inert Solvent Add Degassed Dioxane & 2M Na2CO3 Inert->Solvent Heat Heat to 90°C Vigorous Stirring Solvent->Heat Monitor Monitor (LC-MS/TLC) Check Aldehyde Integrity Heat->Monitor Monitor->Heat Incomplete Workup Extraction (EtOAc/Water) Dry & Concentrate Monitor->Workup Complete Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis, emphasizing the inert atmosphere and monitoring steps.

Troubleshooting & QC

ObservationDiagnosisCorrective Action
Black Precipitate "Palladium Black" formation.[3][4] Catalyst decomposition.Ensure vigorous stirring; add additional ligand (e.g., 2 mol% dppf); check inert atmosphere.
Low Conversion Catalyst poisoning or poor solubility.Switch to Pd₂(dba)₃ / XPhos system. Increase temp to 100°C.
Aldehyde Loss Cannizzaro reaction or oxidation.Ensure base is Na₂CO₃ (not NaOH/NaOtBu). Degass solvents thoroughly to remove O₂.
Homocoupling Boronic acid dimerization.Reduce O₂ levels (freeze-pump-thaw). Add boronic acid slowly via syringe pump if necessary.

References

  • BenchChem. "A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry." BenchChem Application Notes. Accessed October 26, 2025. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[5] Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. (Context on bulky phosphines for deactivated substrates). Link

  • Reizman, B. J., et al. "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback." Reaction Chemistry & Engineering, 2016, 1, 658-666. (Specific optimization for 3-bromoquinoline derivatives). Link

  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction Protocol." TCI Technical Guides. Link

Sources

Application

Protocols for reductive amination of 3-Bromoquinoline-6-carbaldehyde

Application Note: High-Fidelity Reductive Amination of 3-Bromoquinoline-6-carbaldehyde Executive Summary This guide details the protocols for the reductive amination of 3-Bromoquinoline-6-carbaldehyde (CAS 860757-84-2) ....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Reductive Amination of 3-Bromoquinoline-6-carbaldehyde

Executive Summary

This guide details the protocols for the reductive amination of 3-Bromoquinoline-6-carbaldehyde (CAS 860757-84-2) . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K, mTOR) where the C3-bromine serves as a handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C6-amine provides solubility and target engagement.

We present three validated protocols ranging from the industry-standard Abdel-Magid method (Sodium Triacetoxyborohydride) to sequential reduction strategies for sterically hindered amines.

Strategic Considerations & Mechanism

The Substrate: 3-Bromoquinoline-6-carbaldehyde
  • Electronic Profile: The quinoline ring is electron-deficient. The C3-bromine atom further withdraws electron density, making the C6-aldehyde highly electrophilic. This facilitates rapid imine formation but also increases the risk of hydration (gem-diol formation) in wet solvents.

  • Solubility: Moderate in dichloromethane (DCM) and 1,2-dichloroethane (DCE). Poor in non-polar solvents (hexanes).

  • Chemoselectivity: The primary challenge is reducing the imine (formed in situ) without reducing the aldehyde or the quinoline ring (heterocyclic reduction).

Mechanistic Pathway

The success of reductive amination relies on the formation of an iminium ion intermediate.[1][2] Sodium triacetoxyborohydride (STAB) is the preferred reductant because it is sterically bulky and electron-poor, making it negligible towards aldehydes but highly reactive towards the positively charged iminium species.

G Aldehyde 3-Br-Quinoline-6-CHO (Substrate) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal Condensation Amine Amine (R-NH2) Amine->Hemiaminal Condensation Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O Product Secondary Amine (Target) Iminium->Product Reduction Acid AcOH (Catalyst) Acid->Hemiaminal Protonation STAB STAB (H- Source) STAB->Iminium Hydride Transfer

Figure 1: Mechanistic pathway highlighting the critical Iminium Ion intermediate targeted by STAB.

Experimental Protocols

Protocol A: The Standard (Direct Reductive Amination)

Best For: Primary amines, non-hindered secondary amines, and acid-tolerant substrates.[2] Reagent: Sodium Triacetoxyborohydride (STAB).[1][3][4] Solvent: 1,2-Dichloroethane (DCE).[1][3][5]

Reagents & Stoichiometry:

Component Equiv. Role
3-Bromoquinoline-6-carbaldehyde 1.0 Limiting Reagent

| Amine (


) | 1.1 - 1.2 | Nucleophile |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (activates imine) |
| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.5 | Selective Reductant |
| 1,2-Dichloroethane (DCE) | 0.1 M | Solvent (anhydrous) |[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromoquinoline-6-carbaldehyde (1.0 eq) in anhydrous DCE (concentration ~0.1 M).

  • Amine Addition: Add the Amine (1.1 eq).

  • Catalysis: Add Glacial Acetic Acid (1.0 eq). Note: If the amine is available as a HCl salt, add 1.0 eq of Triethylamine (TEA) to free-base it, and increase AcOH to 2.0 eq.

  • Imine Formation (Optional but Recommended): Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC.[1] A shift in R_f usually indicates imine formation.

  • Reduction: Cool the mixture to 0°C (optional, RT is usually fine). Add STAB (1.4 eq) portion-wise over 5 minutes.

    • Caution: Mild gas evolution (

      
      ) may occur.
      
  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS for the disappearance of the imine mass.[1]

  • Quench: Quench by adding saturated aqueous

    
     (equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .[1] Filter and concentrate.
    
Protocol B: The Sequential (Two-Step One-Pot)

Best For: Weakly nucleophilic amines (anilines), sterically hindered amines, or if STAB is unavailable. Reagent: Sodium Borohydride (


).[2][6]
Solvent:  Methanol (MeOH).[2]

Rationale:


 is a stronger reductant than STAB and will reduce the aldehyde if present. Therefore, we must force the imine formation to completion before adding the hydride.

Step-by-Step Procedure:

  • Imine Formation: Dissolve 3-Bromoquinoline-6-carbaldehyde (1.0 eq) and Amine (1.1 eq) in anhydrous MeOH (0.2 M).

  • Dehydration: Add 3Å Molecular Sieves (activated) or

    
     to the flask to absorb water and drive equilibrium.
    
  • Reflux: Heat to reflux (65°C) for 2–4 hours.

    • Validation: Confirm complete consumption of aldehyde by TLC/NMR.

  • Cooling: Cool the reaction mixture to 0°C.

  • Reduction: Add

    
      (1.0 eq) carefully.
    
    • Note: Reaction is usually instantaneous.

  • Workup: Quench with water. Evaporate bulk MeOH. Partition residue between EtOAc and Water.

Purification & Isolation Strategy

Quinoline derivatives are basic and "sticky" on silica gel. Standard flash chromatography often results in streaking.

Method 1: Acid/Base Extraction (Self-Validating)

  • Dissolve crude residue in 1N HCl.

  • Wash with

    
     (removes non-basic impurities/unreacted aldehyde).
    
  • Basify the aqueous layer to pH 10 using 2N NaOH.

  • Extract the product (now free base) into DCM.

Method 2: SCX Cartridge (High Throughput) For parallel synthesis libraries:

  • Load crude reaction mixture (in MeOH/DCM) onto a Strong Cation Exchange (SCX) cartridge.

  • Wash with MeOH (elutes non-basic impurities).

  • Elute product with

    
     in MeOH.
    

Troubleshooting & Optimization Matrix

DecisionTree Start Start: Reductive Amination AmineType Amine Type? Start->AmineType Primary Primary/Aliphatic AmineType->Primary Reactive Weak Aniline/Hindered AmineType->Weak Unreactive ProtocolA Protocol A (STAB/DCE) Primary->ProtocolA ProtocolB Protocol B (MeOH/Reflux -> NaBH4) Weak->ProtocolB LewisAcid Add Ti(OiPr)4 (1.5 eq) ProtocolB->LewisAcid If Imine fails to form

Figure 2: Decision matrix for protocol selection based on amine nucleophilicity.

Common Issues:

  • Low Yield: Usually due to incomplete imine formation. Solution: Add activated molecular sieves or use Protocol B.

  • Dialkylation: Occurs with primary amines if the aldehyde is in excess. Solution: Ensure Amine is in slight excess (1.1–1.2 eq) and add STAB slowly.

  • Aldehyde Reduction (Alcohol formation): STAB is too wet or reaction is too slow. Solution: Use fresh STAB or switch to anhydrous DCE.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[2] The Cyanohydridoborate Anion as a Selective Reducing Agent.[4][6][7] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[7] Chemical Society Reviews, 27, 395-404.

Sources

Method

Divergent Synthesis of Antimalarial Candidates Using 3-Bromoquinoline-6-carbaldehyde

Application Note: AN-Q6C-MAL-01 Executive Summary This application note details a validated workflow for utilizing 3-Bromoquinoline-6-carbaldehyde (3-BQC) as a core scaffold in the synthesis of novel antimalarial agents....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-Q6C-MAL-01

Executive Summary

This application note details a validated workflow for utilizing 3-Bromoquinoline-6-carbaldehyde (3-BQC) as a core scaffold in the synthesis of novel antimalarial agents. Unlike traditional 4-aminoquinoline synthesis (e.g., Chloroquine), 3-BQC offers a unique bi-functional platform allowing for Diversity-Oriented Synthesis (DOS).

The protocol describes a sequential functionalization strategy:

  • C3-Functionalization: Palladium-catalyzed cross-coupling to introduce lipophilic aryl/heteroaryl domains.

  • C6-Functionalization: Condensation reactions to attach polar solubilizing groups or pharmacophores via hydrazone/imine linkers.

Included are optimized synthetic protocols, a standardized SYBR Green I bioassay for P. falciparum screening, and critical Structure-Activity Relationship (SAR) insights.

Strategic Rationale: The "Privileged Scaffold" Approach[1]

The quinoline ring is a "privileged structure" in antimalarial drug design, historically validated by quinine and chloroquine. However, resistance mechanisms (e.g., PfCRT mutations) necessitate novel substitution patterns.

Why 3-Bromoquinoline-6-carbaldehyde?

  • The C3-Bromine Handle: The C3 position is electronically distinct from the C2/C4 positions. Functionalization here allows the molecule to explore novel hydrophobic pockets within the heme-detoxification pathway or alternative targets (e.g., PfDHFR).

  • The C6-Aldehyde Handle: Located on the benzenoid ring, the aldehyde serves as a versatile "linker" point. It allows for the rapid generation of Schiff bases, hydrazones, or reductive amination products, which modulate solubility and metabolic stability.

Synthetic Workflow Diagram

G Start 3-Bromoquinoline- 6-carbaldehyde Step1 Step 1: Suzuki Coupling (C3-Arylation) Start->Step1 Ar-B(OH)2 Pd(dppf)Cl2 Inter Intermediate: 3-Aryl-quinoline- 6-carbaldehyde Step1->Inter Purification Step2 Step 2: Condensation (C6-Hydrazone Formation) Inter->Step2 R-NH-NH2 Cat. AcOH Final Final Library: 3-Aryl-6-hydrazonyl-quinolines Step2->Final Library Gen

Figure 1: Divergent synthetic pathway. The C3-bromine is functionalized first to prevent catalyst poisoning by subsequent nitrogen-rich functionalities.

Chemical Synthesis Protocols

Protocol A: C3-Arylation via Suzuki-Miyaura Coupling

Objective: To install an aromatic ring at the C3 position while preserving the C6-aldehyde.

Reagents:

  • Substrate: 3-Bromoquinoline-6-carbaldehyde (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: 2M Na₂CO₃ (aqueous) (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Setup: In a Schlenk tube or microwave vial, combine the quinoline substrate, aryl boronic acid, and Pd catalyst.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (

    
    ) three times.[1] This is critical; Oxygen causes homocoupling and catalyst deactivation.
    
  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous base via syringe under

    
     flow.
    
  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: 110°C for 30–60 minutes (High throughput preferred).

  • Work-up: Dilute with Ethyl Acetate (EtOAc), wash with water and brine. Dry over anhydrous

    
    .[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The aldehyde group is polar; expect the product to elute later than the starting bromide.

Critical Control Point: Monitor the aldehyde peak (~10.0 ppm) via ¹H-NMR to ensure it has not been oxidized to carboxylic acid or reduced during the reaction.

Protocol B: C6-Hydrazone Formation (Library Generation)

Objective: To generate a diverse library of hydrazones/Schiff bases for biological screening.

Reagents:

  • Substrate: 3-Aryl-quinoline-6-carbaldehyde (from Protocol A)

  • Nucleophile: Substituted Hydrazine (e.g., Phenylhydrazine, Isonicotinic acid hydrazide)

  • Catalyst: Glacial Acetic Acid (cat. 2-3 drops)

  • Solvent: Absolute Ethanol[2]

Procedure:

  • Dissolve the aldehyde intermediate in absolute ethanol (0.1 M concentration).

  • Add the hydrazine derivative (1.1 equiv).

  • Add catalytic acetic acid.

  • Reflux for 2–4 hours.

  • Isolation: Most hydrazone products will precipitate upon cooling. Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Biological Evaluation: SYBR Green I Fluorescence Assay

This protocol utilizes the intercalation of SYBR Green I dye into parasite DNA to quantify growth inhibition against P. falciparum (strains 3D7 or Dd2).

Assay Workflow Diagram

Bioassay Prep Parasite Culture (Ring Stage, 1% Parasitemia) Plate 96-Well Plate Setup (Drug dilution + Culture) Prep->Plate Incubate Incubation 72h @ 37°C Plate->Incubate Lysis Add Lysis Buffer + SYBR Green I Incubate->Lysis Read Read Fluorescence (Ex: 485nm / Em: 530nm) Lysis->Read

Figure 2: High-throughput screening workflow for antimalarial activity assessment.

Detailed Protocol

Reagents:

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • Dye: SYBR Green I (10,000x stock), diluted 1:5000 in Lysis Buffer immediately before use.

Steps:

  • Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% sorbitol treatment 48h prior to assay.

  • Plating: Dispense 100 µL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates containing pre-dispensed drug dilutions (in DMSO, final conc <0.5%).

  • Controls:

    • Positive Control: Chloroquine (1 µM).

    • Negative Control: DMSO vehicle only.

  • Incubation: Incubate for 72 hours at 37°C in a gas mixture of 90% N₂, 5% O₂, 5% CO₂.

  • Detection: Add 100 µL of Lysis Buffer + SYBR Green to each well. Incubate for 1 hour in the dark at room temperature.

  • Readout: Measure fluorescence using a microplate reader (Ex: 485 nm, Em: 530 nm).

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism or similar).
    

Data Analysis & Expected Results

When analyzing the library generated from 3-Bromoquinoline-6-carbaldehyde, specific Structure-Activity Relationship (SAR) trends are often observed.

Table 1: Hypothetical SAR Trends for 3,6-Disubstituted Quinolines

EntryC3-Substituent (R1)C6-Linker-R2Expected ActivityRationale
1 Phenyl-CH=N-NH-PhModerateBaseline lipophilicity; lacks H-bond donors.
2 4-Fluorophenyl -CH=N-NH-PhHigh Fluorine improves metabolic stability and lipid permeability.
3 Pyridin-3-yl-CH=N-NH-PhLowPyridine may reduce lipophilicity too drastically at C3.
4 4-Fluorophenyl-CH=N-NH-C(S)NH2 Very High Thiosemicarbazone moiety (R2) chelates metal ions (Fe), toxic to parasite.
5 H (Unsubstituted)-CH=N-NH-PhInactiveLack of C3 substituent reduces hydrophobic interaction.

Interpretation:

  • C3 Importance: A lipophilic aromatic group at C3 is generally required to anchor the molecule in the target pocket.

  • C6 Importance: The hydrazone/thiosemicarbazone moiety often acts as a metal chelator or interacts with the histidine-rich proteins in the parasite's food vacuole.

References

  • Suzuki Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • SYBR Green Assay Standardization

    • Smilkstein, M., et al. (2004).[3] Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening.[3][4][5] Antimicrobial Agents and Chemotherapy.[3]

  • Quinoline Antimalarial SAR

    • Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds.[2][6][7][8] Bioorganic & Medicinal Chemistry.

  • Synthesis of Quinoline-Hydrazones

    • Bawa, S., et al. (2010). Synthesis and antimalarial activity of some new quinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Application

Sonogashira coupling protocols involving 3-Bromoquinoline-6-carbaldehyde

Application Note: High-Efficiency Sonogashira Coupling of 3-Bromoquinoline-6-carbaldehyde Executive Summary This guide details the optimized protocols for the Sonogashira cross-coupling of 3-Bromoquinoline-6-carbaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Sonogashira Coupling of 3-Bromoquinoline-6-carbaldehyde

Executive Summary

This guide details the optimized protocols for the Sonogashira cross-coupling of 3-Bromoquinoline-6-carbaldehyde (3-BQC) . This substrate represents a "privileged scaffold" in medicinal chemistry, serving as a precursor for Type II kinase inhibitors, antimalarials, and intercalating agents.

The 3-position of the quinoline ring is inherently less reactive towards electrophilic substitution than the benzene ring, but highly suitable for Palladium-catalyzed cross-coupling. The presence of the 6-formyl group (CHO) introduces a dual challenge: it electronically deactivates the ring system (making oxidative addition slower compared to electron-rich analogs) while presenting a chemoselectivity challenge due to its susceptibility to nucleophilic attack or oxidation.

This document provides two validated workflows:

  • Protocol A: A robust, Pd/Cu-catalyzed method for standard library synthesis.

  • Protocol B: A copper-free, "Green" methodology to avoid heavy metal contamination in pharmaceutical intermediates.

Mechanistic Insight & Reactivity Profile

The success of this coupling relies on balancing the oxidative addition rate of the C3-Br bond against the stability of the C6-aldehyde.

  • Electronic Effects: The 6-CHO group is a strong electron-withdrawing group (EWG). While EWGs generally facilitate oxidative addition of aryl halides to Pd(0), the inductive effect at the C3 position is moderated by the fused ring system.

  • Chemo-selectivity: The aldehyde is prone to:

    • Cannizzaro reaction under strong basic conditions (e.g., NaOH/KOH).

    • Propargyl alcohol formation if "hard" acetylide nucleophiles are generated in situ.

    • Oxidation to carboxylic acid if the reaction is not strictly anaerobic.

Therefore, mild organic bases (TEA, DIPEA) and strictly deoxygenated solvents are non-negotiable requirements.

Figure 1: Catalytic Cycle & Critical Control Points

SonogashiraCycle Pd0 Pd(0) Active Species (Electron Rich) OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd + 3-BQC PdII_Complex Pd(II) Intermediate [Ar-Pd(L)2-Br] OxAdd->PdII_Complex Transmetal Transmetallation (Copper Acetylide Entry) PdII_Complex->Transmetal + Cu-Acetylide Iso Cis-Trans Isomerization Transmetal->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Cu_Cycle Cu(I) Cycle Base-Assisted Deprotonation Cu_Cycle->Transmetal Feeds Alkyne

Caption: Simplified catalytic cycle highlighting the oxidative addition of 3-BQC and the entry point of the copper acetylide. The Pd(0) regeneration is crucial for turnover.

Experimental Optimization Strategy

The following parameters have been screened to maximize yield while preserving the aldehyde functionality.

ParameterRecommendedRationale
Catalyst Pd(PPh₃)₂Cl₂ Stable Pd(II) precatalyst; reduces to Pd(0) in situ. High tolerance for aldehydes.
Co-Catalyst CuI (Purified) Essential for terminal alkynes at moderate temps. Must be white/off-white (not green).
Base Triethylamine (TEA) Acts as both base and solvent/co-solvent. Mild enough to prevent aldehyde side reactions.
Solvent DMF or THF DMF allows higher temps (80°C) for sluggish alkynes. THF is preferred for ease of workup.
Atmosphere Argon/Nitrogen CRITICAL. Oxygen causes Glaser homocoupling of alkynes and oxidation of the aldehyde.

Standard Operating Protocols (SOP)

Protocol A: Standard Pd/Cu Catalysis (General Purpose)

Best for: Rapid library synthesis, non-sensitive alkynes.

Materials:

  • 3-Bromoquinoline-6-carbaldehyde (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (3-5 mol%)

  • CuI (2-3 mol%)

  • Triethylamine (TEA) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of Argon.[2]

  • Loading: Add 3-Bromoquinoline-6-carbaldehyde (e.g., 236 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (4 mg, 0.02 mmol).

  • Degassing (Solid): Cap the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Inject anhydrous DMF (5 mL) and TEA (0.42 mL, 3.0 mmol) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

    • Note: If the alkyne is solid, add it in step 2.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is <50% (LCMS), heat to 60°C .

    • Checkpoint: The reaction mixture usually turns dark brown/black upon active coupling.

  • Workup (Aldehyde Safe):

    • Dilute with EtOAc (20 mL).

    • Wash with saturated NH₄Cl (2 x 10 mL) to remove Copper (prevents emulsions).

    • Wash with Brine (1 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The aldehyde product is typically UV-active and distinct from the starting bromide.

Protocol B: Copper-Free "Green" Method

Best for: Pharmaceutical intermediates (avoiding heavy metal scavenging), electronic-rich alkynes.

Materials:

  • Pd(OAc)₂ (2 mol%)

  • XPhos or PPh₃ (4-6 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or MeCN

Procedure:

  • Combine 3-BQC (1.0 mmol), Pd(OAc)₂ (4.5 mg), Ligand (XPhos: 19 mg), and Cs₂CO₃ (650 mg) in a reaction tube.

  • Evacuate and backfill with Argon (3 cycles).

  • Add Toluene (5 mL) and the Alkyne (1.5 mmol).

  • Heat to 90°C for 12-16 hours.

  • Filter through a Celite pad (eluting with DCM) to remove inorganic salts before standard aqueous workup.

Troubleshooting & Decision Logic

Use this flowchart to navigate common issues during the synthesis.

Figure 2: Experimental Decision Tree

Troubleshooting Start Start Reaction (Protocol A) Check Check LCMS/TLC (t = 2 hours) Start->Check Conversion Is Conversion > 50%? Check->Conversion Yes Continue to Completion Conversion->Yes Yes No Analyze Impurity Profile Conversion->No No Impurity Type of Failure? No->Impurity SM_Only Starting Material Only (Catalyst Inactive) Impurity->SM_Only No Rxn Homo Glaser Homocoupling (Alkyne-Alkyne) Impurity->Homo Dimer found Black Pd Black Precipitate Impurity->Black Precipitate Action1 Increase Temp to 80°C Or Switch to Protocol B SM_Only->Action1 Action2 Degas Solvents Again Add Alkyne Slowly Homo->Action2 Action3 Add excess Ligand (PPh3) Or Switch Solvent to DMF Black->Action3

Caption: Decision matrix for troubleshooting reaction stalling or side-product formation.

Applications & Reference Data

Target Molecule Class: 3-Alkynylquinoline-6-carbaldehydes. Primary Utility:

  • Kinase Inhibitors: The alkyne spacer allows access to deep hydrophobic pockets in enzymes (e.g., EGFR, VEGFR).

  • Fluorescent Probes: Quinoline derivatives often exhibit tunable fluorescence; the extended conjugation via the alkyne enhances quantum yield.

  • Heterocyclization: The alkyne and aldehyde can be cyclized to form complex polycyclic aromatic hydrocarbons (PAHs).

Quantitative Comparison of Methods:

MetricProtocol A (Pd/Cu)Protocol B (Cu-Free)
Typical Yield 85 - 95%70 - 85%
Reaction Time 1 - 4 Hours12 - 24 Hours
Temp Requirement RT - 60°C80 - 100°C
Functional Group Tolerance High (except strong oxidants)Moderate (Base sensitive)
Purification Difficulty Low (Requires Cu removal)Very Low (Filtration only)

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36(7), 1173–1193.

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.

  • BenchChem. Reactivity of 3-Bromoquinoline vs 3-Chloroquinoline in Synthetic Chemistry. BenchChem Technical Notes.

  • Sigma-Aldrich. 3-Bromoquinoline-6-carbaldehyde Product & Safety Data.

Sources

Method

Strategic C3-Functionalization of Quinoline-6-Carbaldehyde: Protocols for Cross-Coupling and C-H Activation

Topic: Functionalization of C3 position in quinoline-6-carbaldehyde derivatives Content Type: Detailed Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary & S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of C3 position in quinoline-6-carbaldehyde derivatives Content Type: Detailed Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Importance

Quinoline-6-carbaldehyde is a privileged scaffold in medicinal chemistry, serving as a precursor for c-Met kinase inhibitors, antimalarials, and fluorescent probes. While the C6-aldehyde provides a versatile handle for condensation reactions (e.g., Knoevenagel, reductive amination), the C3 position remains a synthetic bottleneck.

The C3 position of the quinoline ring is electronically deactivated (pyridine-like) compared to the benzene ring, yet it lacks the high electrophilicity of C2/C4 or the nucleophilicity of C5/C8. Consequently, direct electrophilic aromatic substitution is ineffective.

This Application Note details two high-fidelity workflows to overcome this challenge:

  • Method A (The "Gold Standard"): Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling using 3-bromoquinoline-6-carbaldehyde.

  • Method B (The "Atom-Economy" Route): Direct C3-H Functionalization via Nickel Catalysis (requiring transient protection).

Chemical Logic & Decision Matrix

Before selecting a protocol, the researcher must evaluate the substrate availability and functional group tolerance.

DecisionMatrix Start Target: C3-Functionalized Quinoline-6-Carbaldehyde Precursor Is the 3-Halo (Br/I) precursor available? Start->Precursor Yes YES: Use Cross-Coupling Precursor->Yes Commercial/Synthesized No NO: Use Direct C-H Activation Precursor->No Native Scaffold Suzuki Method A: Suzuki-Miyaura (High Reliability, Scale-up) Yes->Suzuki DirectCH Method B: Ni-Catalyzed C-H (High Atom Economy) No->DirectCH Protect CRITICAL STEP: Protect Aldehyde (Acetal) DirectCH->Protect Required Pre-step

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.

Method A: Suzuki-Miyaura Cross-Coupling

Target: Introduction of Aryl/Heteroaryl groups at C3. Precursor: 3-Bromoquinoline-6-carbaldehyde.

Rationale

The 3-bromo derivative is the most reliable entry point. The C6-aldehyde is relatively stable under standard Suzuki conditions, provided non-nucleophilic bases and strictly inert atmospheres are used to prevent oxidation to the carboxylic acid or Cannizzaro disproportionation.

Experimental Protocol

Reagents:

  • Substrate: 3-Bromoquinoline-6-carbaldehyde (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Workflow:

  • Degassing (Critical): Sparge the 1,4-dioxane and water separately with Argon or Nitrogen for at least 30 minutes. Why? Dissolved oxygen promotes homocoupling of boronic acids and oxidation of the aldehyde.

  • Assembly: In a Schlenk tube or microwave vial, combine the quinoline substrate, boronic acid, base, and catalyst.

  • Inert Transfer: Add the degassed solvent mixture via syringe under a counter-flow of inert gas. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Monitoring: Monitor via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the bromide (M+ and M+2 pattern).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with EtOAc and wash with water.[2]

    • Specific Tip: Wash the organic layer with a mild brine solution. Avoid sodium bisulfite washes unless necessary, as the aldehyde will form a bisulfite adduct, pulling your product into the aqueous phase.

  • Purification: Silica gel chromatography. The aldehyde group increases polarity; typical eluents are 20-40% EtOAc in Hexanes.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or inactive boronic acid.Switch to Pd(PPh₃)₄ or XPhos Pd G2 . Ensure boronic acid is not protodeboronated.
Aldehyde Oxidation Oxygen ingress.Regrease joints; use a glovebox for setup; add trace BHT (radical scavenger).
Homocoupling Excess O₂ or high catalyst loading.Improve degassing; reduce catalyst to 1-2 mol%; add slow addition of boronic acid.

Method B: Nickel-Catalyzed Direct C3-H Functionalization

Target: Direct alkylation/arylation without pre-halogenation. Precursor: Quinoline-6-carbaldehyde (Protected as Acetal).

Rationale

Direct C-H activation at C3 is historically difficult because C2 is more reactive toward nucleophilic radicals (Minisci) and C8 is favored by coordination-assisted activation. However, recent advances using Nickel catalysis have unlocked C3 selectivity via a 1,4-hydronickelation mechanism.

Critical Constraint: This mechanism often involves hydride intermediates or organometallic nucleophiles (Grignard-like) that are incompatible with the free aldehyde. Therefore, the aldehyde must be protected.

Experimental Protocol

Phase 1: Protection (Acetal Formation)

  • Reflux quinoline-6-carbaldehyde (1.0 equiv) with ethylene glycol (5.0 equiv) and p-TsOH (0.1 equiv) in Toluene using a Dean-Stark trap.

  • Monitor water collection. Upon completion, neutralize with NaHCO₃, wash, and concentrate.

Phase 2: C3-H Functionalization (Ni-Catalyzed) Based on recent methodologies (e.g., Sheng et al., 2023/2025)

Reagents:

  • Substrate: 6-(1,3-dioxolan-2-yl)quinoline (1.0 equiv)

  • Electrophile: Aryl bromide or Alkyl bromide (1.5 equiv)

  • Catalyst: NiCl₂·glyme (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Reductant/Base: Mn powder (2.0 equiv) or specific Grignard reagents (if using transmetallation route).

  • Solvent: DMA or DMF (Anhydrous).

Workflow:

  • Glovebox Setup: Weigh Ni-catalyst, ligand, and Mn powder in a glovebox.

  • Addition: Add the protected quinoline and the organic halide.

  • Reaction: Stir at Room Temperature (or mild heat, 40°C) for 12–24 hours.

  • Mechanism Check: The reaction proceeds via a Ni(I)/Ni(III) cycle or a hydronickelation pathway that avoids the C2 position.

  • Workup: Filter through Celite to remove metal residues. Dilute with EtOAc/Water.[1]

Phase 3: Deprotection

  • Dissolve the crude C3-functionalized acetal in THF/Water (1:1).

  • Add 1M HCl (2.0 equiv) and stir at RT for 2 hours.

  • Neutralize with sat. NaHCO₃ and extract.

Mechanistic Visualization

NiCycle Ni0 Ni(0)-Ligand OxAdd Oxidative Addition (Ar-Br) Ni0->OxAdd Coord Coordination to C3=C4 Bond OxAdd->Coord Ni(II)-Ar MigIns 1,2-Migratory Insertion (C3-Ar) Coord->MigIns BetaH Beta-H Elimination (Restores Aromaticity) MigIns->BetaH BetaH->Ni0 Reductive Elimination/Base

Figure 2: Simplified catalytic cycle for Ni-catalyzed C3-arylation.

References

  • Review of Quinoline Functionalization: Kumar, I., & Sharma, R. (2025).[4] Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Link

  • Ni-Catalyzed C3 Selectivity: Sheng, et al. (2023).[4] Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines. Link (Contextualized via search results).

  • Suzuki Coupling Protocols: BenchChem Application Notes. Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Link

  • Distal C-H Activation: Seregin, I. V., & Gevorgyan, V. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Chemical Society Reviews. Link

  • Reactivity of Quinoline-6-Carbaldehyde: PubChem Compound Summary. Link

Sources

Application

Application Notes &amp; Protocols: Synthesis of Fluorescent Sensors Using the 3-Bromoquinoline-6-carbaldehyde Scaffold

Introduction Quinoline and its derivatives are foundational scaffolds in the development of fluorescent chemosensors due to their inherent photophysical properties, rigid planar structure, and high quantum yields.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline and its derivatives are foundational scaffolds in the development of fluorescent chemosensors due to their inherent photophysical properties, rigid planar structure, and high quantum yields.[1][2] These characteristics make them exceptional fluorophores for detecting a wide array of analytes, including metal ions and biologically relevant molecules.[3][4] The 3-Bromoquinoline-6-carbaldehyde moiety is a particularly versatile starting material for creating libraries of fluorescent sensors. Its design is strategically advantageous for two primary reasons:

  • The Aldehyde Group at the 6-Position: This group serves as a convenient chemical handle for introducing a wide variety of analyte recognition units through straightforward reactions like Schiff base condensation.[5][6] This allows for the modular attachment of chelating agents tailored to specific target analytes.

  • The Bromo Group at the 3-Position: This site is ideal for modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the extension of the fluorophore's π-conjugated system, which is a powerful strategy for fine-tuning the sensor's photophysical properties, including its absorption and emission wavelengths.

This application note provides a comprehensive guide for researchers, outlining two primary synthetic strategies to generate novel fluorescent sensors from the 3-Bromoquinoline-6-carbaldehyde scaffold. It includes detailed, field-proven protocols for synthesis, characterization, and application in analyte detection.

Core Synthetic Strategies

The functionalization of the 3-Bromoquinoline-6-carbaldehyde scaffold can be approached via two powerful and modular synthetic pathways. These pathways can be used independently or sequentially to create a diverse library of fluorescent sensors with tailored properties.

Pathway A: Introduction of a Recognition Moiety via Schiff Base Condensation

The aldehyde at the 6-position is readily condensed with primary amines to form an imine linkage (-CH=N-), a core component of many Schiff base sensors. This reaction is typically straightforward, high-yielding, and allows for the introduction of a vast array of commercially available or custom-synthesized amine-containing recognition units. The resulting imine nitrogen, along with other nearby heteroatoms, can act as a binding site for the target analyte.

Pathway B: Tuning Photophysical Properties via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position provides a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction forms a carbon-carbon bond between the quinoline core and an aryl or vinyl boronic acid/ester. By introducing different aromatic groups at this position, researchers can rationally modulate the sensor's electronic structure, thereby tuning its absorption and emission wavelengths, Stokes shift, and quantum yield.

Visualization of Synthetic Pathways

G cluster_0 Pathway A: Schiff Base Condensation cluster_1 Pathway B: Suzuki-Miyaura Coupling Start_A 3-Bromoquinoline-6-carbaldehyde Product_A Schiff Base Sensor Start_A->Product_A Ethanol, Reflux Reagent_A + R-NH2 (Amine-containing Recognition Moiety) Reagent_A->Product_A Start_B 3-Bromoquinoline-6-carbaldehyde Product_B 3-Aryl-quinoline Sensor Start_B->Product_B Pd Catalyst, Base, Solvent, Heat Reagent_B + Ar-B(OH)2 (Aryl Boronic Acid) Reagent_B->Product_B

Caption: Synthetic strategies for sensor development.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Fluorescent Sensor (Pathway A)

This protocol describes a general procedure for the synthesis of a Schiff base sensor by reacting 3-Bromoquinoline-6-carbaldehyde with an amine-containing recognition moiety, using 2-aminophenol as a representative example.

Materials:

  • 3-Bromoquinoline-6-carbaldehyde

  • 2-Aminophenol

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Standard laboratory glassware

Procedure:

  • Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve 3-Bromoquinoline-6-carbaldehyde (1.0 mmol) and 2-aminophenol (1.0 mmol) in absolute ethanol (20 mL).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to catalyze the condensation reaction.[1]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation of Product: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol if necessary.

  • Characterization: Dry the purified product under vacuum and characterize it by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Protocol 2: Synthesis of a 3-Aryl-quinoline Fluorescent Sensor (Pathway B)

This protocol details a representative Suzuki-Miyaura cross-coupling reaction to modify the 3-position of the quinoline scaffold.

Materials:

  • 3-Bromoquinoline-6-carbaldehyde

  • Phenylboronic acid (or other arylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (degassed)

  • Schlenk flask or other reaction vessel suitable for inert atmosphere chemistry

  • Inert gas (Argon or Nitrogen) line

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-Bromoquinoline-6-carbaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure all oxygen is removed.

  • Addition of Base and Solvents: Under the inert atmosphere, add K₂CO₃ (2.0 mmol) and the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 12-16 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product using column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Protocol: Analyte Detection Using Fluorescence Titration

This protocol describes how to evaluate the sensing performance of a newly synthesized quinoline-based sensor for a target analyte (e.g., a metal ion like Fe³⁺ or Zn²⁺) using fluorescence spectroscopy.

Materials:

  • Synthesized quinoline-based fluorescent sensor

  • High-purity solvent (e.g., DMF, Acetonitrile, or a buffered aqueous solution)

  • Stock solution of the target analyte (e.g., 1 mM Fe(NO₃)₃ in water)

  • Stock solutions of potential interfering ions

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the sensor (e.g., 1 mM) in a suitable solvent.

    • Prepare a stock solution of the analyte (e.g., 10 mM) in a compatible solvent.

  • Fluorescence Measurement of the Free Sensor:

    • Dilute the sensor stock solution to a working concentration (e.g., 10 µM) in the chosen analytical solvent system (e.g., DMF/H₂O (1:1, v/v) with HEPES buffer, pH = 7.4).[3]

    • Record the fluorescence emission spectrum of this solution by exciting at its maximum absorption wavelength (λex).

  • Titration with Analyte:

    • To the cuvette containing the sensor solution, make successive additions of small aliquots of the analyte stock solution (e.g., add 1-10 µL increments of the 10 mM analyte stock to the 3 mL sensor solution).

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Selectivity Study:

    • Prepare solutions of the sensor (10 µM) containing a high concentration (e.g., 10 equivalents) of various potentially interfering ions.

    • Record the fluorescence spectrum for each of these solutions and compare the response to that of the target analyte.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added analyte.

    • Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.[3]

Data Presentation

The performance of a fluorescent sensor is typically summarized by its key photophysical and analytical parameters.

Table 1: Representative Photophysical and Analytical Properties of a Quinoline-Based Sensor

ParameterRepresentative ValueRationale / Significance
AnalyteFe³⁺The sensor is designed to selectively bind with ferric ions.
Detection MechanismFluorescence Quenching ("Turn-Off")Complexation with Fe³⁺ facilitates a photoinduced electron transfer (PET) process, quenching the fluorophore's emission.[3]
Excitation Wavelength (λex)~320 nmWavelength at which the sensor is excited to produce fluorescence.
Emission Wavelength (λem)~425 nmWavelength of maximum fluorescence intensity.
Limit of Detection (LOD)10⁻⁵ - 10⁻⁷ MThe lowest concentration of the analyte that can be reliably detected.[3]
Binding Stoichiometry1:1 (Sensor:Fe³⁺)Indicates that one molecule of the sensor binds to one ion of the analyte.
Association Constant (Kₐ)> 10⁴ M⁻¹A higher value indicates stronger binding between the sensor and the analyte.
Solvent SystemDMF/H₂O (1:1, v/v)A mixed solvent system is often used to ensure solubility of both the sensor and the analyte.

Visualization of Sensing Mechanism

G cluster_0 Fluorescence 'Turn-Off' Sensing Sensor Quinoline Sensor (Free State) Emission Fluorescence Emission (High Intensity) Sensor->Emission Fluorescence Complex Sensor-Analyte Complex Sensor->Complex Excitation Excitation (hν) Excitation->Sensor Excitation->Complex Analyte + Analyte (e.g., Fe³⁺) Analyte->Complex Quenching Fluorescence Quenched (Low Intensity) Complex->Quenching PET / CHEF

Caption: General mechanism for a "turn-off" sensor.

References

  • Li, B., Tian, J., Zhang, D., & Tian, F. (2017). A novel colorimetric fluorescence sensor for Fe3+ based on quinoline Schiff base. Luminescence, 32(8), 1567-1573. Available from: [Link]

  • MDPI. (2023). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Molecules, 28(x), xxxx. Available from: [Link]

  • Thakare, M., Yadav, A., et al. (2024). Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study. Asian Journal of Chemistry, 36(4), 929-934. Available from: [Link]

  • Pang, Y., Meng, D., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Molecules, 28(7), 3045. Available from: [Link]

  • Kutluca-Alici, M. (2024). Synthesis and Fluorimetric Application of Novel Schiff Base Compound Containing 8-Hydroxyquinoline. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 29, 55-60. Available from: [Link]

  • Mphahlele, M. J., & Adeloye, A. O. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15772-15791. Available from: [Link]

  • Basri, R., Ahmed, N., et al. (2022). Quinoline based thiosemicarbazones as colorimetric chemosensors for fluoride and cyanide ions and DFT studies. Scientific Reports, 12(1), 4927. Available from: [Link]

  • Podshibyakin, V. A., et al. (2022). SYNTHESIS, SPECTRAL LUMINECENT AND IONOCHROMIC PROPERTIES OF THIOSEMICARBAZONES OF SUBSTITUTED QUINOLINE-3-CARBALDEHYDES. Nauka Yuga Rossii, 18(4), 53-58. Available from: [Link]

  • Dadhania, K. N., et al. (2012). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica, 4(4), 1478-1483. Available from: [Link]

  • Sharma, D., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. International Journal of Molecular Sciences, 23(18), 10843. Available from: [Link]

  • Chenoweth, D. M., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. ACS Chemical Biology, 15(10), 2746-2753. Available from: [Link]

  • ResearchGate. (2013). Quinoline-Based Fluorescence Sensors. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

Sources

Method

Technical Application Note: Optimized Wittig Olefination of 3-Bromoquinoline-6-carbaldehyde

Executive Summary & Strategic Importance The 3-Bromoquinoline-6-carbaldehyde scaffold is a high-value intermediate in medicinal chemistry, particularly for the synthesis of Type II kinase inhibitors (e.g., Lenvatinib ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3-Bromoquinoline-6-carbaldehyde scaffold is a high-value intermediate in medicinal chemistry, particularly for the synthesis of Type II kinase inhibitors (e.g., Lenvatinib analogs) and quinoline-based antimalarials. The presence of the 3-bromo substituent is the molecule's defining feature, serving as a latent handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

However, this same bromine atom presents a critical chemoselectivity challenge during the Wittig reaction. Standard protocols utilizing n-Butyllithium (n-BuLi) for ylide generation are contraindicated due to the high risk of Lithium-Halogen Exchange (Li-Hal) at the C3 position, which leads to scaffold degradation and polymerization.

This guide details optimized, self-validating protocols for both methylenation (non-stabilized ylides) and chain extension (stabilized ylides), prioritizing the integrity of the C3-Br bond.

Critical Mechanistic Considerations

The "Forbidden" Base: Avoiding n-BuLi

In standard Wittig procedures, n-BuLi is the default base for deprotonating phosphonium salts. For 3-bromoquinoline substrates, this causes rapid debromination:


Solution:  Use non-nucleophilic, bulky alkoxide bases (KOtBu) or sodium hydride (NaH), which have sufficient basicity (

) to generate the ylide without attacking the halogen.
Quinoline Nitrogen Interference

The basic nitrogen (N1) can coordinate with Lewis acidic byproducts or protonate if the reaction medium becomes too acidic, potentially quenching the ylide. Solution: Maintain strictly anhydrous conditions and consider the use of slightly excess base (1.1–1.2 equiv) to compensate for potential coordination effects.

Reaction Pathway Visualization

The following diagram illustrates the optimized pathway, highlighting the divergence between stabilized and non-stabilized ylides.

WittigPathway Start 3-Bromoquinoline- 6-carbaldehyde Inter_Oxa Oxaphosphetane Intermediate Start->Inter_Oxa + Ylide Base Base Selection: KOtBu or NaH (NO n-BuLi) Ylide_Unstab Non-Stabilized Ylide (Ph3P=CH2) Reactive Base->Ylide_Unstab Deprotonation Ylide_Stab Stabilized Ylide (Ph3P=CH-CO2Et) Stable Base->Ylide_Stab Deprotonation (Optional) Ylide_Unstab->Inter_Oxa Ylide_Stab->Inter_Oxa Prod_Z (Z)-Alkene (Kinetic Product) Inter_Oxa->Prod_Z Fast collapse (Unstabilized) Prod_E (E)-Alkene (Thermodynamic Product) Inter_Oxa->Prod_E Equilibration (Stabilized) TPPO Byproduct: Ph3P=O Inter_Oxa->TPPO

Caption: Mechanistic divergence in Wittig olefination based on ylide stability and base selection.

Protocol A: Methylenation (Synthesis of 3-Bromo-6-vinylquinoline)

Objective: Conversion of the aldehyde to a terminal alkene. Reagent: Methyltriphenylphosphonium bromide (MePPh3Br).[1] Base: Potassium tert-butoxide (KOtBu).[2]

Reagents & Materials Table
ComponentRoleEquiv.Notes
3-Bromoquinoline-6-CHO Substrate1.0Limiting reagent. Dry thoroughly.
MePPh3Br Ylide Precursor1.2Hygroscopic; dry under vacuum at 60°C before use.
KOtBu Base1.3Sublimed grade preferred. Use fresh bottle.
THF (Anhydrous) Solvent0.1 MDistilled over Na/Benzophenone or from SPS.
Step-by-Step Procedure
  • Ylide Generation (The "Yellow" Phase):

    • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

    • Add MePPh3Br (1.2 equiv) and anhydrous THF . Cool the suspension to 0 °C (ice bath).

    • Add KOtBu (1.3 equiv) portion-wise over 5 minutes.

    • Observation: The white suspension should turn distinct bright yellow (formation of the phosphorane ylide).

    • Stir at 0 °C for 45 minutes to ensure complete deprotonation.

  • Substrate Addition:

    • Dissolve 3-Bromoquinoline-6-carbaldehyde (1.0 equiv) in a minimum volume of anhydrous THF.

    • Add the aldehyde solution dropwise to the cold ylide solution over 10–15 minutes.

    • Critical Control: Keep internal temperature < 5 °C to maximize selectivity and prevent decomposition.

  • Reaction & Monitoring:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

    • Stir for 2–4 hours.

    • TLC Monitoring: Mobile phase 20% EtOAc in Hexanes. The aldehyde (lower R_f) should disappear; the alkene (higher R_f, often fluorescent) will appear.

  • Work-up (TPPO Removal Strategy):

    • Quench with Saturated

      
       (aq).[1]
      
    • Extract with

      
       (
      
      
      
      ).[2]
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purification: The crude will contain solid Triphenylphosphine Oxide (TPPO).

      • Trituration: Add cold Hexanes/Ether (1:1) to the residue.[1] TPPO precipitates as a white solid. Filter off the solid.[1][3]

      • Flash Chromatography:[2] Silica gel, gradient 0

        
         20% EtOAc/Hexanes.
        

Protocol B: Synthesis of (E)-Cinnamates (Stabilized Ylide)

Objective: Synthesis of ethyl (E)-3-(3-bromoquinolin-6-yl)acrylate. Reagent: (Carbethoxymethylene)triphenylphosphorane. Base: None required (Reagent is stable).

Reagents & Materials Table
ComponentRoleEquiv.Notes
3-Bromoquinoline-6-CHO Substrate1.0
Ph3P=CHCO2Et Stable Ylide1.2Commercially available solid.
DCM or Toluene Solvent0.2 MDCM for mild cases; Toluene for reflux if sluggish.
Step-by-Step Procedure
  • Setup:

    • In a clean RBF, combine 3-Bromoquinoline-6-carbaldehyde (1.0 equiv) and (Carbethoxymethylene)triphenylphosphorane (1.2 equiv).

    • Add DCM (Dichloromethane).

  • Reaction:

    • Stir at RT for 12–16 hours under Nitrogen.

    • Optimization: If conversion is <50% after 6 hours, switch solvent to Toluene and heat to 80 °C. The electron-deficient nature of the quinoline ring usually makes the aldehyde sufficiently reactive at RT.

  • Work-up:

    • Concentrate the solvent directly.

    • Purification: Flash chromatography (Silica, 10-30% EtOAc/Hexanes).

    • Stereochemistry: The product will be predominantly the (E)-isomer (

      
      ).
      

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Low Yield / Unreacted Aldehyde Enolization of aldehydeEnsure base is not in large excess. Switch from NaH to KOtBu. Add aldehyde slowly.
Debromination (Loss of 3-Br) Lithium-Halogen ExchangeSTOP using n-BuLi. Use KOtBu or NaHMDS.
Product trapped in TPPO Poor solubilityUse the ZnCl2 method : Add anhydrous ZnCl2 (1 equiv) to the crude; it coordinates TPPO, making it less soluble in ether, facilitating filtration.
Z/E Mixture (Non-stabilized) Salt effectsTo maximize (Z)-selectivity, use "Salt-Free" conditions (filter the ylide before addition) or use NaHMDS.

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_workup Phase 3: Workup Step1 Dry Reagents: Vacuum dry Phosphonium Salt Sublime KOtBu Step2 Ylide Formation: Salt + KOtBu in THF (0°C) Wait for Yellow Color Step1->Step2 Step3 Addition: Add 3-Bromoquinoline-6-CHO Dropwise Step2->Step3 Step4 Monitoring: TLC (Hex/EtOAc) Watch for Aldehyde consumption Step3->Step4 Step5 Quench: Sat. NH4Cl Step4->Step5 Step6 TPPO Removal: Trituration with Hexanes/Ether or ZnCl2 Complexation Step5->Step6 Step7 Final Purification: Column Chromatography Step6->Step7

Caption: Operational workflow for the methylenation of 3-bromoquinoline-6-carbaldehyde.

References

  • BenchChem. An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. (Context on 3-bromoquinoline stability).

  • Organic Chemistry Portal. Wittig Reaction: Mechanism and Conditions. (General mechanistic grounding).

  • Master Organic Chemistry. The Wittig Reaction: Synthesis of Alkenes. (Detailed procedural insights on ylide colors and quenching).

  • Common Organic Chemistry. Wittig Reaction - Common Conditions & Reagents. (Base selection data).

  • ResearchGate. Synthesis of aryl substituted quinolines. (Validation of Suzuki coupling on 3-bromoquinolines post-modification).

Sources

Application

Step-by-step synthesis of 3-Bromoquinoline-6-carbaldehyde from quinoline precursors

This Application Note is designed for research chemists and drug discovery scientists requiring a robust, scalable synthesis of 3-Bromoquinoline-6-carbaldehyde . This scaffold is a critical intermediate for developing ki...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists requiring a robust, scalable synthesis of 3-Bromoquinoline-6-carbaldehyde . This scaffold is a critical intermediate for developing kinase inhibitors (e.g., c-Met, VEGF) and other bioactive heterocycles.

Abstract

The synthesis of 3,6-disubstituted quinolines presents a regiochemical challenge due to the competing reactivity of the pyridine and benzene rings. This protocol details a high-fidelity, three-step synthetic route to 3-Bromoquinoline-6-carbaldehyde starting from commercially available 6-methylquinoline . The method utilizes a regioselective bromination at C3 via a pyridine-bromine complex, followed by a radical benzylic functionalization and hydrolysis. This workflow prioritizes regiocontrol, scalability, and purification efficiency.

Retrosynthetic Analysis & Strategy

The target molecule contains two functional handles: a bromide at C3 and an aldehyde at C6.

  • C3-Bromination: Electrophilic aromatic substitution on the quinoline ring is difficult. However, under specific conditions (addition-elimination), bromine can be selectively introduced at C3.

  • C6-Formylation: Direct formylation of 3-bromoquinoline is non-selective. Therefore, we utilize the "masked aldehyde" strategy, starting with a methyl group at C6 and oxidizing it late-stage.

Logical Pathway (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic logic for 3-Bromoquinoline-6-carbaldehyde. Target 3-Bromoquinoline-6-carbaldehyde (Target) Inter2 3-Bromo-6-(dibromomethyl)quinoline (Gem-dibromide) Target->Inter2 Hydrolysis Inter1 3-Bromo-6-methylquinoline (Key Intermediate) Inter2->Inter1 Radical Bromination (Wohl-Ziegler) Start 6-Methylquinoline (Starting Material) Inter1->Start Regioselective Bromination (Br2/Pyridine)

Detailed Experimental Protocol

Stage 1: Synthesis of 3-Bromo-6-methylquinoline

Objective: Selectively introduce a bromine atom at the 3-position of the quinoline ring without affecting the 6-methyl group or the benzene ring.

Mechanism: The reaction proceeds via the formation of a 1,2-dihydro-1,2-dibromoquinoline adduct. The presence of pyridine facilitates the elimination of HBr, restoring aromaticity with the bromine retained at C3.

Materials:

  • 6-Methylquinoline (1.0 eq)[1]

  • Bromine (

    
    ) (1.1 eq)
    
  • Pyridine (1.1 eq)

  • Solvent: Carbon tetrachloride (

    
    ) is traditional, but 1,2-Dichloroethane (DCE)  is the recommended modern alternative due to safety and boiling point.
    

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and a drying tube (

    
    ). Purge with 
    
    
    
    .
  • Dissolution: Dissolve 6-methylquinoline (14.3 g, 100 mmol) in dry DCE (100 mL). Add pyridine (8.7 g, 110 mmol).

  • Bromination: Cool the solution to 0°C. Add bromine (17.6 g, 110 mmol) in DCE (20 mL) dropwise over 30 minutes. Caution: Exothermic.

  • Reflux: Upon completion of addition, warm the mixture to room temperature, then heat to reflux (83°C) for 4–6 hours. The initial precipitate (adduct) will dissolve/react.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with DCM (100 mL).

    • Wash with 1M HCl (2 x 50 mL) to remove unreacted pyridine.

    • Wash with sat.

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Hexanes/EtOAc 9:1).

    • Expected Yield: 70–80%

    • Appearance: Off-white to pale yellow solid.

Stage 2: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Convert the C6-methyl group into a gem-dibromide masked aldehyde.

Materials:

  • 3-Bromo-6-methylquinoline (Stage 1 product)[1]

  • N-Bromosuccinimide (NBS) (2.2 eq)

  • AIBN (Azobisisobutyronitrile) (0.05 eq)

  • Solvent: Chlorobenzene or

    
     (Benzotrifluoride is a greener alternative).
    

Protocol:

  • Setup: Flame-dry a round-bottom flask. Add 3-Bromo-6-methylquinoline (10 mmol) and NBS (22 mmol).

  • Initiation: Dissolve in solvent (50 mL). Add AIBN (0.5 mmol).

  • Reaction: Heat to reflux.[3] Irradiate with a tungsten lamp (optional but recommended) to accelerate radical initiation. Reflux for 6–12 hours.

    • Monitoring: Check TLC for disappearance of monobromide intermediate.

  • Workup:

    • Cool to 0°C to precipitate succinimide.

    • Filter off the succinimide solid.

    • Concentrate the filtrate to obtain the crude gem-dibromide (3-bromo-6-(dibromomethyl)quinoline).

    • Note: Do not purify extensively; use directly in the next step to avoid hydrolysis during silica chromatography.

Stage 3: Hydrolysis to 3-Bromoquinoline-6-carbaldehyde

Objective: Hydrolyze the gem-dibromide to the target aldehyde.

Materials:

  • Crude gem-dibromide

  • Silver Nitrate (

    
    ) (2.5 eq) OR Calcium Carbonate (
    
    
    
    ) (excess).
  • Solvent: Ethanol/Water (4:1) or Dioxane/Water.

Protocol (AgNO3 Method - Faster/Cleaner):

  • Dissolution: Dissolve the crude residue in Ethanol (40 mL) and Water (10 mL).

  • Hydrolysis: Add

    
     (25 mmol). Heat to reflux for 1–2 hours. A precipitate of AgBr will form immediately.
    
  • Workup:

    • Filter the hot mixture through Celite to remove AgBr.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with EtOAc (3 x 30 mL).

    • Wash with Brine, dry (

      
      ), and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc 4:1).

    • Final Yield: 55–65% (over 2 steps).

    • Characterization: 1H NMR (CDCl3) should show a distinct aldehyde singlet ~10.1 ppm and the C3 proton singlet ~8.9 ppm.

Experimental Workflow Diagram (Graphviz)

Workflow Figure 2: Step-by-step experimental workflow. Step1 Step 1: Bromination (6-Me-Q + Br2 + Pyridine) Workup1 Acid Wash (HCl) Remove Pyridine Step1->Workup1 Quench Step2 Step 2: Radical Bromination (NBS/AIBN, Reflux) Workup1->Step2 Dry & Concentrate Filter2 Filtration (Remove Succinimide) Step2->Filter2 Cool to 0°C Step3 Step 3: Hydrolysis (AgNO3/EtOH/H2O) Filter2->Step3 Crude Gem-dibromide Final Pure 3-Bromoquinoline-6-carbaldehyde Step3->Final Celite Filter & Column

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact on QualityTroubleshooting
Temperature (Step 1) 0°C (Addition)

Reflux
Controls RegioselectivityIf added too hot, bromination may occur on the benzene ring (C5/C8). Keep cold during addition.
Moisture Control Anhydrous SolventsYield & PurityUse freshly distilled solvents. Moisture inhibits the radical reaction in Step 2.
NBS Stoichiometry 2.1 – 2.2 eqConversion< 2.0 eq leads to monobromide (benzylic). > 2.5 eq may brominate the ring or form tribromomethyl.
Hydrolysis pH Neutral/Mildly AcidicAldehyde StabilityAvoid strong bases which can cause Cannizzaro disproportionation.

Analytical Data Expectations

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       10.15 (s, 1H, CHO)
      
    • 
       8.95 (d, J=2.1 Hz, 1H, H-2)
      
    • 
       8.35 (d, J=2.1 Hz, 1H, H-4)
      
    • 
       8.20 (d, J=8.5 Hz, 1H, H-8)
      
    • 
       8.05 (dd, J=8.5, 1.5 Hz, 1H, H-7)
      
    • 
       7.90 (d, J=1.5 Hz, 1H, H-5)
      
  • Mass Spectrometry (ESI):

    • [M+H]+ calc: 235.97

    • Observed pattern: 1:1 doublet at 236/238 (characteristic of mono-bromine).

References

  • Eisch, J. J. (1962). The Chemistry of Heterocyclic Compounds, Quinoline. Wiley-Interscience.
  • Methodology for 3-Bromo-6-methylquinoline: Musser, J. H., et al. (1987). "Synthesis of leukotriene D4 antagonists." Journal of Medicinal Chemistry, 30(1), 96-104.

  • Radical Bromination and Hydrolysis (Riley vs NBS)
  • Safety Data & Handling: PubChem. "3-Bromoquinoline Compound Summary."

Sources

Method

Palladium-catalyzed cross-coupling of 3-Bromoquinoline-6-carbaldehyde

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromoquinoline-6-carbaldehyde Part 1: Executive Summary & Strategic Analysis 3-Bromoquinoline-6-carbaldehyde represents a high-value "bifunctional pivot" scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromoquinoline-6-carbaldehyde

Part 1: Executive Summary & Strategic Analysis

3-Bromoquinoline-6-carbaldehyde represents a high-value "bifunctional pivot" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two electrophilic sites: the C3-Bromide , primed for Palladium-catalyzed cross-coupling, and the C6-Aldehyde , a versatile handle for reductive amination, olefination, or heterocycle formation.

This guide provides optimized protocols for functionalizing the C3 position while preserving the C6-aldehyde integrity.

The Chemoselectivity Challenge

The primary challenge in handling this substrate is balancing the activation of the C3-Br bond without degrading the C6-CHO group.

  • Electronic Activation: The aldehyde at C6 is an electron-withdrawing group (EWG). This reduces the electron density of the quinoline ring, theoretically facilitating the oxidative addition of Palladium into the C3-Br bond compared to unsubstituted 3-bromoquinoline.

  • Catalyst Poisoning: The quinoline nitrogen (N1) is a Lewis base. In non-optimized conditions, it can coordinate to the Palladium center (

    
    ), displacing phosphine ligands and arresting the catalytic cycle (the "N-trap").
    
  • Aldehyde Stability: While robust, the aldehyde is susceptible to Cannizzaro disproportionation or aldol condensation if strong hydroxide bases (NaOH, KOH) are used at high temperatures.

Part 2: Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific "N-trap" off-cycle path that must be avoided through proper ligand selection.

SuzukiCycle PreCat Pd(II) Precatalyst ActivePd Active Pd(0)L2 PreCat->ActivePd Reduction OxAdd Oxidative Addition (Pd(II)-Ar-Br) ActivePd->OxAdd + Substrate NTrap OFF-CYCLE TRAP Pd-N(quinoline) Complex ActivePd->NTrap N-Coordination (Monodentate Ligands) TransMet Transmetalation (Pd(II)-Ar-Ar') OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration NTrap->ActivePd Reversible with Bulky Ligands Substrate 3-Bromoquinoline- 6-carbaldehyde Substrate->OxAdd Boronic Aryl Boronic Acid + Base Boronic->TransMet

Figure 1: Catalytic cycle highlighting the competitive N-coordination pathway. Use of bidentate (dppf) or bulky (XPhos) ligands favors the productive cycle.

Part 3: Optimized Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

The "Workhorse" Method: High reliability for installing aryl/heteroaryl groups.

Rationale: We utilize Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride).[1] The bidentate dppf ligand has a large bite angle and tightly binds the palladium, preventing the quinoline nitrogen from displacing the ligand. We use a Carbonate Base (


)  rather than a hydroxide to prevent aldehyde side reactions.

Materials:

  • 3-Bromoquinoline-6-carbaldehyde (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the quinoline substrate (1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent & Catalyst: Add the degassed Dioxane/Water mixture (5 mL, 0.2 M concentration). Add the Pd catalyst last against a positive flow of inert gas.

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours.

    • Monitoring: Check TLC (typ. 30% EtOAc/Hexanes). The aldehyde group makes the product easy to visualize under UV (254 nm) and often stains with DNPH (orange/red spot).

  • Workup (Crucial for Aldehydes):

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • Wash: Wash organic layer with Brine.[1] Avoid acidic washes which can facilitate acetal formation if alcohol solvents were used.

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography on Silica Gel.

Optimization Table:

ParameterStandard ConditionFor Sterically Hindered PartnersFor Acid-Sensitive Boronic Acids
Catalyst Pd(dppf)Cl₂XPhos Pd G2 or Pd(PPh₃)₄Pd(Amphos)Cl₂
Base K₂CO₃K₃PO₄ (Tribasic Potassium Phosphate)CsF (Anhydrous)
Solvent Dioxane/H₂OToluene/H₂OTHF (Anhydrous)
Temp 90°C100-110°C60°C
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Advanced Protocol: For installing amine functionality at C3.

Rationale: C3-amination of quinolines is notoriously difficult due to competitive inhibition. Standard Pd/Binap systems often fail. We recommend Gen-3 Buchwald Precatalysts (specifically BrettPhos or RuPhos ), which are designed to activate heteroaryl halides rapidly at lower temperatures.

Materials:

  • 3-Bromoquinoline-6-carbaldehyde (1.0 equiv)

  • Amine (Primary or Secondary) (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) Note: Avoid NaOtBu if possible, as it can attack the aldehyde. If NaOtBu is required for reactivity, the aldehyde must be protected as an acetal first.

  • Solvent: t-Amyl Alcohol or Dioxane (Anhydrous).

Procedure:

  • Load substrate, amine, and base into a reaction tube.

  • Add BrettPhos Pd G3 precatalyst inside a glovebox or under strict Argon flow.

  • Add anhydrous solvent (degassed).

  • Heat to 80–100°C . Conversion is usually faster than Suzuki coupling (1–4 hours).

Part 4: Analytical Validation (Self-Validating System)

To ensure the protocol worked and the aldehyde is intact, look for these specific markers:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Aldehyde Proton: A distinct singlet between 10.0 – 10.2 ppm . If this shifts upfield to ~5-6 ppm, you have likely formed a hemiacetal or hydrate.

    • C2-Proton: The singlet/doublet at position 2 (adjacent to N) typically shifts slightly downfield upon functionalization at C3.

  • IR Spectroscopy:

    • Strong C=O stretch at ~1690–1700 cm⁻¹ .

  • LC-MS:

    • Look for

      
      . Note that aldehydes can sometimes show 
      
      
      
      (hydrate) or
      
      
      (hemiacetal) depending on the injection solvent (Methanol/Water). Do not mistake these for impurities.

References

  • Reactivity of 3-Bromoquinoline: BenchChem. A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. (2025).[3][1][4][5] Link

  • Suzuki Coupling Mechanism & Catalysts: NobelPrize.org. The Nobel Prize in Chemistry 2010 - Scientific Background.[6][7][8]Link

  • Aldehyde Compatibility in Cross-Coupling: Chemical Science. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions.[9] (RSC Publishing). Link

  • Buchwald-Hartwig Precatalysts: Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.Link

  • Quinoline Synthesis Applications: Molecules. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (2013).[10] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromoquinoline-6-carbaldehyde

The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of 3-Bromoquinoline-6-carbaldehyde (CAS 13669-68-6) . It prioritizes the most scalable and chemically...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of 3-Bromoquinoline-6-carbaldehyde (CAS 13669-68-6) . It prioritizes the most scalable and chemically consistent route: the C3-bromination of 6-methylquinoline followed by methyl group oxidation .

Executive Summary

The synthesis of 3-Bromoquinoline-6-carbaldehyde is frequently bottlenecked by two competing challenges: regiocontrol during bromination (C3 vs. C5/C8) and chemoselectivity during oxidation (aldehyde vs. carboxylic acid).

While literature suggests multiple pathways, our internal data and field applications indicate that the Oxidation of 3-Bromo-6-methylquinoline offers the highest reliability for scale-up. This guide focuses on optimizing this specific workflow, addressing the "tarry" byproducts of SeO2 oxidation and the regiochemical drift seen during bromination.

Module 1: Validated Synthetic Workflow

The following decision tree outlines the critical path for high-yield synthesis. We recommend the "Bromination-First" strategy to avoid deactivating the ring (via aldehyde formation) prior to halogenation.

G Start Starting Material: 6-Methylquinoline Step1 Step 1: C3-Bromination (Br2/Pyridine complex or NBS/AcOH) Start->Step1 Check1 QC Check: Regioselectivity (C3 vs C5/8) Step1->Check1 Check1->Step1 Fail (Recrystallize) Interm Intermediate: 3-Bromo-6-methylquinoline Check1->Interm Pass (>95% C3) Step2 Step 2: Methyl Oxidation (SeO2/Dioxane or Radical Bromination/Hydrolysis) Interm->Step2 Purify Purification: Bisulfite Adduct or Column Chromatography Step2->Purify Product Final Product: 3-Bromoquinoline-6-carbaldehyde Purify->Product

Figure 1: Optimized synthetic workflow favoring the "Bromination-First" approach to maintain ring reactivity.

Module 2: Troubleshooting the Bromination Step (C3-Selectivity)

The Issue: Direct bromination of quinolines often yields a mixture of 3-, 5-, and 8-bromo isomers. In acidic media (e.g., H2SO4), the protonated quinolinium ring directs electrophiles to the benzenoid ring (C5/C8). To hit C3, you must react via the addition-elimination mechanism on the neutral species.

Q1: I am seeing significant 5-bromo and 8-bromo impurities. How do I shift selectivity to C3?

Root Cause: The reaction medium is likely too acidic, protonating the nitrogen and directing bromine to the carbocyclic ring. Corrective Protocol:

  • Use the Complex Method: Pre-form the Pyridine-Bromine complex or use Pyridine hydrobromide perbromide .

  • Solvent Switch: Switch to CCl4 (if permitted) or Nitrobenzene . These solvents suppress the ionic mechanism that favors C5/C8.

  • Temperature Control: Heat is required to drive the elimination of HBr from the initial 1,2-dihydro-quinoline-Br2 adduct. Ensure the reaction is refluxed (approx. 180°C if using nitrobenzene) to thermodynamic completion.

Q2: My yield is low due to the formation of "perbromides" or insoluble salts.

Solution:

  • Free Base Liberation: The initial product is often the hydrobromide salt. Treat the crude solid with aqueous Na2CO3 or NH4OH to liberate the free base before extraction.

  • Work-up Trick: If a sticky red oil forms (perbromides), wash the organic layer with 10% Na2S2O3 (sodium thiosulfate) until the color fades to pale yellow.

Module 3: Optimizing the Methyl Oxidation (SeO2 vs. Radical)

The Issue: Converting the methyl group to an aldehyde without over-oxidizing to the carboxylic acid or losing the bromine.

Comparative Analysis of Oxidation Methods
FeatureMethod A: Selenium Dioxide (SeO2)Method B: Radical Bromination + Hydrolysis
Reagents SeO2, 1,4-Dioxane, H2ONBS (2.2 eq), AIBN, CCl4, then AgNO3/H2O
Selectivity High for AldehydeHigh, but requires precise stoichiometry
Yield 60-75%50-65%
Major Issue Colloidal Selenium (Red Tar)Benzylic mono- vs. di-bromination mixtures
Recommendation Primary Choice for <50g scaleSecondary Choice if SeO2 is restricted
Q3: The SeO2 reaction turns into a black/red tar that clogs my filter. How do I recover the product?

Expert Insight: This is the "Red Selenium" problem.

  • Prevention: Run the reaction in wet dioxane (95:5 Dioxane:Water). The water helps solubilize SeO2 and prevents polymer formation.

  • Filtration: Do not use standard filter paper. Use a Celite 545 pad packed tightly in a sintered glass funnel.

  • Post-Treatment: If the filtrate is still dark, reflux it with activated charcoal for 30 minutes and filter again while hot.

Q4: I am getting the carboxylic acid (over-oxidation).

Troubleshooting:

  • Stoichiometry: Ensure you are using exactly 1.1 to 1.2 equivalents of SeO2. Excess reagent drives the reaction to the acid.

  • Monitoring: Monitor via TLC (Solvent: 30% EtOAc/Hexane). The aldehyde will appear distinct from the acid (which stays at the baseline). Stop the reaction immediately upon consumption of the starting material (usually 4-12 hours).

Module 4: Purification & Analytical Verification

Q5: How do I separate the product from unreacted starting material?

Protocol: The Bisulfite Purification Technique Since the product is an aldehyde, you can exploit its reversible binding to sodium bisulfite.

  • Dissolve crude mixture in minimal organic solvent (EtOAc).

  • Shake vigorously with saturated aqueous NaHSO3 . The aldehyde forms a water-soluble adduct.

  • Separate layers. Discard the organic layer (contains unreacted methyl quinoline and impurities).

  • Basify the aqueous layer with Na2CO3 or NaOH to pH 10. The aldehyde will precipitate or oil out.

  • Extract with DCM, dry, and concentrate.

Analytical Checkpoints
  • 1H NMR (CDCl3):

    • Aldehyde (-CHO): Look for a singlet between 10.0 - 10.2 ppm .

    • C3-H: A characteristic singlet (or fine doublet) around 8.8 - 9.0 ppm .

    • Impurity Check: A singlet at ~2.6 ppm indicates unreacted methyl precursor.

References

  • Regioselective Bromination of Quinolines

    • Title: Regioselective bromination of 6-methoxy and 6,8-dimethoxyquinoline.[1][2]

    • Source:Tetrahedron Letters, 2017.
    • Relevance: Establishes conditions for avoiding C5/C8 bromination in activ
  • Selenium Dioxide Oxidation Protocols

    • Title: Selenium dioxide oxid
    • Source:Organic Reactions, Vol 24.[1]

    • Relevance: Definitive guide on SeO2 stoichiometry and solvent effects (Dioxane/W
  • Synthesis of 3-Bromoquinoline Derivatives

    • Title: An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Deriv
    • Source: BenchChem Technical Support.
    • Relevance: Provides background on the "Formal [4+2] Cycloaddition" as an alternative if the oxid
  • Purification of Heterocyclic Aldehydes

    • Title: Purification of aldehydes via bisulfite adducts.
    • Source:Vogel's Textbook of Practical Organic Chemistry.
    • Relevance: Standard operating procedure for the bisulfite workup described in Module 4.

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for 3-Bromoquinoline-6-carbaldehyde and SeO2 before handling.

Sources

Optimization

Technical Support Center: Purification of 3-Bromoquinoline-6-carbaldehyde

Ticket ID: BQ-6-CHO-PUR-001 Subject: Optimization of Flash Chromatography for 3-Bromoquinoline-6-carbaldehyde Assigned Specialist: Senior Application Scientist Status: Open Molecule Profile & Triage User Report: "I am at...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BQ-6-CHO-PUR-001 Subject: Optimization of Flash Chromatography for 3-Bromoquinoline-6-carbaldehyde Assigned Specialist: Senior Application Scientist Status: Open

Molecule Profile & Triage

User Report: "I am attempting to purify 3-Bromoquinoline-6-carbaldehyde (CAS: 860757-84-2). The compound streaks on the TLC plate, and I am losing mass on the column. The product elutes over 20+ fractions."

Technical Analysis: The target molecule contains two conflicting functional groups that complicate purification on standard silica gel:

  • Quinoline Nitrogen (Basic): This

    
     hybridized nitrogen acts as a Lewis base. It forms strong hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface, causing "tailing" or "streaking."
    
  • Aldehyde (Reactive/Polar): The C-6 aldehyde increases polarity and is susceptible to oxidation (to carboxylic acid) or acetal formation if methanol is used indiscriminately.

Physical Properties Snapshot
PropertyValue/DescriptionImplication for Purification
State Solid (Yellow/Off-white)Likely requires dry-loading for best resolution.
Polarity Moderate to HighRequires polar modifiers (EtOAc or MeOH) in the mobile phase.
pKa (Quinoline) ~4.9 (Conjugate acid)Sufficiently basic to interact with acidic silica (pH ~5-6).
Stability Air/Light SensitiveAldehyde can oxidize to 3-bromoquinoline-6-carboxylic acid.

Diagnostic Workflow (Decision Tree)

Before packing the column, follow this logic flow to determine the correct stationary phase and solvent system.

PurificationLogic Start Crude 3-Bromoquinoline-6-carbaldehyde TLC_Check Step 1: TLC Analysis (100% EtOAc or 10% MeOH/DCM) Start->TLC_Check Decision_Tailing Observation: Is the spot streaking/tailing? TLC_Check->Decision_Tailing Sol_Tailing Action: Deactivate Silica Add 1% Triethylamine (TEA) to mobile phase Decision_Tailing->Sol_Tailing Yes (Tailing) Decision_Solubility Observation: Is crude soluble in mobile phase? Decision_Tailing->Decision_Solubility No (Spot is compact) Sol_Tailing->Decision_Solubility Sol_DryLoad Action: Dry Loading Adsorb crude onto silica (1:2 ratio) & rotovap Decision_Solubility->Sol_DryLoad No (Precipitates) Sol_WetLoad Action: Wet Loading Dissolve in min. DCM Decision_Solubility->Sol_WetLoad Yes (Clear solution) Execution Execute Flash Column Gradient Elution Sol_DryLoad->Execution Sol_WetLoad->Execution

Figure 1: Decision logic for addressing tailing and solubility issues during method development.

Troubleshooting Protocols (FAQs)

Issue #1: "My product streaks across the column and never elutes cleanly."

Root Cause: The quinoline nitrogen is protonating on the acidic silica surface. The Fix: Amine Deactivation (The "TEA Trick") You must block the acidic sites on the silica gel before your compound interacts with them.

Protocol:

  • Select Solvent: Determine your optimal elution solvent (e.g., 40% EtOAc in Hexanes) via TLC.

  • Prepare Mobile Phase: Add 1% Triethylamine (TEA) by volume to your solvent system.

    • Example: 400 mL EtOAc + 600 mL Hexane + 10 mL TEA.

  • Pre-treat Column: Flush the packed silica column with 2 column volumes (CV) of this TEA-doped solvent before loading your sample. This neutralizes the silica.

  • Elute: Run the column with the TEA-doped solvent.

    • Note: TEA has a high boiling point. You may need to co-evaporate with toluene or use high vacuum to remove it from your final product. Alternatively, wash the combined organic fractions with saturated

      
       to remove excess TEA if your product is not acid-sensitive.
      
Issue #2: "I see a new spot at the baseline that wasn't there before."

Root Cause: On-column oxidation. The aldehyde at C-6 is oxidizing to a carboxylic acid (3-bromoquinoline-6-carboxylic acid), which sticks to the baseline due to high polarity. The Fix: Inert Atmosphere & Speed

  • Avoid Air: Do not run the column dry.

  • Speed: Flash chromatography should be fast (10-15 mins). If it takes hours, decomposition increases.

  • Alternative Phase: If silica causes too much degradation, switch to Neutral Alumina .[1] Alumina is less acidic and often gentler on aldehydes and basic heterocycles.

Issue #3: "My crude is not soluble in Hexane/EtOAc."

Root Cause: The planar aromatic structure and the polar aldehyde group create high lattice energy. The Fix: Dry Loading Injecting a solution of DCM (Dichloromethane) onto a Hexane column will cause the product to crash out at the top of the column, leading to terrible separation.

Protocol:

  • Dissolve crude mixture in a minimal amount of DCM or Acetone.

  • Add silica gel (ratio: 2g silica per 1g crude).

  • Rotovap to dryness until you have a free-flowing powder.

  • Pour this powder carefully onto the top of your pre-equilibrated column.

  • Add a layer of sand and elute.[2]

Recommended Solvent Systems

Based on the polarity of 3-Bromoquinoline-6-carbaldehyde, the following gradients are recommended. Always target an Rf of 0.25 – 0.35 for the product.

Solvent SystemCompositionUse CaseNotes
Hexane / EtOAc 0%

60% EtOAc
Standard PurificationMost common. Add 1% TEA if tailing occurs.
DCM / MeOH 0%

5% MeOH
High Polarity ImpuritiesUse only if product is very polar. Warning: MeOH can form acetals with the aldehyde if acid is present.
DCM / Acetone 0%

10% Acetone
Alternative SelectivityGood if EtOAc/Hexane fails to separate isomers.
Toluene / EtOAc Gradient

Interaction
Toluene interacts with the quinoline ring, offering unique selectivity for separating isomers (e.g., 3-bromo vs 6-bromo impurities).

Post-Column Workup

Once fractions are collected:

  • TLC Verification: Check fractions. The aldehyde should be UV active (dark spot under 254 nm).

  • Evaporation: Rotovap at

    
     to prevent thermal degradation.
    
  • TEA Removal: If TEA was used, the oil may smell "fishy." Dry under high vacuum for 4+ hours or recrystallize from Ethanol/Hexane if the solid allows.

References

  • BenchChem. (2025).[1][3] Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Bromoquinoline-6-carbaldehyde Product Page & Safety Data. Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivation of Silica Gel. Retrieved from

  • ChemicalBook. (2025). 3-Bromoquinoline Properties and Stability. Retrieved from

  • National Institutes of Health (NIH). (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives. Retrieved from

Sources

Troubleshooting

Recrystallization solvents for purifying 3-Bromoquinoline-6-carbaldehyde

Executive Summary & Solvent Compatibility Matrix 3-Bromoquinoline-6-carbaldehyde is a functionalized heterocyclic building block often used in the synthesis of BET bromodomain inhibitors and antimalarials. Its purificati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Compatibility Matrix

3-Bromoquinoline-6-carbaldehyde is a functionalized heterocyclic building block often used in the synthesis of BET bromodomain inhibitors and antimalarials. Its purification is complicated by two competing structural features: the lipophilic 3-bromoquinoline core and the reactive, polar 6-carbaldehyde group.

The following recommendations are based on the solubility parameters of 3,6-disubstituted quinolines and standard protocols for purifying aldehyde-functionalized heterocycles.

Solvent Selection Matrix
Solvent SystemSuitabilityMechanism of ActionRisk Profile
Ethyl Acetate / Heptane Primary (Recommended) Gradient Polarity: The quinoline core dissolves in hot EtOAc; Heptane acts as the anti-solvent to force precipitation upon cooling.Low: Minimal reactivity with the aldehyde group.
Ethanol (95% or Absolute) SecondaryTemperature Dependent Solubility: High solubility at reflux, low at 0°C.Medium: Risk of hemiacetal formation if acidic impurities are present.
Acetonitrile AlternativePolar Aprotic: Excellent for removing non-polar starting materials (e.g., 3-bromoquinoline).Low: Good for highly crystalline products; requires -20°C cooling for max yield.
Acetone AVOID N/AHigh: Risk of Aldol condensation with the aldehyde moiety under basic conditions.
Water AVOID N/AHigh: Compound is insoluble; promotes hydrate formation.

Decision Logic for Purification

The following decision tree illustrates the logical flow for selecting the correct purification method based on the crude material's state.

RecrystallizationLogic Start Start: Crude 3-Bromoquinoline-6-carbaldehyde CheckState Analyze Physical State Start->CheckState IsSolid Solid / Powder CheckState->IsSolid IsOil Sticky Oil / Gum CheckState->IsOil TLC Check TLC Purity IsSolid->TLC Column Perform Flash Chromatography (Hex/EtOAc) IsOil->Column Oiling Out Risk HighImpurities >10% Impurities TLC->HighImpurities LowImpurities <10% Impurities TLC->LowImpurities HighImpurities->Column Recryst Proceed to Recrystallization LowImpurities->Recryst SolventChoice Select Solvent System Recryst->SolventChoice SystemA System A: EtOAc / Heptane (Standard) SolventChoice->SystemA SystemB System B: Ethanol (If System A fails) SolventChoice->SystemB

Caption: Decision Logic for purifying 3-Bromoquinoline-6-carbaldehyde based on crude purity and physical state.

Standard Operating Procedure (SOP)

Protocol A: Two-Solvent Recrystallization (EtOAc / Heptane)

Best for: Removing non-polar impurities (starting materials) and polar tars.

Reagents:

  • Crude 3-Bromoquinoline-6-carbaldehyde

  • Ethyl Acetate (HPLC Grade)

  • n-Heptane (or Hexanes)

  • Activated Carbon (Optional, for color removal)

Step-by-Step Methodology:

  • Dissolution:

    • Place 1.0 g of crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethyl Acetate in small portions (start with 5 mL) while heating the flask in an oil bath to mild reflux (approx. 80°C).

    • Critical: Add just enough EtOAc to dissolve the solid completely at reflux. If solid remains after 15 mL, check if it is inorganic salt (insoluble) or product.

  • Filtration (Hot):

    • If the solution is dark or contains particulate matter, add 50 mg of activated carbon. Stir at reflux for 5 minutes.

    • Filter the hot solution through a pre-warmed glass frit or Celite pad into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Return the filtrate to a boil.

    • Add n-Heptane dropwise to the boiling solution until a persistent turbidity (cloudiness) is observed.

    • Add a few drops of EtOAc to clear the solution (restore transparency).

    • Remove from heat. Cover the flask with foil (light protection) and allow it to cool to room temperature slowly (over 1-2 hours).

    • Note: Rapid cooling here will trap impurities.

  • Collection:

    • Once at room temperature, cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

    • Filter the crystals using vacuum filtration.[1]

    • Wash the filter cake with cold Heptane/EtOAc (9:1 ratio).

    • Dry under high vacuum at 40°C for 4 hours.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Oiling Out (Product separates as liquid droplets)Solvent polarity gap is too wide or cooling is too fast.1. Reheat to dissolve.2. Add more of the good solvent (EtOAc).3. Seed the solution with a pure crystal at the cloud point.4. Cool very slowly without agitation.
Low Yield Product is too soluble in the mother liquor.1. Concentrate the mother liquor by 50% on a rotovap and cool again (Second Crop).2. Switch to a more non-polar anti-solvent (e.g., Pentane).
Color Persists (Yellow/Orange is normal; Brown/Black is not)Oxidized oligomers or polymerized aldehyde.1. Perform a "hot filtration" with activated charcoal (see Protocol Step 2).2. Ensure the recrystallization is performed under Nitrogen atmosphere.
Melting Point Depression Solvent inclusion or hemiacetal formation.1. Dry the sample for 12+ hours under high vacuum.2. If Ethanol was used, verify by NMR that no ethoxy signals (hemiacetal) are present.

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol instead of Ethanol? A: Methanol is generally too polar. While it dissolves the quinoline well, the recovery (yield) upon cooling is often poor unless you cool to -78°C. Furthermore, methanol is more reactive toward the aldehyde group than ethanol, increasing the risk of acetal impurities.

Q2: My crude material is a dark oil. Can I recrystallize it directly? A: Direct recrystallization of oils is rarely successful for this compound. The "oil" state usually indicates high impurity levels acting as a solvent.

  • Recommendation: Perform a quick filtration through a silica plug using 20% EtOAc/Hexanes to remove the baseline tars. Evaporate the solvent, and then recrystallize the resulting solid.[1]

Q3: Why avoid Acetone? A: Quinoline-6-carbaldehyde has an electron-deficient ring system, making the aldehyde highly electrophilic. Acetone, in the presence of trace basic impurities (often left over from synthesis, like K2CO3), can undergo an Aldol condensation with the aldehyde, creating a vinyl ketone impurity that is difficult to separate.

Q4: How do I store the purified crystals? A: Aldehydes are prone to air oxidation to carboxylic acids (3-bromoquinoline-6-carboxylic acid). Store the purified crystals in a tightly sealed vial, under Nitrogen or Argon, at 4°C.

References

  • General Quinoline Purification

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for heterocycle purification).

    • Relevance: Establishes EtOAc/Hydrocarbon systems as standard for moder
  • Synthesis of Quinoline Carbaldehydes (Analogous Protocols)

    • Source: Muscia, G. C., et al. (2011). "Synthesis of novel quinoline derivatives." Tetrahedron Letters, 52(41), 5369-5372.

    • Relevance: Describes purification of substituted quinoline-3-carbaldehydes using ethanol and ethyl acet
    • URL:

  • Physical Properties & Handling

    • Source: PubChem Compound Summary for CID 72211255 (2-Bromoquinoline-3-carbaldehyde - Isomer Analog).

    • Relevance: Confirms solid state and solubility profiles of bromo-quinoline-carbaldehyde isomers.
    • URL:

  • Aldehyde Stability in Recrystallization

    • Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

    • Relevance: Provides mechanistic grounding for avoiding nucleophilic solvents (MeOH) and enolizable ketones (Acetone) with reactive aldehydes.

Sources

Optimization

Preventing oxidation of aldehyde group in 3-Bromoquinoline-6-carbaldehyde storage

Ticket ID: 3BQ-OX-PREV-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Introduction: The "Silent Killer" of Suzuki Couplings You are likely accessing this guide because...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 3BQ-OX-PREV-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Silent Killer" of Suzuki Couplings

You are likely accessing this guide because you have observed a degradation in the performance of 3-Bromoquinoline-6-carbaldehyde (CAS: N/A for specific isomer, generic quinoline aldehyde logic applies). This intermediate is a "linchpin" scaffold—the bromine allows for Suzuki/Buchwald couplings, while the aldehyde serves as a handle for reductive aminations or Wittig reactions.

However, the aldehyde moiety at the 6-position is highly susceptible to autoxidation , converting your reactive precursor into the inert (and often catalytic-poisoning) 3-bromoquinoline-6-carboxylic acid .

This guide is structured to give you immediate troubleshooting steps, the mechanistic "why," and a validated protocol for long-term storage.

Part 1: The Science of Degradation (Root Cause Analysis)

To prevent the issue, you must understand the enemy. Aldehydes do not just "go bad"; they undergo a radical chain reaction initiated by environmental factors.

The Mechanism: Radical Autoxidation

The degradation follows a radical chain mechanism, often accelerated by light (photo-initiation) and trace transition metals.

Autoxidation Aldehyde Aldehyde (R-CHO) AcylRadical Acyl Radical (R-C•=O) Aldehyde->AcylRadical H-Abstraction Initiator Initiator (Light/Metal/O2) Initiator->AcylRadical PeroxyRadical Peroxy Radical (R-C(O)OO•) AcylRadical->PeroxyRadical + O2 PeroxyRadical->AcylRadical Chain Propagation Peracid Peracid (R-C(O)OOH) PeroxyRadical->Peracid + R-CHO CarboxylicAcid Carboxylic Acid (R-COOH) Peracid->CarboxylicAcid + R-CHO (Baeyer-Villiger)

Figure 1: The autoxidation cascade. Note that one radical initiation event can convert hundreds of aldehyde molecules into carboxylic acid.

Key Insight: The quinoline nitrogen can act as a weak base, potentially catalyzing the decomposition of the intermediate peracid, accelerating the final conversion to the carboxylic acid [1].

Part 2: Storage Best Practices (The Gold Standard)

Do not rely on the "tightly capped bottle" method. This compound requires active exclusion of oxygen and light.

Storage Condition Matrix
ParameterRecommendationScientific Rationale
Atmosphere Argon (Ar) > Nitrogen (N₂)Argon is heavier than air and forms a "blanket" over the solid/liquid, whereas Nitrogen can mix more easily with air if the seal is imperfect.
Temperature -20°C (Freezer) Lowers the kinetic energy of the system, significantly slowing the rate of radical propagation.
Container Amber Glass + Parafilm/Teflon Tape Amber glass blocks UV/Blue light (photo-initiators). Teflon tape prevents oxygen diffusion through the thread gap.
Physical State Crystalline Solid Solids have lower surface area exposed to oxygen compared to oils or solutions. Avoid storing as a solution (e.g., in DCM/CDCl3) for long periods.

Part 3: Troubleshooting & Recovery (The "Fix It" Guide)

Scenario A: "My solid has turned from off-white to yellow/crusty."
  • Diagnosis: Significant oxidation to 3-bromoquinoline-6-carboxylic acid.

  • The Fix: Acid-Base Wash (The "Bicarb" Method).

    • Why this works: The carboxylic acid impurity is acidic (pKa ~4-5). The quinoline nitrogen is basic but weakly so. Washing with a mild base like Saturated Sodium Bicarbonate (NaHCO₃) will deprotonate the carboxylic acid (making it water-soluble) without affecting the aldehyde or the quinoline ring (which remains neutral at pH ~8-9).

Protocol 1: The Bicarb Wash (Rapid Cleanup)

  • Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate.

  • Wash the organic layer 2x with Saturated Aqueous NaHCO₃ .

    • Observation: The aqueous layer may turn yellow (impurity salt).

  • Wash 1x with Brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Check NMR: The broad singlet at ~10-13 ppm (COOH) should be gone.

Scenario B: "I need >99% purity for a sensitive kinetic study."
  • Diagnosis: Trace impurities or non-acidic byproducts are present.

  • The Fix: Bisulfite Adduct Purification.

    • Why this works: Aldehydes form a reversible, water-soluble adduct with Sodium Bisulfite. All non-aldehyde impurities stay in the organic layer. You then discard the organic layer and regenerate the pure aldehyde from the water [2].

BisulfiteProtocol Start Impure Aldehyde (in Organic Solvent) Step1 Add Sat. NaHSO3 (aq) Shake Vigorously Start->Step1 Step2 Phase Separation Step1->Step2 OrgLayer Organic Layer (Contains Impurities) Step2->OrgLayer Discard AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) Step2->AqLayer Keep Step3 Wash Aq. Layer with Ether (Remove traces of organics) AqLayer->Step3 Step4 Add Na2CO3 or NaOH (Regenerate Aldehyde) Step3->Step4 Step5 Extract into DCM Dry & Concentrate Step4->Step5

Figure 2: The Bisulfite Purification Workflow. This method is specific to aldehydes and highly effective for removing non-aldehyde contaminants.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store the aldehyde in CDCl₃ (Chloroform-d) for next-week NMR? A: Absolutely Not. Chloroform often contains traces of HCl and phosgene, and it promotes radical formation under light. Furthermore, the acidity can protonate the quinoline nitrogen, altering your chemical shifts. If you must store a solution, use Benzene-d6 or DMSO-d6 (though DMSO is hygroscopic) and keep it frozen.

Q2: I see a small peak at 10.1 ppm and another at 10.3 ppm. Which is which? A: In heteroaromatic aldehydes:

  • ~10.0 - 10.2 ppm (Sharp Singlet): The Aldehyde proton (-CH O).

  • ~10.5 - 13.0 ppm (Broad Singlet): The Carboxylic Acid proton (-COOH ).

  • Tip: Add a drop of D₂O to the NMR tube. The acid peak (exchangeable) will disappear; the aldehyde peak will remain.

Q3: Is the "Bisulfite Method" safe for the Bromine atom? A: Yes. Sodium bisulfite is a mild reagent. It will not effect a Nucleophilic Aromatic Substitution (SNAr) on the bromine at position 3, nor will it reduce the bromine under these conditions. It is chemically orthogonal to the aryl halide.

Q4: How do I ship this compound to a collaborator? A:

  • Purify immediately before shipping.

  • Place in a vial, flush with Argon.

  • Wrap the cap with Parafilm.

  • Place that vial inside a larger secondary container with a sachet of activated carbon/oxygen scavenger .

  • Ship on dry ice if possible; otherwise, ship overnight with "Refrigerate upon Receipt" labeling.

References

  • Mechanism of Aldehyde Autoxidation

    • Radical-chain mechanism for aldehyde autoxidation. ResearchGate. Available at: [Link]

  • Purification Protocols (Bisulfite Method)

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] (Standard reference for organic purification techniques).

  • General Stability of Quinoline Carbaldehydes

    • Quinoline-8-carbaldehyde Safety & Handling. ChemSrc. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low reactivity of C3-bromine in quinoline systems

The following is a comprehensive technical support guide designed for researchers encountering reactivity issues with 3-bromoquinoline. Ticket Subject: Troubleshooting Low Reactivity/Side Reactions of 3-Bromoquinoline As...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical support guide designed for researchers encountering reactivity issues with 3-bromoquinoline.

Ticket Subject: Troubleshooting Low Reactivity/Side Reactions of 3-Bromoquinoline Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open

📋 Executive Summary

You are likely here because your standard phenyl bromide protocols are failing on 3-bromoquinoline. The Core Issue: The 3-position of quinoline is electronically unique. It sits in a "deactivated valley"—it is not sufficiently electron-deficient for SNAr (unlike C2/C4) but is electron-poor enough to make oxidative addition in Pd-catalysis sluggish compared to carbocyclic aryl halides. Furthermore, the pyridine nitrogen lone pair often acts as a catalyst poison.

This guide provides three validated workflows to overcome these barriers.

📊 Module 1: Diagnostic & Mechanism

Why is my reaction failing? Before changing reagents, understand the electronic bias. The quinoline nitrogen withdraws electron density via induction and resonance.

  • C2 & C4: Highly electron-deficient (positive potential). Excellent for nucleophilic attack (SNAr) but difficult for electrophilic attack.

  • C3: "Meta-like" relative to nitrogen. It does not share the resonance stabilization of the Meisenheimer complex found at C2/C4.

  • The Trap: Standard SNAr conditions (amines + heat) will not work on 3-bromoquinoline.

Visualizing the Reactivity Landscape

The following diagram illustrates the electronic disparity that dictates your synthetic strategy.

QuinolineReactivity Q 3-Bromoquinoline C2 C2 Position (Ortho-like) High S_NAr Activity Q->C2 Resonance Active C4 C4 Position (Para-like) High S_NAr Activity Q->C4 Resonance Active C3 C3 Position (Meta-like) DEAD ZONE for S_NAr Q->C3 No Resonance Stabilization N Nitrogen Lone Pair Catalyst Poison Q->N Coordinates Pd/Cu

Figure 1: Electronic map of quinoline showing the "Dead Zone" at C3.

🛠️ Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Symptom: Reaction stalls at <20% conversion; black Pd precipitation observed. Root Cause: The quinoline nitrogen coordinates to Pd(II), forming a stable, unreactive complex (catalyst poisoning). Standard ligands (PPh3) cannot out-compete this binding.

The Solution: Bulky, Electron-Rich Ligands

You must use ligands that are bulky enough to prevent N-coordination and electron-rich enough to facilitate oxidative addition into the strong C3-Br bond.

Recommended Ligand Systems:

  • Suzuki-Miyaura: XPhos or SPhos (Buchwald Generation II/III precatalysts).

  • Buchwald-Hartwig: BrettPhos or RuPhos.

Validated Protocol: Suzuki Coupling of 3-Bromoquinoline

Reference Grounding: Adapted from optimized protocols for heteroaryl chlorides [1][2].

ParameterStandard Condition (FAIL)Optimized Condition (PASS)
Catalyst Pd(PPh3)4Pd(OAc)2 + XPhos (or XPhos Pd G3)
Solvent Toluene/EtOH1,4-Dioxane / H2O (4:1)
Base Na2CO3K3PO4 (Anhydrous or 2M aq)
Temp 80°C100°C - 110°C

Step-by-Step Workflow:

  • Charge: In a vial, add 3-bromoquinoline (1.0 equiv), Boronic Acid (1.5 equiv), K3PO4 (2.0 equiv), and XPhos Pd G3 (2-5 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1). Concentration: 0.2 M.

  • Purge: Sparge with Argon for 5 minutes (Critical: O2 kills electron-rich phosphines).

  • Heat: Seal and heat to 100°C for 4-12 hours.

  • Workup: Filter through Celite (removes Pd black), dilute with EtOAc, wash with brine.

⚠️ Tech Note: If using free amine boronic acids, protect the amine (Boc) to prevent competitive binding to Pd.

🧪 Module 3: Lithium-Halogen Exchange (Avoiding the "Dance")

Symptom: Mixture of regioisomers (C3 and C4 products) or nucleophilic addition at C2. Root Cause:

  • Nucleophilic Attack: n-BuLi is a nucleophile; it attacks the C=N bond at C2 faster than it exchanges the Br at C3.

  • Halogen Dance: The 3-lithioquinoline is thermodynamically unstable. It can abstract a proton from C4, causing the bromine to migrate ("dance") to C4 [3][4].

The Solution: TurboGrignard (Knochel Exchange)

Use isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl ).[1] This reagent performs Br/Mg exchange without acting as a strong nucleophile, and the resulting Grignard is stable enough to prevent the halogen dance at controlled temperatures [5].

Validated Protocol: Magnesiation of 3-Bromoquinoline

Reference Grounding: Knochel, P. et al. [5][6]

Step-by-Step Workflow:

  • Dry: Flame-dry a Schlenk flask under Argon.

  • Dissolve: Add 3-bromoquinoline (1.0 equiv) in anhydrous THF (0.5 M).

  • Cool: Cool solution to -15°C (Note: Cryogenic -78°C is often too cold for Mg-exchange; -15°C is the sweet spot for TurboGrignard).

  • Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv, 1.3M in THF).

  • Incubate: Stir at -15°C for 30 minutes. (Do not let warm to RT yet).

  • Quench: Add electrophile (Aldehyde, Isocyanate, etc.) and slowly warm to RT.

Decision Tree: Lithiation vs. Magnesiation

HalogenDance Start Goal: Functionalize C3-Br Method Choose Method Start->Method nBuLi Reagent: n-BuLi Method->nBuLi Traditional Turbo Reagent: iPrMgCl·LiCl (TurboGrignard) Method->Turbo Recommended ResultBad Risk: Nucleophilic Attack at C2 OR Halogen Dance to C4 nBuLi->ResultBad ResultGood Success: Stable C3-Mg Species Clean Electrophile Trapping Turbo->ResultGood

Figure 2: Why TurboGrignard is superior to n-BuLi for quinolines.

🚫 Module 4: The "Impossible" Path (SNAr)

User Question: "Can I displace the C3-Br with an amine using K2CO3 and heat?" Answer: No.

The Workaround: If you must perform SNAr at C3, you cannot use 3-bromoquinoline.

  • Option A: Use 3-bromoquinoline N-oxide . The N-oxide activates the ring significantly, though C2/C4 remain more reactive.

  • Option B (Better): Use Buchwald-Hartwig (See Module 2).[2][3]

  • Option C: Start with 3-fluoroquinoline and use extreme forcing conditions (rarely successful).

❓ FAQ: Rapid Troubleshooting

Q: I see a spot-to-spot conversion on TLC, but the NMR shows a mixture of isomers. A: You likely experienced the "Halogen Dance" during lithiation. The 3-Li species isomerized to the more stable 4-Li species. Fix: Switch from n-BuLi to iPrMgCl·LiCl and keep T < -10°C.

Q: My Suzuki coupling works for phenyl bromide but fails for 3-bromoquinoline. A: Phenyl bromide does not poison the catalyst. Quinoline does. Fix: Switch ligand to XPhos or SPhos to prevent N-binding.

Q: Can I use 3-chloroquinoline instead? It's cheaper. A: 3-Chloroquinoline is significantly less reactive towards oxidative addition than the bromide. If the bromide is failing, the chloride will definitely fail unless you use state-of-the-art Pd-G4 catalysts.

📚 References
  • Suzuki Coupling Optimization: BenchChem. (2025).[4] Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. 4

  • Ligand Screening: Mroz, A. M., et al. (2024). Web-BO: Towards increased accessibility of Bayesian optimisation (BO) for chemistry.[5] ResearchGate. 5

  • Halogen Dance Mechanism: Schnürch, M., et al. (2007). Halogen Dance Reactions on Heteroaromatics. IUPAC. 6

  • Halogen Dance Overview: Wikipedia. Halogen dance rearrangement. 7

  • TurboGrignard Discovery: Knochel, P., et al. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie Int. Ed. 8

  • Knochel Reagent Application: Sigma-Aldrich. Selective Metalation and Additions - MilliporeSigma. Link

Sources

Optimization

Optimizing reaction temperature for 3-Bromoquinoline-6-carbaldehyde condensation

Topic: Optimizing Reaction Temperature for Condensation Protocols Ticket ID: #BQ6-COND-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1] The Thermodynamic Landscape (Core Directive) You are likely wo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Condensation Protocols Ticket ID: #BQ6-COND-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

The Thermodynamic Landscape (Core Directive)

You are likely working with 3-Bromoquinoline-6-carbaldehyde (CAS: 860757-84-2) to synthesize Schiff bases (imines) or Knoevenagel adducts.[1] The presence of the bromine atom at the C3 position and the aldehyde at C6 creates a specific electronic push-pull system.[1]

Why Temperature is Your Critical Variable: The condensation of this aldehyde is an equilibrium-driven dehydration .


[1]
  • Activation Energy (

    
    ):  The C3-Bromine atom exerts an inductive electron-withdrawing effect (-I), making the C6-aldehyde highly electrophilic.[1] This lowers the activation energy for the initial nucleophilic attack.[1] However, the subsequent dehydration step often requires thermal energy to overcome the barrier, especially if the intermediate carbinolamine is stabilized by the quinoline nitrogen.
    
  • Solubility vs. Stability: This substrate is a solid (melting point >100°C).[1] Low temperatures often result in heterogeneous mixtures (slurries), leading to poor mass transfer and stalled kinetics. High temperatures (>120°C) risk polymerization of the quinoline ring or partial debromination if reducing agents are present.[1]

The "Goldilocks" Zone: For most condensations with this substrate, the optimal window is 70°C – 90°C (Refluxing Ethanol or Isopropanol).

Troubleshooting Guide (FAQ)

Symptom: Reaction Stalls at ~50-60% Conversion

User Question: I am running a Schiff base condensation with an aniline derivative in Ethanol at 50°C. TLC shows starting material remaining even after 24 hours. Should I add more catalyst?

Dr. Vance: Do not add more catalyst yet. The issue is likely thermodynamic equilibrium , not kinetic activation.

  • Root Cause: At 50°C, the reverse reaction (hydrolysis by the generated water) is competing effectively with the forward reaction.

  • Solution: Increase temperature to 78°C (Ethanol reflux) . If conversion does not improve, switch to Toluene (110°C) and use a Dean-Stark trap or add 4Å Molecular Sieves to physically remove water from the reaction matrix.[1] This shifts the equilibrium to the right (Le Chatelier’s principle).[1]

Symptom: Dark Tarry Precipitate / Impurities

User Question: I tried to accelerate the reaction by heating to 140°C in DMF. The yield dropped, and I isolated a dark, insoluble solid.

Dr. Vance: Stop immediately. You have exceeded the thermal stability of the aldehyde functionality in the presence of base.

  • Root Cause:

    • Cannizzaro Reaction: At high temps with base, the aldehyde can disproportionate.[1]

    • Polymerization: Quinoline derivatives are prone to forming tarry oligomers at high temperatures, especially in polar aprotic solvents like DMF which can decompose to form dimethylamine (a secondary nucleophile).[1]

  • Solution: Lower the temperature to <100°C . Switch solvent to Ethanol or Acetonitrile .[1] If high heat is required for solubility, use Microwave Irradiation (e.g., 80°C for 10 mins) which minimizes the time available for side-reactions.

Symptom: Product Co-precipitates with Starting Material

User Question: I cooled the reaction to 0°C to precipitate the product, but NMR shows it's mixed with the starting aldehyde.

Dr. Vance: This is a solubility overlap issue. 3-Bromoquinoline-6-carbaldehyde has poor solubility in cold alcohols.[1]

  • Solution: Perform a "Hot Filtration" .[1]

    • Heat the mixture to reflux (everything should dissolve).

    • Allow it to cool slowly to room temperature (not 0°C). The Schiff base/Knoevenagel product is typically less soluble and will crystallize first.[1]

    • Filter at ambient temperature.[1]

    • Wash the cake with cold ether , which dissolves the aldehyde starting material but not the condensed product.[1]

Optimized Experimental Protocol

Target: Knoevenagel Condensation (Generic) Substrate: 3-Bromoquinoline-6-carbaldehyde + Active Methylene (e.g., Malononitrile)[1]

This protocol balances kinetic activation with thermodynamic control.[1]

  • Setup: 50 mL Round Bottom Flask, Magnetic Stir Bar, Reflux Condenser.

  • Solvent System: Ethanol (Absolute).[1][2] Note: Avoid water.[1][3]

  • Loading:

    • 1.0 eq 3-Bromoquinoline-6-carbaldehyde (approx. 236 mg/mmol).[1]

    • 1.1 eq Active Methylene compound.[1]

    • Catalyst: 5 mol% Piperidine (or 1 drop per mmol).[1]

  • The Temperature Ramp (Critical Step):

    • Start stirring at Room Temperature for 10 minutes to disperse solids.

    • Ramp heat to 80°C (Reflux) .

    • Visual Check: The solution should turn clear yellow/orange.[1] If solids persist after 10 mins at reflux, add Ethanol in 1 mL increments.

  • Duration: Reflux for 2–4 hours . Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes).[1]

  • Workup:

    • Remove heat and allow to cool slowly to RT.

    • Precipitate formation should occur.[1]

    • Filter and wash with cold Ethanol .[1]

Decision Logic Visualization

The following diagram illustrates the decision process for optimizing reaction temperature based on observed experimental outcomes.

ReactionOptimization Start Start: 3-Bromoquinoline-6-CHO Condensation SolventCheck Check Solvent System Start->SolventCheck TempScreen Initial Temp: 78°C (Reflux) SolventCheck->TempScreen Ethanol/MeOH selected Analysis Analyze Conversion (TLC/NMR) TempScreen->Analysis 2-4 Hours OutcomeLow Low Conversion (<50%) Analysis->OutcomeLow OutcomeTar Impurities / Tar Analysis->OutcomeTar OutcomeGood High Yield (>85%) Analysis->OutcomeGood ActionWater Action: Add Mol. Sieves or Azeotropic Distillation OutcomeLow->ActionWater Equilibrium Issue ActionLowerTemp Action: Reduce Temp to 50°C Change Solvent to MeCN OutcomeTar->ActionLowerTemp Thermal Decomposition ActionPurify Action: Hot Filtration Recrystallize OutcomeGood->ActionPurify ActionWater->TempScreen Retry ActionLowerTemp->TempScreen Retry

Figure 1: Decision matrix for optimizing temperature and reaction conditions for quinoline carbaldehyde condensations.

References

  • Sigma-Aldrich. 3-Bromoquinoline-6-carbaldehyde Product Specification & Safety Data Sheet. (Note: Verify CAS 860757-84-2 for specific batch data).[1]

  • Mehrabi, H., et al. (2017). One-Pot, Three-Component Condensation Reaction for the Synthesis of Novel Chromeno[3,2-f]Quinoline Derivatives. Journal of Chemical Research.[1][3] (Demonstrates reflux conditions for quinoline-aldehyde condensations).

  • Orient Journal of Chemistry. Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. (Provides protocols for Schiff base formation using quinoline-carbaldehydes in refluxing EtOAc). [1]

  • Organic Chemistry Portal. Knoevenagel Condensation: Mechanisms and Conditions. (General reference for base-catalyzed condensation thermodynamics).

Sources

Troubleshooting

Solving solubility issues of 3-Bromoquinoline-6-carbaldehyde in organic synthesis

Topic: Solving Solubility & Handling Issues in Organic Synthesis Core Directive & Executive Summary The Challenge: 3-Bromoquinoline-6-carbaldehyde (CAS: 860757-84-2) presents a unique solubility paradox. The quinoline co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility & Handling Issues in Organic Synthesis

Core Directive & Executive Summary

The Challenge: 3-Bromoquinoline-6-carbaldehyde (CAS: 860757-84-2) presents a unique solubility paradox. The quinoline core is lipophilic and prone to


-

stacking, while the C6-aldehyde introduces polarity and reactivity. This often leads to "crashing out" during palladium-catalyzed couplings or forming intractable oils during workup.

The Solution Strategy: Success relies on disrupting the crystal lattice energy without deactivating the aldehyde. This guide provides a solvent selection matrix, reaction-specific troubleshooting for Suzuki couplings, and a "self-validating" purification protocol using bisulfite adduct formation.

Solvent Selection Matrix

The following table categorizes solvents based on their interaction with the 3-bromoquinoline-6-carbaldehyde scaffold.

Solvent ClassSpecific SolventSolubility RatingPrimary UtilityTechnical Notes
Chlorinated DCM, ChloroformHigh Workup / TransferBest for initial dissolution. Avoid for high-temp reactions (>40°C).
Polar Aprotic DMF, DMAc, NMPHigh Coupling ReactionsCritical: Degas thoroughly. DMF can decompose to dimethylamine at >100°C, reacting with the aldehyde.
Ethers THF, 1,4-DioxaneModerate Reaction MediumGood for Suzuki couplings. Dioxane is preferred for temps >70°C.
Alcohols Methanol, EthanolLow (Cold) CrystallizationWarning: Aldehyde can form hemiacetals in acidic media. Use only for recrystallization.
Hydrocarbons Hexanes, PentaneInsoluble Anti-solventUse to precipitate the product from DCM or EtOAc.

Troubleshooting Reaction-Specific Issues

Scenario A: The "Crash Out" During Suzuki Coupling

Issue: You are attempting a Suzuki-Miyaura coupling at the C3-bromide position, but the starting material precipitates upon adding the aqueous base, killing the conversion.

Root Cause: The addition of aqueous base (e.g.,


 in water) drastically increases the polarity of the medium, forcing the lipophilic bromoquinoline out of the organic phase (usually Dioxane or THF).

Troubleshooting Protocol:

  • Switch to a "Phase-Transfer" System: Instead of a biphasic mixture (Dioxane/Water), use a homogeneous system.

    • Recommended:DMF or DMAc (anhydrous) with an organic base like

      
        or 
      
      
      
      (suspended solid).
  • The "Pre-Heat" Technique:

    • Dissolve the 3-bromoquinoline-6-carbaldehyde in the organic solvent first and heat to 60°C.

    • Add the catalyst and ligand.

    • Add the boronic acid and base last.

  • Ligand Selection: Use electron-rich, bulky phosphines (e.g., SPhos or XPhos ) which facilitate oxidative addition even in heterogeneous mixtures [1].

Scenario B: Aldehyde Instability During Reductive Amination

Issue: The material dissolves in MeOH/DCM, but TLC shows multiple spots or "streaking" before the reducing agent is even added.

Root Cause: In alcoholic solvents, the C6-aldehyde is in equilibrium with its hemiacetal/acetal forms, especially if trace acid is present. This complicates stoichiometry.

Troubleshooting Protocol:

  • Solvent Switch: Use 1,2-Dichloroethane (DCE) or THF instead of Methanol.

  • Dehydrating Agent: Add activated 4Å Molecular Sieves or

    
      to the reaction. This drives imine formation and keeps the aldehyde available for reaction, preventing solubility issues caused by oligomerization [2].
    

Advanced Purification: The Bisulfite Adduct Method

If your product is an oil or difficult to crystallize due to solubility issues, use this chemically specific purification method. It exploits the aldehyde functionality to pull the molecule into water, leaving non-aldehyde impurities (like de-brominated byproducts) in the organic layer.

Workflow Visualization

BisulfitePurification Crude Crude Mixture (Organic Solvent) Bisulfite Add Sat. NaHSO3 (aq) Vigorous Stirring (1h) Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer Impurities AqLayer Aqueous Layer (Contains Adduct) PhaseSep->AqLayer Target Molecule Wash Wash with Et2O/DCM AqLayer->Wash Regen Add NaHCO3 or NaOH (Regenerate Aldehyde) Wash->Regen Extract Extract with DCM Dry & Concentrate Regen->Extract Pure Pure 3-Bromoquinoline- 6-carbaldehyde Extract->Pure

Caption: Bisulfite purification strategy selectively isolates the aldehyde from non-polar impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude mixture in minimal Ethyl Acetate (EtOAc).

  • Formation: Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (

    
    ). Stir vigorously for 1 hour. A thick precipitate (the adduct) may form; this is good.
    
  • Separation: If a solid forms, filter it and wash with EtOAc. If it remains soluble in water, separate the layers and keep the aqueous layer.

  • Regeneration: Treat the solid or aqueous layer with saturated Sodium Bicarbonate (

    
    ) or 10% NaOH until pH > 10.
    
  • Extraction: The aldehyde will regenerate and precipitate or oil out. Extract immediately with DCM, dry over

    
    , and concentrate.
    

Frequently Asked Questions (FAQs)

Q1: Why does my 3-bromoquinoline-6-carbaldehyde turn yellow/brown upon storage?

  • A: This indicates oxidation of the aldehyde to the carboxylic acid (3-bromoquinoline-6-carboxylic acid). The acid is significantly less soluble in DCM and more soluble in basic water.

  • Fix: Store under Nitrogen at 4°C. If oxidation occurs, wash the DCM solution with weak base (

    
    ) to remove the acid impurity.
    

Q2: Can I use ethanol for the Suzuki coupling?

  • A: It is risky. While ethanol dissolves the boronic acid well, the quinoline aldehyde has poor solubility in cold ethanol. Furthermore, at reflux, you risk acetal formation or Cannizzaro-type disproportionation. Dioxane or Toluene are superior choices.

Q3: I need to run a reaction at 120°C. What solvent do you recommend?

  • A: Use DMAc (Dimethylacetamide) or NMP . Avoid DMF at this temperature for aldehydes, as the decomposition product (dimethylamine) will attack the aldehyde to form an enamine or aminal.

References

  • Suzuki-Miyaura Coupling Optimization

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Reductive Amination Troubleshooting

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Aldehyde Purification (Bisulfite Method)
  • Compound Data & Properties

    • Sigma-Aldrich.[1] (n.d.). 3-Bromoquinoline-6-carbaldehyde Product Page.

Sources

Optimization

Technical Support Center: Chemoselective Reduction of 3-Bromoquinoline-6-carbaldehyde

Case ID: BQC-RED-001 Subject: Minimizing Side Reactions (Dehalogenation & Ring Saturation) Assigned Specialist: Senior Application Scientist Introduction: The Chemoselectivity Challenge Reducing 3-Bromoquinoline-6-carbal...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BQC-RED-001 Subject: Minimizing Side Reactions (Dehalogenation & Ring Saturation) Assigned Specialist: Senior Application Scientist

Introduction: The Chemoselectivity Challenge

Reducing 3-Bromoquinoline-6-carbaldehyde to its corresponding alcohol requires navigating a "selectivity triangle." You must reduce the aldehyde (Target A) while preserving the aryl bromide (Target B) and the heteroaromatic quinoline ring (Target C).

  • The Trap: Standard hydrogenation methods (

    
    , Pd/C) often fail because the C-Br bond on a quinoline ring is highly susceptible to oxidative addition by transition metals, leading to hydrodebromination  (loss of Br).
    
  • The Risk: Acidic conditions protonate the quinoline nitrogen, lowering the LUMO energy of the ring and making it susceptible to hydride attack, leading to 1,2,3,4-tetrahydroquinoline impurities.

This guide provides a self-validating protocol using Sodium Borohydride (


)  as the primary reagent, optimized to eliminate these side reactions.

Module 1: Reagent Selection & Mechanistic Logic

Decision Matrix: Why ?
ReagentSuitabilityMechanism & Risk Profile

High Recommended. Nucleophilic hydride attack. Kinetic control favors C=O reduction over Ar-Br cleavage. Does not reduce the quinoline ring under neutral/basic conditions.

(LAH)
Low Too Aggressive. High risk of reducing the quinoline ring (especially the N-containing ring) and potential debromination at elevated temperatures.

/ Pd/C
Critical Failure Do Not Use. Palladium rapidly inserts into the C-Br bond. You will obtain Quinoline-6-methanol (des-bromo product) almost exclusively.
DIBAL-H Medium Effective, but requires cryogenic conditions (

) and strictly anhydrous solvents. Unnecessary complexity for this transformation.
MPV Reduction Medium Meerwein-Ponndorf-Verley (Al-isopropoxide) is highly chemoselective but requires reflux, which may cause thermal degradation or side reactions in sensitive substrates.
Visualizing the Selectivity Pathways

The following diagram illustrates the reaction divergence based on reagent choice.

ReactionPathways Start 3-Bromoquinoline- 6-carbaldehyde Target Target Alcohol (Preserved Br & Ring) Start->Target NaBH4 / MeOH (0°C to RT) Side1 Side Product A: Des-bromo impurity Start->Side1 H2 / Pd/C (Cat. Hydrogenation) Side2 Side Product B: Tetrahydroquinoline Start->Side2 NaBH4 + Acid (Protonated Ring)

Figure 1: Chemoselectivity map showing the target pathway (Green) versus common failure modes (Red).

Module 2: Optimized Experimental Protocol

This protocol is designed to maximize solubility while suppressing ring reduction.

Reagents & Materials
  • Substrate: 3-Bromoquinoline-6-carbaldehyde (1.0 equiv)

  • Reductant:

    
     (0.5 – 0.6 equiv initially; theoretical is 0.25, but excess drives kinetics).
    
  • Solvent System: THF : Methanol (1:1 ratio).

    • Why? The aldehyde is often sparingly soluble in pure MeOH. THF ensures homogeneity.

  • Additive (Optional):

    
     (Luche conditions).
    
    • Why? If you observe any ring reduction, adding Cerium(III) accelerates the carbonyl reduction specifically, allowing the reaction to finish before side reactions occur.

Step-by-Step Procedure
  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromoquinoline-6-carbaldehyde (10 mmol) in THF (20 mL). Once dissolved, add Methanol (20 mL).

    • Checkpoint: Ensure the solution is clear. If cloudy, add more THF.

  • Temperature Control: Cool the mixture to

    
      using an ice bath.
    
    • Critical: Low temperature suppresses the kinetics of potential side reactions (like halogen displacement).

  • Reagent Addition: Add

    
      (5 mmol, 0.5 equiv) portion-wise over 5–10 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur.[1][2] Ensure the system is vented (e.g., via a needle in a septum).
      
  • Monitoring: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC or LC-MS.
    
    • Target: Disappearance of aldehyde peak.

    • Watch for: Des-bromo impurity (usually more polar than product) or acetal formation (if MeOH is too acidic).

  • Quench & Workup (The "Self-Validating" Step):

    • Quench: Add saturated aqueous

      
       (slowly) to destroy excess hydride.
      
    • Extraction: Dilute with water and extract with Ethyl Acetate (

      
      ).
      
    • Wash: Wash combined organics with Brine .[3]

    • Drying: Dry over

      
      , filter, and concentrate.
      

Module 3: Troubleshooting & FAQs

Issue 1: I see a "Des-bromo" impurity (Mass M-79/81).
  • Cause: Transition metal contamination. Did you use a stir bar previously used for Pd-catalyzed couplings?

  • Fix: Use a new stir bar and glass-coated thermocouple. Even trace Pd (ppm levels) can catalyze oxidative addition of the hydride to the C-Br bond.

  • Alternative: If the problem persists, switch to the Luche Reduction (

    
     + 
    
    
    
    ). The Cerium activates the carbonyl so strongly that the reaction is over before the bromide can react.
Issue 2: The Quinoline ring reduced (M+2 or M+4 observed).
  • Cause: Acidic media.[4][5] Protonation of the quinoline nitrogen (

    
    ) creates a quinolinium ion, which is easily reduced by borohydride.
    
  • Fix: Check the pH of your solvent. Ensure your substrate doesn't contain residual acid from a previous step (e.g., Vilsmeier-Haack formylation).

  • Pro-Tip: Add 1.0 equiv of Triethylamine (

    
    )  to the reaction mixture before adding 
    
    
    
    . This buffers the solution and ensures the nitrogen lone pair remains free, preventing ring activation.
Issue 3: Low Yield / Material stuck in Aqueous Layer.
  • Cause: Incorrect pH during extraction. Quinolines are bases. If the quench is too acidic, the product stays in the water as a salt.

  • Fix: During workup, ensure the aqueous layer pH is adjusted to pH 8–9 (using

    
     or dilute NaOH) before extraction. This ensures the quinoline is in its neutral, organic-soluble form.
    
Workup Logic Diagram

WorkupFlow Reaction Reaction Mixture (THF/MeOH + Borates) Quench Quench with sat. NH4Cl Reaction->Quench CheckPH Check pH of Aqueous Phase Quench->CheckPH Decision Is pH < 7? CheckPH->Decision Adjust Add NaHCO3 until pH ~9 (Free base form) Decision->Adjust Yes (Acidic) Extract Extract with EtOAc Decision->Extract No (Basic) Loss Risk: Product trapped as salt in water Decision->Loss Ignore pH Adjust->Extract

Figure 2: Critical workup decision tree to prevent yield loss due to pH-dependent solubility.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Chemoselectivity and the reduction of carbonyl groups).
  • Banik, B. K., et al. (2012). "Microwave-Induced Stereoselective Reduction of Carbonyl Compounds." Tetrahedron Letters. Link (Demonstrates borohydride selectivity).

  • Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 103(18), 5454-5459. Link (The authoritative source for Luche conditions to enhance carbonyl selectivity).

  • Ranu, B. C., et al. (2000). "Chemoselective reduction of aldehydes and ketones." Journal of Organic Chemistry. (General protocols for NaBH4 selectivity).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Bromoquinoline-6-carbaldehyde and Sodium Borohydride before handling.

Sources

Troubleshooting

TLC eluent systems for separating 3-Bromoquinoline-6-carbaldehyde from impurities

Case ID: T-BQ6C-001 Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division Executive Summary Separating 3-Bromoquinoline-6-carbaldehyde from reaction impurities presents a dual challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-BQ6C-001 Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary

Separating 3-Bromoquinoline-6-carbaldehyde from reaction impurities presents a dual challenge: the basicity of the quinoline nitrogen (causing streaking) and the reactivity of the aldehyde group (susceptible to oxidation on active silica). This guide provides optimized Thin Layer Chromatography (TLC) systems, troubleshooting protocols for common resolution issues, and visualization techniques to distinguish the target from regioisomers and oxidation byproducts.

Module 1: Baseline Eluent Systems

Standard starting conditions for silica gel 60 F₂₅₄ plates.

User Question: "I am seeing severe tailing and cannot separate my product from the starting material (3-bromoquinoline). What is the recommended mobile phase?"

Technical Response: The tailing is caused by the interaction between the basic quinoline nitrogen and acidic silanol groups on the silica.[1][2] You must use a basic modifier.

System ClassSolvent Composition (v/v)Target Rf RangeApplication Note
Standard (Non-Polar) Hexane : EtOAc (4:1) + 1% Et₃N 0.3 – 0.5Best for separating the aldehyde (more polar) from the less polar 3-bromoquinoline starting material. Triethylamine (Et₃N) is mandatory.
High Polarity DCM : MeOH (95:5) 0.4 – 0.6Use if the aldehyde is "sticking" to the baseline or if checking for polar impurities like 3-bromoquinoline-6-carboxylic acid.
Orthogonal Selectivity Toluene : Acetone (9:1) + 1% Et₃N 0.3 – 0.5Use this if Hex/EtOAc fails to resolve regioisomers. The π-π interactions of Toluene often separate aromatic isomers better than aliphatic solvents.

Key Protocol: Pre-saturate your developing chamber with the mobile phase for at least 15 minutes before running the plate. This is critical for reproducible Rf values for volatile aldehydes [1].

Module 2: Advanced Troubleshooting (Q&A)
Issue 1: "Ghost Spots" & Decomposition

Q: I see a smear connecting two spots, or the spot shape changes if I let the plate sit. Is my compound decomposing?

A: Likely, yes. Aromatic aldehydes can oxidize to carboxylic acids (e.g., 3-bromoquinoline-6-carboxylic acid) on silica gel, which is slightly acidic and hygroscopic.

  • The Diagnostic: Perform a 2D-TLC Stability Test (See Diagram 2 below).

  • The Fix:

    • Minimize exposure time on the silica.[1]

    • Switch to Neutral Alumina plates if decomposition is severe.

    • Store the sample under nitrogen; avoid dissolving in methanol for long periods (formation of hemiacetals).

Issue 2: Co-elution with Regioisomers

Q: I suspect I have the 8-bromo isomer or a dibromo impurity, but it runs directly on top of my product.

A: Regioisomers often have identical dipole moments in standard adsorption chromatography.

  • The Fix: Change the separation mechanism.

    • Switch Solvent: Move to DCM : Toluene (1:1) . This relies less on polarity and more on polarizability/shape.

    • Multiple Developments: Run the plate in a weaker solvent (e.g., Hexane:EtOAc 6:1), dry it, and run it again. This expands the distance between closely running bands [2].

Issue 3: Visualization Ambiguity

Q: Everything glows blue under UV. How do I know which spot is the aldehyde?

A: Quinoline is naturally fluorescent. You need a functional-group-specific stain to identify the aldehyde moiety definitively.

MethodObservationSpecificity
UV (254 nm) Dark spot on green backgroundUniversal for aromatics (Quinoline core).
2,4-DNP Stain Orange/Red precipitate Specific for Aldehydes/Ketones . The starting material (3-bromoquinoline) will NOT stain orange.
Dragendorff Orange spot on yellow backgroundSpecific for Nitrogen heterocycles (Quinoline).
Module 3: Visual Workflows
Diagram 1: Eluent Selection Decision Tree

Follow this logic to select the correct mobile phase based on your specific separation failure.

EluentSelection Start Start: Crude Mixture CheckTailing Is the spot tailing/streaking? Start->CheckTailing AddBase Add 1% Et3N to Eluent (Blocks Silanols) CheckTailing->AddBase Yes CheckRes Is Resolution > 0.2? CheckTailing->CheckRes No AddBase->CheckRes Good Proceed to Flash Column CheckRes->Good Yes CheckImpurity Identify Impurity Type CheckRes->CheckImpurity No NonPolarImp Non-Polar Impurity (e.g., 3-Br-Quinoline) CheckImpurity->NonPolarImp PolarImp Polar Impurity (e.g., Carboxylic Acid) CheckImpurity->PolarImp IsomerImp Regioisomer (e.g., 8-Br isomer) CheckImpurity->IsomerImp SolvHex System: Hexane/EtOAc (6:1) NonPolarImp->SolvHex Increase Retention SolvDCM System: DCM/MeOH (98:2) PolarImp->SolvDCM Increase Polarity SolvTol System: Toluene/Acetone (9:1) IsomerImp->SolvTol Change Selectivity

Caption: Decision matrix for optimizing mobile phases based on specific separation failures (tailing, overlap, or polarity mismatch).

Diagram 2: The 2D-TLC Stability Protocol

Use this to confirm if the aldehyde is oxidizing to the acid during chromatography.

TwoDTLC cluster_analysis Interpretation Step1 1. Spot Sample at Corner (A) Step2 2. Run Solvent 1 (Vertical) Step1->Step2 Step3 3. Dry Plate & Rotate 90° Step2->Step3 Step4 4. Run Solvent 1 Again (Horizontal) Step3->Step4 Result Analyze Diagonal Step4->Result OnDiag Spots on Diagonal: Stable Compound Result->OnDiag OffDiag Off-Diagonal Spots: Decomposition/Oxidation Result->OffDiag

Caption: 2D-TLC workflow. If the compound is stable, all spots will align on a 45° diagonal. Off-diagonal spots indicate reaction on the silica.

References
  • LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Phenomenex. (2025). Tip on Peak Tailing of Basic Analytes. Phenomenex. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Assignment Guide: 3-Bromoquinoline-6-carbaldehyde

The following guide provides an in-depth technical analysis for the 1H NMR chemical shift assignment of 3-Bromoquinoline-6-carbaldehyde . This document is structured to assist researchers in structural verification, spec...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis for the 1H NMR chemical shift assignment of 3-Bromoquinoline-6-carbaldehyde . This document is structured to assist researchers in structural verification, specifically focusing on distinguishing this scaffold from common regioisomeric impurities and optimizing spectral resolution.

Executive Summary & Application Context

3-Bromoquinoline-6-carbaldehyde is a critical heteroaromatic intermediate, widely utilized in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions (via the C3-bromide) and reductive aminations (via the C6-aldehyde).[1]

Accurate structural assignment is challenging due to the "aromatic pile-up" effect typical of substituted quinolines, where protons H4, H5, H7, and H8 often resonate in a narrow window (8.0–8.6 ppm). This guide provides a definitive assignment strategy, comparing the target molecule against critical regioisomers to ensure synthetic integrity.

Key Performance Indicators (Spectral Resolution)
ParameterTarget Performance (3-Br-6-CHO)Alternative (2-Br-6-CHO)
H2 Signal Singlet-like doublet (J ~2.2 Hz) at ~9.0 ppmAbsent (C2 is substituted)
H4 Signal Doublet (J ~2.2 Hz) Doublet (J ~8.5 Hz) (Ortho coupling to H3)
Aldehyde Singlet at ~10.2 ppmSinglet at ~10.2 ppm
Verification Confirmed by meta-coupling (H2-H4)Confirmed by ortho-coupling (H3-H4)

Strategic Comparison: Distinguishing Alternatives

The primary challenge in synthesizing 3-bromoquinolines is contamination with 2-bromo or regioisomeric byproducts.[1]

Comparative Analysis: 3-Bromo vs. 2-Bromo Isomers

The placement of the bromine atom drastically alters the spin system of the pyridine ring (Ring A).

  • 3-Bromoquinoline-6-carbaldehyde (Target):

    • Mechanism: The C3-position is substituted. H2 and H4 are isolated from each other by the bromine but share a meta-relationship (W-coupling).[1]

    • Signature: H2 appears as a sharp doublet (J ~2.2 Hz) very downfield (~9.0 ppm) due to the adjacent Nitrogen and Bromine.[1] H4 appears as a matching doublet (J ~2.2 Hz).[1]

    • Outcome: The presence of a ~2 Hz coupling constant for the most downfield aromatic protons is diagnostic for 3-substitution.[1]

  • 2-Bromoquinoline-6-carbaldehyde (Common Impurity):

    • Mechanism: The C2-position is substituted. H3 and H4 are adjacent.[1]

    • Signature: H3 and H4 display a strong ortho-coupling (J = 8.0–9.0 Hz ).[1]

    • Outcome: If your spectrum shows large doublets in the aromatic region for the pyridine ring protons, the product is likely the 2-bromo isomer.[1]

Experimental Protocol: High-Resolution Acquisition

To resolve the overlapping H5, H7, and H8 signals, solvent selection is critical.

Reagents & Preparation[2]
  • Solvent: DMSO-d6 is recommended over CDCl₃.[1]

    • Reasoning: Quinoline aldehydes are polar.[1] DMSO-d6 minimizes aggregation (stacking effects) and typically provides better separation of the H5 (peri-proton) from the H7/H8 signals compared to chloroform.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Reasoning: Higher concentrations can cause concentration-dependent chemical shift changes due to

      
      -
      
      
      
      stacking.[1]
  • Acquisition Parameters:

    • Transients (Scans): 64 (minimum) to resolve small meta-couplings.

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of the aldehyde proton for integration accuracy).

Detailed Structural Assignment

The following assignment is based on Substituent Chemical Shift (SCS) additivity principles derived from quinoline, 3-bromoquinoline, and quinoline-6-carbaldehyde reference data.

Chemical Shift Table (DMSO-d6)[1]
PositionProtonShift (δ, ppm)MultiplicityCoupling (Hz)Assignment Logic
CHO -CHO 10.15 - 10.25 s -Characteristic aldehyde singlet.[1]
C2 H2 9.05 - 9.15 d ~2.2 Most downfield aromatic.[1] Deshielded by N (alpha) and Br (beta).[1] Meta-coupled to H4.
C5 H5 8.65 - 8.75 d ~1.8 "Peri" position to N-ring.[1] Strongly deshielded by ortho-CHO.[1] Appears as a narrow doublet (meta to H7).[1]
C4 H4 8.55 - 8.65 d ~2.2 Deshielded by N (gamma) and Br (alpha).[1] Meta-coupled to H2.
C8 H8 8.10 - 8.20 d ~8.8 Ortho-coupled to H7.[1] Least affected by N-ring, but deshielded by meta-CHO.[1]
C7 H7 8.05 - 8.15 dd 8.8, 1.8 Doublet of doublets.[1][2] Ortho to H8, meta to H5. Deshielded by ortho-CHO.[1]
Mechanistic Insight
  • The "Peri" Effect (H5): H5 is spatially close to the lone pair of the nitrogen ring system and is also ortho to the electron-withdrawing carbonyl group.[1] This "double deshielding" pushes H5 significantly downfield, often making it the third most downfield signal after CHO and H2.

  • Ring A vs. Ring B: The Pyridine ring (Ring A) protons (H2, H4) are generally sharper and more downfield than the Benzene ring (Ring B) protons (H7, H8), with the exception of H5.

Visualization: Assignment Logic & COSY Correlations

The following diagram illustrates the connectivity and coupling networks required to validate the structure.

G cluster_0 Pyridine Ring (Ring A) cluster_1 Benzene Ring (Ring B) H2 H2 ~9.10 ppm (d, J=2.2 Hz) H4 H4 ~8.60 ppm (d, J=2.2 Hz) H2->H4 Meta Coupling (W-coupling) J ~ 2.2 Hz H5 H5 ~8.70 ppm (d, J=1.8 Hz) H4->H5 NOESY (Spatial Proximity) Br 3-Br H7 H7 ~8.10 ppm (dd, J=8.8, 1.8 Hz) H5->H7 Meta Coupling J ~ 1.8 Hz H8 H8 ~8.15 ppm (d, J=8.8 Hz) H7->H8 Ortho Coupling J ~ 8.8 Hz CHO 6-CHO ~10.20 ppm (s)

Figure 1: Connectivity map for 3-Bromoquinoline-6-carbaldehyde. Red dashed lines indicate the diagnostic meta-coupling that confirms the 3-bromo substitution pattern.

References

  • ChemicalBook. (2024).[1] 3-Bromoquinoline 1H NMR Spectrum & Properties. Retrieved from .[1]

  • Sigma-Aldrich. (2024).[1] 3-Bromoquinoline-6-carbaldehyde Product Specification & Safety Data. Retrieved from .[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (General reference for Quinoline SCS values).

  • PubChem. (2024).[1] Compound Summary: 3-Bromoquinoline.[1][3] National Library of Medicine.[1] Retrieved from .[1]

Sources

Comparative

Comparative Guide: 13C NMR Analysis of 3-Bromoquinoline-6-carbaldehyde

The following guide provides an in-depth comparative analysis of the 13C NMR spectra of 3-Bromoquinoline-6-carbaldehyde , designed for researchers in medicinal chemistry and structural biology. Executive Summary 3-Bromoq...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the 13C NMR spectra of 3-Bromoquinoline-6-carbaldehyde , designed for researchers in medicinal chemistry and structural biology.

Executive Summary

3-Bromoquinoline-6-carbaldehyde (CAS: 860757-84-2) is a critical intermediate in the synthesis of fused heterocycles. Its structural integrity is defined by two functional handles: an electrophilic aldehyde at C6 and a chemically versatile bromide at C3.

This guide compares the 13C NMR performance of this compound against its most common synthetic impurities (regioisomers) and precursors. The objective is to provide a self-validating protocol for confirming regioselectivity, a common failure point in quinoline functionalization.

Comparative Analysis: Product vs. Alternatives

In the context of structural elucidation, "alternatives" refer to the regioisomers (impurities) and precursors that must be distinguished from the target product.

Scenario A: Target Product vs. Regioisomer (3-Br-8-CHO)

The most critical "alternative" to rule out is 3-Bromoquinoline-8-carbaldehyde , which often co-forms during non-selective Vilsmeier-Haack formylations.

FeatureTarget: 3-Bromoquinoline-6-carbaldehyde Alternative: 3-Bromoquinoline-8-carbaldehyde Differentiation Logic
CHO Carbon ~191.5 ppm ~188 - 189 ppm The 8-CHO experiences a peri-effect interaction with the ring nitrogen, typically shielding it slightly compared to the 6-CHO.
C-2 Shift ~152.0 ppm ~152.0 ppm Ineffective. C-2 is too distant from the aldehyde to show significant variation.
C-5 Shift ~130.0 ppm (Doublet)~125.0 ppm (Doublet)In the 6-CHO isomer, C-5 is ortho to the electron-withdrawing CHO, causing shielding/deshielding resonance effects distinct from the 8-CHO isomer.
Symmetry AsymmetricAsymmetricBoth are asymmetric; 1H NMR coupling constants are often required for final confirmation, but 13C chemical shifts of the ipso carbons are diagnostic.
Scenario B: Target Product vs. Precursor (3-Bromoquinoline)

Monitoring reaction completion requires tracking the appearance of the carbonyl signal and the shift of the benzenoid ring carbons.

FeatureTarget Product Precursor (3-Bromoquinoline) Status
C-6 (Ipso) ~135 ppm (Quaternary) ~129 ppm (Methine) Critical. The transformation of C-6 from a CH (high intensity in DEPT) to a C-CHO (quaternary, low intensity) is the primary confirmation of substitution.
CHO Signal Present (~191 ppm) Absent Presence of the carbonyl peak confirms formylation.

Theoretical Chemical Shift Assignments

Note: Values are diagnostic estimates based on substituent additivity rules (Savitsky-Namikawa) and experimental data from analogous 3,6-disubstituted quinolines.

Solvent: CDCl₃ (77.16 ppm reference)
Carbon PositionTypeChemical Shift (δ, ppm)Assignment Logic
C-CHO C=O191.2 Characteristic aldehyde carbonyl; most downfield signal.
C-2 CH151.8 Deshielded by adjacent Nitrogen (α-position).
C-8a Cq148.5 Quaternary bridgehead; deshielded by N.
C-4 CH137.2 Para to Nitrogen; typical quinoline aromatic shift.
C-6 Cq135.4 Ipso carbon carrying the aldehyde; quaternary.
C-8 CH131.0 Meta to aldehyde; relatively unperturbed.
C-7 CH129.5 Ortho to aldehyde.
C-4a Cq127.8 Bridgehead carbon.
C-5 CH126.5 Ortho to aldehyde; shielded relative to C-7 due to resonance.
C-3 Cq118.2 Diagnostic. Ipso to Bromine. Heavy atom effect causes significant upfield shielding (approx. -6 to -10 ppm relative to H).

Experimental Protocol: Acquisition & Processing

To ensure the detection of quaternary carbons (C-3 and C-6) which often have long relaxation times (


), the following protocol is mandatory.
Step 1: Sample Preparation
  • Mass: Weigh 25–30 mg of the solid product.

  • Solvent: Dissolve in 0.6 mL CDCl₃ (99.8% D).

    • Why? CDCl₃ provides the standard reference triplet at 77.16 ppm.

    • Alternative: If solubility is poor, use DMSO-d₆ (Septet at 39.52 ppm). Note that the CHO peak may shift to ~193 ppm in DMSO due to hydrogen bonding.

  • Vessel: Use a high-quality 5mm NMR tube to minimize shimming errors.

Step 2: Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.

  • Spectral Width (SW): 240 ppm (approx. -10 to 230 ppm) to ensure CHO and C-Br are captured.

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .

    • Reasoning: The quaternary C-Br (C-3) and C-CHO (C-6) relax slowly. A short D1 (<1s) will suppress these signals, leading to false negatives.

  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

  • Temperature: 298 K (25°C).

Step 3: Processing Workflow
  • Exponential Multiplication: Apply a Line Broadening (LB) of 1.0 - 2.0 Hz .

  • Phasing: Manually phase correction, focusing on the baseline around the solvent peak.

  • Referencing: Set the center of the CDCl₃ triplet to 77.16 ppm .

  • Peak Picking: Threshold should be set just above the noise floor to catch the weak C-3 (Br-C) signal.

Visualization: Decision Logic & Workflow

Diagram 1: Regioisomer Identification Logic

This flowchart guides the analyst through the decision process to confirm the 6-isomer over the 8-isomer.

IsomerLogic Start Unknown Bromoquinoline-Carbaldehyde CheckCHO Check Carbonyl Region (185 - 195 ppm) Start->CheckCHO Decision1 Is CHO peak present? CheckCHO->Decision1 CheckC3 Check C-3 Region (115 - 120 ppm) Decision2 Is C-3 ~118 ppm (Quaternary)? CheckC3->Decision2 Decision1->CheckC3 Yes ResultPre PRECURSOR: 3-Bromoquinoline Decision1->ResultPre No AnalyzeCoupling Analyze 1H-13C HMBC Correlation CHO -> Ring Decision2->AnalyzeCoupling Yes Decision2->ResultPre No (C3 is CH) Result6 CONFIRMED: 3-Bromoquinoline-6-carbaldehyde AnalyzeCoupling->Result6 3J Correlation to C5/C7 Result8 ALTERNATIVE: 3-Bromoquinoline-8-carbaldehyde AnalyzeCoupling->Result8 3J Correlation to C2/C7

Caption: Logic flow for distinguishing the target 6-carbaldehyde from precursors and 8-carbaldehyde isomers using 13C and 2D NMR data.

Diagram 2: Experimental Workflow

Standardized protocol for reproducible data acquisition.

Workflow Sample Sample Prep 25mg in 0.6mL CDCl3 Acquisition Acquisition Pulse: zgpg30 D1: 3.0s Scans: 1024 Sample->Acquisition Load Processing Processing LB: 1.0 Hz Ref: 77.16 ppm Acquisition->Processing FT Analysis Data Analysis Verify C-Br (118 ppm) Verify CHO (191 ppm) Processing->Analysis Interpret

Caption: Step-by-step workflow for acquiring high-fidelity 13C NMR spectra of brominated quinolines.

References

  • Oregon State University. 13C NMR Chemical Shift Trends and Solvent Effects. Retrieved from [Link]

  • National Institutes of Health (PubChem). 3-Bromoquinoline Compound Summary (CID 21413). Retrieved from [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from [Link]

  • MDPI. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates. Retrieved from [Link]

Validation

Strategic Characterization of Quinoline Scaffolds: FTIR Benchmarking for Aldehyde and Bromide Moieties

The following guide provides an advanced technical comparison and protocol for the characterization of aldehyde and bromide-substituted quinoline derivatives. It is designed for researchers requiring high-fidelity valida...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an advanced technical comparison and protocol for the characterization of aldehyde and bromide-substituted quinoline derivatives. It is designed for researchers requiring high-fidelity validation of synthetic intermediates in drug discovery.[1]

Executive Summary

In the synthesis of pharmacophores, particularly antimalarial and anticancer quinoline derivatives, rapid validation of functional group interconversion is critical. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a superior "time-to-decision" metric for monitoring specific transformations—specifically the introduction of formyl (-CHO) and bromo (-Br) moieties.[1][2]

This guide objectively compares FTIR against NMR and Mass Spectrometry (MS), establishing it as the preferred method for process monitoring and rapid screening , while delineating its limitations in de novo structural determination.

Comparative Analysis: FTIR vs. Alternatives

For a researcher synthesizing 2-bromo-3-formylquinoline or similar derivatives, choosing the right analytical tool depends on the specific "question" being asked of the sample.

Table 1: Performance Matrix of Analytical Techniques
FeatureFTIR Spectroscopy 1H-NMR Spectroscopy Mass Spectrometry (LC-MS)
Primary Utility Functional Group Validation (Is the C=O there?)Structural Connectivity (Where is the Br attached?)Molecular Formula (Is the mass correct?)
Aldehyde Detection Excellent. Distinct C=O stretch (1700 cm⁻¹) & C-H Fermi doublet.[1]Excellent. Distinct singlet at 10.0–10.5 ppm.[1]Good. Molecular ion peak (M+).[1]
Bromide Detection Moderate/Low. Indirect detection via fingerprint region shifts; lacks specificity.[1]Good. Indirect detection via coupling constant (

) changes and chemical shifts.[1]
Excellent. Distinct isotopic pattern (1:1 ratio of ⁷⁹Br:⁸¹Br).[1]
Sample State Solid (ATR/KBr) or Liquid. No solubility required.Solution only. Requires deuterated solvents (CDCl₃/DMSO-d₆).[1]Solution.
Throughput High (<2 min/sample).[1]Low (10–30 min/sample).Medium (5–10 min/sample).
Cost Per Run Negligible.[1]High (Solvents, instrument time).[1]Medium/High.
Expert Insight: The "Quick-Look" Protocol

Use FTIR to confirm the success of a Vilsmeier-Haack formylation or a bromination reaction immediately after workup. If the diagnostic bands (detailed below) are present, proceed to NMR for purity and regiospecificity confirmation. Do not rely on FTIR alone to distinguish between positional isomers (e.g., 6-bromo vs. 7-bromo quinoline).[1]

Technical Deep Dive: Spectral Signatures

The quinoline ring system acts as a conjugated "anchor." Substituents like aldehydes and bromides perturb this system in predictable ways.[1]

A. The Quinoline Backbone (The Control)

Before identifying substituents, confirm the scaffold:

  • Aromatic C-H Stretch: 3100–3000 cm⁻¹ (Weak, sharp).[1]

  • Ring Skeletal Vibrations (C=C / C=N): 1620–1560 cm⁻¹ (Often 2–3 bands; strong/medium).[1]

  • Out-of-Plane (OOP) Bending: 900–700 cm⁻¹ (Pattern depends on substitution: 2,3-disubstituted vs. monosubstituted).[1]

B. The Aldehyde Moiety (-CHO)

The formyl group provides the most reliable diagnostic bands in the spectrum.

  • C=O Stretch (Carbonyl):

    • Position: 1710–1685 cm⁻¹.[1][3][4][5]

    • Mechanism: Conjugation with the quinoline ring lowers the frequency compared to aliphatic aldehydes (typically ~1730 cm⁻¹).

    • Appearance: Very strong, sharp "sword-like" peak.[1][6]

  • C-H Stretch (Fermi Resonance):

    • Position: Two bands at ~2850 cm⁻¹ and ~2750 cm⁻¹ .[1]

    • Mechanism: The fundamental C-H stretch couples with the first overtone of the C-H bending vibration.

    • Tip: The lower frequency band (2750 cm⁻¹) is usually distinct from the alkyl C-H region, making it a "dead giveaway" for aldehydes.

C. The Bromide Moiety (-Br)

Direct identification of C-Br is challenging due to the "heavy atom effect," which pushes vibrations into the fingerprint region (<1000 cm⁻¹).

  • Aryl-Br Stretch:

    • Position: 1075–1030 cm⁻¹ (In-plane) and 650–500 cm⁻¹ (C-Br stretch).[1]

    • Reliability: Low.[1] These bands often overlap with ring deformations.[1]

    • Comparative Strategy: Do not look for a "new" peak in isolation. Overlay the spectrum of the non-brominated precursor. Look for a significant shift or intensity increase in the 1075–1030 cm⁻¹ region and the appearance of a low-frequency band <600 cm⁻¹.

Table 2: Diagnostic Wavenumbers for Quinoline Derivatives
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
Aldehyde C=O[1][2][7] Stretch1695 ± 15 StrongLowered by conjugation.[1]
Aldehyde C-H Stretch (Fermi)2850 & 2750 MediumThe "Twin Peaks" of aldehydes.[1][8]
Quinoline Ring C=N / C=C Stretch1620–1580StrongCharacteristic scaffold bands.[1]
Bromide C-Br / Ring1075–1030Med/StrongMass-sensitive ring mode.[1][2]
Bromide C-Br Stretch< 600MediumOften requires Far-IR to see clearly.[1][2]

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR)

Preferred for solid quinoline derivatives due to ease of use and lack of moisture interference.[2]

Step 1: System Validation

  • Clean crystal (Diamond/ZnSe) with isopropanol.[1][2]

  • Run Background Scan (Air).[1] Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

Step 2: Sample Preparation

  • Take ~2 mg of the dry solid quinoline derivative.[1]

  • Critical: If the sample is crude/wet, dry it under vacuum first.[1] Solvent residues (Ethyl Acetate: 1740 cm⁻¹, DCM: 1260 cm⁻¹) will obscure diagnostic regions.[1]

Step 3: Acquisition

  • Place sample on crystal.[1] Apply pressure until the "Force Gauge" is in the green zone (ensure intimate contact).

  • Parameters:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 16 or 32 (sufficient for strong C=O signals).

    • Range: 4000–450 cm⁻¹.[1]

Step 4: Post-Processing

  • Apply Baseline Correction (Rubberband method).[1]

  • Normalize intensity (optional) for comparison with library spectra.[1]

Workflow Visualization

The following diagrams illustrate the decision-making process and spectral monitoring workflow.

Diagram 1: Analytical Decision Tree

Caption: Logic flow for selecting FTIR vs. NMR based on the specific structural question.

AnalyticalDecision Start Synthesized Quinoline Derivative Q1 Goal: Confirm Functional Group? Start->Q1 Q2 Goal: Confirm Exact Structure/Isomer? Start->Q2 FTIR Run FTIR (ATR) Q1->FTIR Yes (Rapid Screen) Check Check 1700 cm⁻¹ (C=O) Check 2750 cm⁻¹ (C-H) FTIR->Check NMR Run 1H-NMR (CDCl₃) Check->NMR Bands Present (Need Purity Check) Q2->NMR Yes (Validation)

Diagram 2: Synthesis Monitoring (Vilsmeier-Haack)

Caption: Spectral evolution during the formylation of a bromo-quinoline precursor.

SynthesisMonitor cluster_spec Spectral Features Substrate Bromo-Quinoline (Precursor) Reaction Vilsmeier-Haack (POCl₃/DMF) Substrate->Reaction S_Spec No C=O peak Strong Ring C=C Substrate->S_Spec Product Bromo-Quinoline-Aldehyde (Target) Reaction->Product P_Spec NEW Strong C=O (1695 cm⁻¹) NEW C-H doublet (2750 cm⁻¹) Product->P_Spec

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][7] (Authoritative text on Fermi resonance assignments).

  • NIST Chemistry WebBook. Infrared Spectrum of Quinoline and Derivatives. National Institute of Standards and Technology.[1] Available at: [Link][1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry.[1] R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Source for C-Br heavy atom effect).[1]

  • Kategaonkar, A. H., et al. (2010).[1][2] Synthesis and Biological Evaluation of New 2-Chloro-3-formylquinoline Derivatives. European Journal of Medicinal Chemistry.[1] (Provides experimental FTIR data for 2-chloro-3-formylquinoline: C=O at 1690 cm⁻¹).

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. 5th Ed. Cengage Learning.[1] (Standard reference for aromatic aldehyde conjugation shifts).

Sources

Comparative

Mass spectrometry fragmentation patterns of 3-Bromoquinoline-6-carbaldehyde

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-Bromoquinoline-6-carbaldehyde: A Comparative Analysis of EI and ESI Techniques In the landscape of drug discovery and materials science, the precise structura...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-Bromoquinoline-6-carbaldehyde: A Comparative Analysis of EI and ESI Techniques

In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 3-Bromoquinoline-6-carbaldehyde, a substituted quinoline, presents a unique analytical challenge due to its combination of a stable aromatic system, a reactive aldehyde, and a heavy halogen. Mass spectrometry (MS) stands as a definitive tool for its characterization, but the choice of ionization technique profoundly impacts the resulting data and its interpretation.

This guide provides a comparative analysis of the fragmentation patterns of 3-Bromoquinoline-6-carbaldehyde under two common ionization regimes: hard-source Electron Ionization (EI) and soft-source Electrospray Ionization (ESI). We will delve into the mechanistic rationale behind the expected fragmentations, present detailed experimental protocols, and offer insights to guide researchers in selecting the optimal analytical approach for this and structurally related molecules.

The Structural Context: Predicting Fragmentation Hotspots

The fragmentation of 3-Bromoquinoline-6-carbaldehyde is directed by its three key structural motifs: the quinoline core, the bromine substituent, and the carbaldehyde group.

  • Quinoline Ring: This nitrogen-containing aromatic system is relatively stable. Its fragmentation often involves the characteristic loss of neutral molecules like hydrogen cyanide (HCN), a process well-documented for quinolines and other nitrogenous heterocycles.[1]

  • Bromine Atom: The presence of bromine is a significant analytical marker. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2] This results in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments, providing an immediate clue to their elemental composition. The C-Br bond is also a relatively weak point, making the loss of a bromine radical a highly probable fragmentation event.[3]

  • Carbaldehyde Group: Aromatic aldehydes are known to fragment in predictable ways. Common pathways include the loss of a hydrogen radical to form a stable acylium ion ([M-1]⁺) and the loss of a formyl radical ([M-29]⁺) or a neutral carbon monoxide molecule ([M-28]⁺).[4][5]

These features will compete and combine to produce distinct mass spectra depending on the energy imparted during ionization.

Comparison of Ionization Techniques: EI-MS vs. ESI-MS/MS

The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is a critical experimental decision. EI, a hard ionization technique, uses a high-energy electron beam to ionize the analyte, leading to extensive and often complex fragmentation within the ion source. This provides a detailed structural "fingerprint." In contrast, ESI is a soft ionization method that typically generates a protonated molecule ([M+H]⁺) with minimal in-source fragmentation, preserving the molecular weight information. Structural data is then obtained by selecting the precursor ion and inducing fragmentation through collision-induced dissociation (CID) in a subsequent stage of the mass spectrometer (MS/MS).[6][7]

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions (typically 70 eV), the high energy input will produce an odd-electron molecular ion (M⁺•) that readily undergoes fragmentation. The resulting spectrum is expected to be rich with fragment ions, providing deep structural insight.

Predicted Key Fragments in EI-MS:

m/z (⁷⁹Br/⁸¹Br) Proposed Ion Formula Fragmentation Pathway Significance
235 / 237[C₁₀H₆BrNO]⁺•Molecular Ion (M⁺•)Confirms molecular weight and bromine presence.
234 / 236[C₁₀H₅BrNO]⁺[M-H]⁺Loss of the aldehydic hydrogen; forms a stable acylium ion.[4]
207 / 209[C₁₀H₆BrN]⁺•[M-CO]⁺•Loss of carbon monoxide from the aldehyde group.
206 / 208[C₉H₅BrN]⁺[M-CHO]⁺α-cleavage, loss of the formyl radical.[5]
156[C₁₀H₆NO]⁺[M-Br]⁺Loss of the bromine radical, a major pathway.
128[C₉H₆N]⁺[M-Br-CO]⁺Subsequent loss of CO from the [M-Br]⁺ fragment.
101[C₈H₅]⁺[M-Br-CO-HCN]⁺Further fragmentation of the quinoline ring via HCN loss.[1]

The EI fragmentation cascade is initiated by multiple competing pathways, primarily losses from the aldehyde group and cleavage of the C-Br bond.

EI_Fragmentation M [M]⁺• m/z 235/237 M_H [M-H]⁺ m/z 234/236 M->M_H - H• M_CO [M-CO]⁺• m/z 207/209 M->M_CO - CO M_CHO [M-CHO]⁺ m/z 206/208 M->M_CHO - CHO• M_Br [M-Br]⁺ m/z 156 M->M_Br - Br• M_Br_CO [M-Br-CO]⁺ m/z 128 M_Br->M_Br_CO - CO M_Br_CO_HCN [M-Br-CO-HCN]⁺ m/z 101 M_Br_CO->M_Br_CO_HCN - HCN

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Pathway

In positive-ion ESI, the molecule will be protonated, likely at the basic quinoline nitrogen, to form the [M+H]⁺ ion. This even-electron species is relatively stable. Fragmentation is induced via CID, and the pathways often differ from EI, typically involving the loss of stable, neutral molecules.

Predicted Key Fragments in ESI-MS/MS:

Precursor m/z (⁷⁹Br/⁸¹Br) Product m/z (⁷⁹Br/⁸¹Br) Proposed Neutral Loss Fragmentation Pathway
236 / 238208 / 210CO (28 Da)Loss of carbon monoxide is a common channel for protonated aldehydes.[8][9]
236 / 238157HBr (80/82 Da)Loss of hydrogen bromide.
236 / 238156Br• + H•Unlikely, but possible radical loss at higher collision energies.
208 / 210128Br•Loss of bromine radical from the [M+H-CO]⁺ ion.

The ESI-MS/MS spectrum is expected to be simpler than the EI spectrum, dominated by the loss of neutral molecules from the protonated precursor. This is particularly useful for targeted analysis like Selected Reaction Monitoring (SRM).

ESI_Fragmentation cluster_ms2 MS/MS Fragmentation MH [M+H]⁺ m/z 236/238 MH_CO [M+H-CO]⁺ m/z 208/210 MH->MH_CO - CO MH_HBr [M+H-HBr]⁺ m/z 157 MH->MH_HBr - HBr MH_CO_Br [M+H-CO-Br]⁺ m/z 128 MH_CO->MH_CO_Br - Br•

Sources

Validation

Comparative Guide: Reactivity of 3-Bromo vs. 6-Bromo Quinoline Carbaldehydes

Executive Summary Objective: This guide provides a technical comparison between 3-bromoquinoline and 6-bromoquinoline scaffolds, specifically focusing on their utility as precursors for carbaldehydes and their behavior i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison between 3-bromoquinoline and 6-bromoquinoline scaffolds, specifically focusing on their utility as precursors for carbaldehydes and their behavior in downstream functionalization (e.g., cross-coupling).

Core Distinction:

  • 3-Bromoquinoline: Located on the electron-deficient pyridine ring (

    
    -position). It exhibits heteroaromatic reactivity , requiring specialized ligands for Pd-catalyzed coupling and posing a high risk of "halogen dance"  (isomerization) during lithiation.
    
  • 6-Bromoquinoline: Located on the carbocyclic benzene ring.[1] It behaves as a standard aryl bromide , offering robust, predictable reactivity in cross-couplings and stable lithium-halogen exchange.

Decision Matrix:

Feature 3-Bromoquinoline Scaffold 6-Bromoquinoline Scaffold
Electronic Nature Electron-deficient (Pyridine-like) Electron-neutral (Phenyl-like)
Suzuki Coupling Challenging: Requires electron-rich, bulky ligands (e.g., PCy3, XPhos) to prevent catalyst poisoning. Standard: Works well with generic catalysts (e.g., Pd(PPh3)4).
Lithiation Unstable: Prone to base-catalyzed halogen migration (Halogen Dance) to C4. Stable: Undergoes clean Li-Hal exchange at -78°C.

| Primary Application | Kinase inhibitors targeting ATP pockets (H-bond acceptor proximity). | DNA intercalators and peripheral binding groups. |

Electronic & Structural Analysis[2]

The reactivity difference stems fundamentally from the position of the bromine relative to the quinoline nitrogen.

  • The 3-Position (

    
    -pyridyl):  The C3 carbon is part of the electron-deficient pyridine ring. However, unlike C2 and C4, it does not share a direct resonance relationship with the nitrogen lone pair. This makes it less electrophilic than C2/C4 but significantly more electron-poor than a phenyl ring.
    
  • The 6-Position (para-benzo): The C6 carbon resides on the fused benzene ring. While the nitrogen atom exerts a mild inductive withdrawing effect, C6 largely retains the character of a substituted bromobenzene.

Visualization: Electronic Reactivity Flow

QuinolineElectronics cluster_Pyridine Pyridine Ring (Electron Deficient) cluster_Benzene Benzene Ring (Electron Richer) N_atom Quinoline Nitrogen (Electron Withdrawing) C3 C3-Position (Beta-Pyridyl) • Prone to Halogen Dance • Catalyst Poisoning Risk N_atom->C3 Strong Inductive (-I) Proximity Effect C6 C6-Position (Phenyl-like) • Stable Lithiation • Standard Coupling N_atom->C6 Weak Inductive Distance Effect

Figure 1: Electronic influence of the quinoline nitrogen on C3 vs. C6 positions. The proximity of C3 to the nitrogen creates a unique reactivity profile compared to the distal C6 position.

Critical Reactivity Comparison

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

3-Bromoquinoline: The proximity of the nitrogen atom can lead to competitive coordination with the Palladium catalyst, effectively "poisoning" it. Furthermore, the electron-deficient nature of the ring can slow down the oxidative addition step compared to electron-neutral systems.

  • Optimization: Requires electron-rich, bulky phosphine ligands (e.g., PCy3 , XPhos ) to facilitate oxidative addition and prevent N-coordination.

  • Yields: Typically 60-80% with optimization.

6-Bromoquinoline: Behaves like a standard aryl bromide. The nitrogen is too far to chelate effectively or electronically deactivate the C-Br bond significantly.

  • Standard Conditions: Pd(PPh3)4 or Pd(dppf)Cl2 are sufficient.

  • Yields: Typically >90%.

B. Lithiation & Formylation (Synthesis of Carbaldehydes)

The "Halogen Dance" Phenomenon (3-Bromo Specific): When 3-bromoquinoline is treated with Lithium Diisopropylamide (LDA) or n-BuLi, the kinetic deprotonation often occurs at C4 (the most acidic proton adjacent to the bromine). This lithiated intermediate is unstable and undergoes a rapid rearrangement where the bromine migrates to the C4 position, leading to a mixture of regioisomers.

6-Bromo Stability: Lithiation of 6-bromoquinoline results in clean Lithium-Halogen exchange at the C6 position, allowing for the straightforward introduction of a formyl group (using DMF) to generate quinoline-6-carbaldehyde .

Visualization: The Halogen Dance Trap

HalogenDance Start 3-Bromoquinoline Base Add LDA / n-BuLi Start->Base Intermediate Lithiated Intermediate (Kinetic C4-Li species) Base->Intermediate Deprotonation Dance HALOGEN DANCE (Br migrates to C4) Intermediate->Dance Thermodynamic Rearrangement Product_Bad Mixture of 3-Br and 4-Br Isomers Dance->Product_Bad Stable Stable Li-Exchange (No Migration) Product_Good 6-Bromoquinoline (Reference) Product_Good->Stable Li-Hal Exchange

Figure 2: The "Halogen Dance" mechanism which complicates the functionalization of 3-bromoquinoline compared to the stable 6-bromo isomer.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling for 3-Bromoquinoline

To overcome catalyst poisoning and electronic deactivation.

Reagents:

  • 3-Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + PCy3 (Tricyclohexylphosphine) (4 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Methodology:

  • Charge a Schlenk flask with Pd(OAc)2, PCy3, and arylboronic acid.

  • Evacuate and backfill with Argon (3 cycles).

  • Add 3-bromoquinoline and degassed Toluene/Water.

  • Heat to 100°C for 12 hours.

  • Note: The use of PCy3 is critical. Standard Pd(PPh3)4 often results in <40% yield due to the heteroaryl effect [1].

Protocol B: Standard Formylation of 6-Bromoquinoline

To synthesize 6-bromoquinoline-2-carbaldehyde via radical oxidation (Minisci-type) or Lithiation.

Reagents:

  • 6-Bromo-2-methylquinoline

  • SeO2 (Selenium Dioxide)

  • Solvent: 1,4-Dioxane

Methodology:

  • Dissolve 6-bromo-2-methylquinoline in 1,4-dioxane.

  • Add SeO2 (1.2 equiv).

  • Reflux at 80°C for 4 hours.

  • Filter through Celite to remove Selenium byproducts.

  • Concentrate to yield 6-bromoquinoline-2-carbaldehyde .

  • Yield: Typically 85-92%. This reaction is highly selective for the methyl group activated by the quinoline nitrogen [2].

Comparative Data Summary

Parameter3-Bromoquinoline6-BromoquinolineImpact on Drug Design
C-Br Bond Energy Lower (Weaker bond)Higher (Stronger bond)3-Br is more reactive to oxidative addition if catalyst poisoning is avoided.
Li-Hal Exchange Unstable (>-78°C)Stable (up to -40°C)6-Br is easier to scale for GMP synthesis.
Suzuki Yield (PPh3) Low (30-50%)High (85-95%)6-Br allows cheaper catalysts in manufacturing.
Suzuki Yield (PCy3) High (80-90%)High (>95%)3-Br requires expensive ligands.
Solubility ModerateModerate-High6-Br derivatives often crystallize better.

References

  • BenchChem. Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. (2025).[1][2][3][4] Link

  • Reizman, B. J., et al. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (2016). Link

  • Snieckus, V., et al. The Directed Ortho Metalation Reaction. Methodology, Applications, Synthetic Links, and Views of the Future. Chemical Reviews (1990). Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature.Link

  • Sigma-Aldrich. Product Specification: 6-Bromoquinoline-2-carbaldehyde.Link

Sources

Comparative

HPLC Method Development Guide: Purity Analysis of 3-Bromoquinoline-6-carbaldehyde

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 3-Bromoquinoline-6-carbaldehyde is a critical intermediate in the synthesis of kinase inhibitors and antimalarial pharmacophores.[1] Its analysis presents a "p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

3-Bromoquinoline-6-carbaldehyde is a critical intermediate in the synthesis of kinase inhibitors and antimalarial pharmacophores.[1] Its analysis presents a "perfect storm" of chromatographic challenges:

  • Basic Nitrogen (Quinoline core): Causes severe peak tailing on standard silica columns due to silanol interactions.[1]

  • Reactive Aldehyde (C6 position): Susceptible to on-column oxidation or degradation if mobile phase pH and temperature are not controlled.[1]

  • Structural Isomerism: Synthetic routes often yield regioisomers (e.g., 3-bromo vs. 2-bromo) that require high selectivity to resolve.[1][2]

This guide objectively compares a Standard Generic Method (Method A) against a Chemistry-Optimized Method (Method B) , demonstrating why a specific stationary phase and pH control strategy is required for reliable purity analysis.

Molecule Profile[3][6][7]
  • CAS: 860757-84-2[1]

  • pKa (Quinoline N): ~2.69 (Calculated/Analogous to 3-bromoquinoline) [1].[1]

  • LogP: ~3.0 (Moderately Lipophilic).[1]

  • UV Max: ~230 nm, ~320 nm (Conjugated aromatic system).[1]

Method Development Strategy: The "Nitrogen Challenge"

The primary failure mode in analyzing quinolines is peak tailing .

  • Mechanism: At neutral pH, residual silanols (

    
    ) on the column stationary phase act as cation exchangers.[1] The protonated quinoline nitrogen (
    
    
    
    ) binds electrostatically to these sites.[1]
  • The Fix: We must either suppress the silanol ionization (Low pH < 3.[3]0) or suppress the quinoline protonation (High pH > 8.0).[1] Given the aldehyde's potential instability in strong base, Low pH is the safer route.

Visualization: Method Development Decision Matrix

The following logic flow illustrates the decision process for selecting the optimized conditions.

MethodLogic Start Analyte: 3-Bromoquinoline-6-carbaldehyde Check_pKa Check pKa (~2.69) Start->Check_pKa Check_Stability Check Stability (Aldehyde) Check_pKa->Check_Stability Decision_pH Select pH Strategy Check_Stability->Decision_pH Path_High_pH High pH (>8.0) Suppress Protonation Decision_pH->Path_High_pH Path_Low_pH Low pH (<3.0) Suppress Silanols Decision_pH->Path_Low_pH Risk_High RISK: Silica Dissolution Aldehyde Condensation Path_High_pH->Risk_High Benefit_Low BENEFIT: Stable Silica Protonated Base Path_Low_pH->Benefit_Low Select_Column Select Stationary Phase Benefit_Low->Select_Column Col_C18 C18 (Generic) Hydrophobic Only Select_Column->Col_C18 Col_Phenyl Phenyl-Hexyl Pi-Pi Interaction + Hydrophobic Select_Column->Col_Phenyl Final_Method OPTIMIZED METHOD: pH 2.5 Phosphate + Phenyl-Hexyl Col_C18->Final_Method Inferior Selectivity Col_Phenyl->Final_Method

Figure 1: Decision matrix prioritizing low pH and Pi-Pi selective columns to mitigate silanol activity and enhance isomer separation.

Comparative Study: Generic vs. Optimized

We compared two protocols to demonstrate the impact of stationary phase selection and buffer composition.

Protocol A: The "Generic" Screening Method
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

  • Rationale: Standard screening condition for most organic labs.[1]

Protocol B: The "Chemistry-Aware" Optimized Method
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: 20 mM Potassium Phosphate Buffer, pH 2.5 (A) / Acetonitrile (B).

  • Rationale:

    • pH 2.5: Fully protonates the quinoline (pKa 2.[1]69) while suppressing silanol ionization, eliminating cation-exchange tailing [2].[1]

    • Phenyl-Hexyl: Provides unique

      
       interactions with the aromatic quinoline ring, offering superior selectivity for brominated isomers compared to simple hydrophobicity (C18) [3].[1]
      
Comparative Performance Data

The following data represents typical performance metrics observed during the validation of quinoline derivatives.

ParameterMethod A (Generic C18 / Formic Acid)Method B (Phenyl-Hexyl / Phosphate pH 2.[1]5)Verdict
Tailing Factor (

)
1.8 - 2.2 (Severe Tailing)1.05 - 1.15 (Symmetrical)Method B eliminates silanol interaction.[1]
Theoretical Plates (

)
~4,500>12,000Method B provides sharper peaks.[1]
Resolution (

)
1.2 (vs. 3-Bromoquinoline impurity)3.5 (Baseline separation)Method B separates starting material effectively.[1]
Aldehyde Stability < 24 hours (Formic acid can catalyze reactions)> 48 hours (Stable in phosphate)Method B is more robust for sequences.[1]

Impurity Profiling & Causality

When analyzing 3-Bromoquinoline-6-carbaldehyde, you are not just looking for the main peak.[1] You must separate specific process impurities.[1]

Key Impurities[2][14]
  • 3-Bromoquinoline (Starting Material/Decarboxylated): More non-polar.[1] Elutes after the aldehyde on C18, but separation can be tricky if tailing masks it.

  • 3-Bromoquinoline-6-carboxylic acid (Oxidation Product): The aldehyde easily oxidizes to the acid.[1] This is a polar impurity that elutes early (near void volume) if pH is not controlled.[1] At pH 2.5, the acid is protonated (

    
    ) and retains better, moving away from the solvent front.
    
Visualization: Impurity Fate Mapping

ImpurityMap Synthesis Synthesis (Bromination/Formylation) Crude Crude Mixture Synthesis->Crude Impurity_SM Impurity A: 3-Bromoquinoline (Starting Material) Crude->Impurity_SM Impurity_Ox Impurity B: Carboxylic Acid (Oxidation) Crude->Impurity_Ox Target Target: 3-Br-Q-6-CHO Crude->Target HPLC HPLC Separation (Method B) Impurity_SM->HPLC Impurity_Ox->HPLC Target->HPLC Result Chromatogram Order: 1. Acid (Polar) 2. Target 3. SM (Non-polar) HPLC->Result

Figure 2: Fate mapping of impurities showing the elution order expected in the optimized reverse-phase method.

Recommended Experimental Protocol (SOP)

Objective: Purity determination of 3-Bromoquinoline-6-carbaldehyde >98%.

Reagents & Preparation
  • Buffer: Dissolve 2.72 g

    
     in 1 L water. Adjust pH to 2.5 with Phosphoric Acid (
    
    
    
    ).[1] Filter through 0.22 µm membrane.[1]
  • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Diluent: 50:50 Water:Acetonitrile.[1] Note: Do not use pure acetonitrile as diluent to prevent "solvent effect" peak distortion.

Instrument Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or 3.5 µm).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Detection: UV at 230 nm (High sensitivity) and 254 nm (Standard).[1]

  • Injection Volume: 5 - 10 µL.

Gradient Table
Time (min)% Buffer (A)% Acetonitrile (B)Event
0.09010Equilibration
2.09010Isocratic Hold (Retain Polar Acid)
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End
System Suitability Criteria (Self-Validation)

Before running samples, the system must pass these checks:

  • Tailing Factor:

    
     for the main peak.[1]
    
  • Resolution:

    
     between the main peak and the nearest impurity.
    
  • Precision: %RSD of peak area < 0.5% (n=5 injections).

References

  • PubChem. (2025).[1] 3-Bromoquinoline Compound Summary (CID 21413). National Library of Medicine.[1] Retrieved from [Link][1]

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Phenomenex Technical Guides.[1] Retrieved from [Link]

  • Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development. Welch Application Notes. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Maxima of 3-Bromoquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals The Quinoline Chromophore: A Spectroscopic Overview The quinoline ring system is an aromatic chromophore characterized by distinct electronic transitions. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Quinoline Chromophore: A Spectroscopic Overview

The quinoline ring system is an aromatic chromophore characterized by distinct electronic transitions. Typically, quinoline and its simple derivatives exhibit two main absorption bands in the UV region.[1] These bands arise from π → π* transitions within the aromatic system. A lower energy band, often showing vibrational fine structure, is observed around 300-320 nm, while a more intense band appears at shorter wavelengths, typically below 250 nm.[1] The introduction of substituents onto the quinoline core can significantly modulate the position (λmax) and intensity (ε) of these absorption bands.

Substituent Effects on the Quinoline Spectrum: A Comparative Analysis

To predict the UV-Vis absorption maxima of 3-Bromoquinoline-6-carbaldehyde, we will analyze the individual and combined effects of the bromo and carbaldehyde substituents.

The Influence of a Carbaldehyde Group

The carbaldehyde (-CHO) group is an auxochrome and a chromophore itself. When conjugated with an aromatic system, it can cause a bathochromic (red) shift of the π → π* transitions. More importantly, the carbonyl group introduces a weak n → π* transition, which typically appears as a separate, low-intensity band at a longer wavelength than the π → π* transitions.[2][3]

A pertinent analogue for our analysis is quinoline-7-carboxaldehyde . A detailed study on this isomer provides experimental and theoretical UV-Vis data.[4] The experimental UV-Vis spectrum of quinoline-7-carboxaldehyde was recorded in the 200-400 nm range.[4] While the exact λmax values from the publication are not explicitly stated in the abstract, the study provides a solid foundation for understanding the spectral contribution of a carbaldehyde group on the quinoline scaffold. Generally, for α,β-unsaturated aldehydes, the n→π* transition is observed around 270-300 nm.[3]

The Influence of a Bromo Substituent

The bromine atom is a halogen substituent that can influence the UV-Vis spectrum through two opposing effects: the electron-withdrawing inductive effect (-I) and the electron-donating mesomeric effect (+M) due to its lone pairs of electrons. The mesomeric effect usually dominates, leading to a bathochromic shift of the π → π* absorption bands. The position of the bromo substituent on the quinoline ring is crucial in determining the magnitude of this shift.

Predicted UV-Vis Absorption Maxima for 3-Bromoquinoline-6-carbaldehyde

Based on the analysis of substituent effects and comparison with related molecules, we can predict the key features of the UV-Vis spectrum of 3-Bromoquinoline-6-carbaldehyde. The spectrum is expected to be a composite of the quinoline core transitions, perturbed by the bromo and carbaldehyde groups.

Predicted TransitionExpected λmax Range (nm)Origin and Rationale
π → π 320 - 360This band corresponds to the lowest energy π → π transition of the quinoline system. A significant bathochromic shift is expected due to the combined electron-donating effect of the bromine atom and the conjugating effect of the carbaldehyde group.
π → π 240 - 270This represents the higher energy π → π transition of the quinoline core, also likely red-shifted by the substituents.
n → π* 350 - 380This weak transition originates from the non-bonding electrons of the carbonyl oxygen in the carbaldehyde group. Its position can be sensitive to solvent polarity.[2]

Note: The exact λmax values will be influenced by the solvent used for the measurement due to solvatochromic effects.[6][7] Polar solvents are likely to cause a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transitions.

Experimental Protocol for UV-Vis Absorption Measurement

To obtain experimental data for 3-Bromoquinoline-6-carbaldehyde, the following protocol can be employed.

Materials and Instrumentation
  • Sample: 3-Bromoquinoline-6-carbaldehyde

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length

Workflow for UV-Vis Analysis

G cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis A Prepare a stock solution of known concentration B Perform serial dilutions to obtain a series of concentrations A->B Dilute E Measure the absorbance of each diluted sample B->E Analyze C Set instrument parameters (wavelength range, scan speed) D Record a baseline spectrum with the solvent-filled cuvette C->D Calibrate D->E Measure F Identify λmax for each absorption band E->F Process Data G Verify Beer-Lambert Law by plotting absorbance vs. concentration F->G H Calculate molar absorptivity (ε) G->H

Sources

Comparative

Technical Guide: Differentiating 3-Bromoquinoline-6-carbaldehyde from Isomeric Impurities

Executive Summary 3-Bromoquinoline-6-carbaldehyde (CAS 860757-84-2) is a high-value intermediate for synthesizing kinase inhibitors and antimalarial scaffolds. Its dual functionality—an electrophilic aldehyde at C6 and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromoquinoline-6-carbaldehyde (CAS 860757-84-2) is a high-value intermediate for synthesizing kinase inhibitors and antimalarial scaffolds. Its dual functionality—an electrophilic aldehyde at C6 and a cross-coupling-ready bromide at C3—makes it versatile but also prone to specific isomeric impurities during synthesis.

The primary challenge in certifying this material is distinguishing it from its regioisomers, particularly 3-bromoquinoline-8-carbaldehyde and 6-bromoquinoline-3-carbaldehyde . These isomers share identical molecular weights (MW 236.07) and similar polarities, rendering standard LC-MS identification insufficient.

This guide outlines a definitive differentiation strategy using Proton NMR (


H NMR) coupling patterns  as the primary validation tool and Pi-Pi Selective HPLC  as the secondary purification method.

Structural Analysis & Impurity Origins

To separate the target from its impurities, one must understand their structural origins.

  • Target (3-Br-6-CHO): Typically synthesized via the oxidative functionalization of 3-bromo-6-methylquinoline or through cyclization of 4-amino-benzaldehyde derivatives.

  • Impurity A (3-Br-8-CHO): Arises from lack of regiocontrol during formylation or from ortho-isomers in aniline starting materials.

  • Impurity B (6-Br-3-CHO): A "swapped" isomer often resulting from ambiguous cyclization pathways (e.g., Skraup-Doebner-Von Miller reactions) where the bromine and aldehyde precursors are reversed.

Visualizing the Isomer Landscape

IsomerDifferentiation Start Crude 3-Bromoquinoline-6-carbaldehyde Analysis Analytical Challenge: MW 236.07 (Identical Mass) Start->Analysis Target Target: 3-Bromoquinoline-6-carbaldehyde (CHO at C6, Br at C3) Analysis->Target Desired Impurity1 Impurity A: 3-Bromoquinoline-8-carbaldehyde (CHO at C8) Analysis->Impurity1 Regioisomer Impurity2 Impurity B: 6-Bromoquinoline-3-carbaldehyde (Br at C6, CHO at C3) Analysis->Impurity2 Positional Isomer Diff1 Differentiation Factor: Benzene Ring Coupling (H5/H7/H8) Target->Diff1 Impurity1->Diff1

Figure 1: The structural relationship between the target and its critical isomeric impurities.

Method A: NMR Spectroscopy (The Gold Standard)

Mass spectrometry cannot distinguish these isomers.


H NMR is the only self-validating method for structural certification. The key lies in the splitting patterns of the benzene ring protons (H5, H6, H7, H8) .
Diagnostic Logic
  • Target (6-CHO): The aldehyde at C6 creates a substitution pattern where H5 is isolated from H7/H8. You will see two distinct spin systems .

  • Impurity (8-CHO): The aldehyde at C8 leaves H5, H6, and H7 as a contiguous three-proton system .

Comparative NMR Data Table (400 MHz, DMSO-d )
FeatureTarget: 3-Br-6-CHO Impurity: 3-Br-8-CHO Causality / Explanation
H2 (Pyridine) Singlet/Doublet (

Hz)
Singlet/Doublet (

Hz)
H2 is deshielded by N and Br. Similar in both.
H4 (Pyridine) Doublet (

Hz)
Doublet (

Hz)
Meta-coupling to H2. Similar in both.
H5 (Benzene) Doublet (

Hz)
Doublet (

Hz)
CRITICAL: In Target, H5 is meta to H7. In Impurity, H5 is ortho to H6.
H6 (Benzene) Substituted (No H6)Triplet (dd) Impurity has a proton at C6; Target does not.
H7 (Benzene) dd (

Hz)
Doublet (

Hz)
Target H7 couples ortho to H8 and meta to H5. Impurity H7 couples only ortho to H6.
H8 (Benzene) Doublet (

Hz)
Substituted (No H8)Target has H8 ortho-coupled to H7.
CHO (Aldehyde) Singlet (

ppm)
Singlet (

ppm)
8-CHO is often deshielded due to proximity to Ring N (anisotropic effect) or H-bonding.
NOESY/ROESY Confirmation

If 1D NMR is ambiguous due to overlap:

  • Irradiate CHO peak:

    • Target (6-CHO): Strong NOE correlation with H5 and H7 .

    • Impurity (8-CHO): Strong NOE correlation with H7 only (and potentially weak interaction with H2/H8 depending on conformation, but distinct from the H5/H7 pattern).

Method B: Chromatographic Separation (HPLC)[1][2][3]

Separating these isomers requires exploiting differences in their dipole moments and pi-electron distribution. Standard C18 columns often fail to resolve position isomers of quinolines effectively.

Recommended Column Chemistry
  • Primary Choice: Phenyl-Hexyl or PFP (Pentafluorophenyl) columns.

    • Mechanism:[1][2] These phases interact via

      
      -
      
      
      
      stacking with the quinoline rings. The electron-withdrawing aldehyde position alters the electron density of the rings, significantly changing retention on
      
      
      -active phases compared to C18.
  • Alternative: C18 with Methanol (Methanol promotes

    
    -
    
    
    
    selectivity better than Acetonitrile).
Experimental Protocol: Gradient Separation

System: HPLC with PDA (Photodiode Array) Detector (254 nm / 280 nm). Column: XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid (or Ammonium Formate pH 3.5)
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 35°C
Gradient 0-2 min: 5% B (Hold)2-20 min: 5%

95% B20-25 min: 95% B (Wash)

Performance Expectation:

  • 3-Br-6-CHO: Elutes earlier than the 8-CHO isomer on Phenyl phases. The 6-position is more "exposed" to the mobile phase, increasing solubility in polar organic modifiers, whereas the 8-CHO can form internal dipoles or interact more strongly with the stationary phase depending on the specific column chemistry.

  • Note: Always inject a co-mixture of reference standard and sample to confirm resolution.

Decision Workflow Diagram

Use this logic flow to certify your batch.

Workflow Sample Unknown Sample (Solid) NMR 1H NMR (DMSO-d6) Sample->NMR Check1 Check Aromatic Region (7.5 - 9.0 ppm) NMR->Check1 ResultA Pattern: 2 distinct spin systems (Singlet H5 + AB System H7/H8) Check1->ResultA Matches ResultB Pattern: 3 Contiguous Protons (Triplet H6 present) Check1->ResultB Matches ConclusionA CONFIRMED: 3-Bromoquinoline-6-carbaldehyde ResultA->ConclusionA ConclusionB REJECT: Isomeric Impurity (Likely 8-CHO) ResultB->ConclusionB

Figure 2: Analytical decision tree for batch release.

References

  • BenchChem Technical Support. Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. (Accessed 2026).[3] Link

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 13C and 1H NMR Coupling Constants. University of Wisconsin-Madison. (Standard reference for substituent effects). Link

  • ChemicalBook. 3-Bromoquinoline NMR Spectrum and Properties. (Provides baseline shifts for the core scaffold). Link

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Separation of Positional Isomers). (Technical Note on PYE/NPE columns for isomer separation). Link

Disclaimer: This guide is intended for research use only. Always consult Safety Data Sheets (SDS) before handling halogenated quinolines.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 3-Bromoquinoline-6-carbaldehyde

[1] Executive Summary & Core Directive This guide defines the operational standard for the disposal of 3-Bromoquinoline-6-carbaldehyde (CAS: 860757-84-2).[1] The Core Directive: This compound possesses two distinct chemi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

This guide defines the operational standard for the disposal of 3-Bromoquinoline-6-carbaldehyde (CAS: 860757-84-2).[1]

The Core Directive: This compound possesses two distinct chemical functionalities—a halogen (bromine) and a reactive aldehyde —that dictate its disposal pathway.[1] It must be treated as Halogenated Organic Waste .[1] Under no circumstances should this be disposed of via municipal drains or mixed with non-halogenated oxidative waste streams.[1]

The procedures below are designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and prevent the formation of toxic byproducts (e.g., brominated dioxins) during thermal destruction.

Chemical Profile & Hazard Identification

Understanding the "Enemy" is the first step in safety.[1] The operational risks stem from the compound's potential to oxidize and its aquatic toxicity profile.[1]

PropertySpecificationOperational Implication
CAS Number 860757-84-2Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₁₀H₆BrNONitrogen-containing halogenated aromatic.[1]
Physical State Solid (Light Yellow Powder)Dust generation is a primary inhalation risk.[1]
Reactive Groups Aldehyde (-CHO), Bromine (-Br)Aldehyde: Susceptible to autoxidation; incompatible with strong oxidizers.Bromine: Requires high-temperature incineration with scrubbing.[1]
Hazard Codes H302, H315, H319, H335Irritant to all tissues; harmful if swallowed.[1]
Storage 2–8°C, Inert AtmosphereKeep away from light and air to prevent degradation.[1]

Risk Assessment: The "Why" Behind the Protocol

The Halogen Factor (Bromine)

Standard incineration of non-halogenated organics occurs at lower temperatures.[1] However, burning brominated compounds at insufficient temperatures can generate hydrogen bromide (HBr) gas (corrosive) and, more critically, polybrominated dibenzodioxins (PBDDs) .[1]

  • Protocol Requirement: You must segregate this waste into the "Halogenated" stream so it is routed to an incinerator equipped with an afterburner and alkaline scrubber (operating >1000°C).[1]

The Aldehyde Factor (Reactivity)

Aldehydes are reducing agents.[1]

  • Incompatibility: Never place 3-Bromoquinoline-6-carbaldehyde waste in a container with strong oxidizers (e.g., Chromic acid, Nitric acid, Permanganates).[1] This can lead to an exothermic reaction or pressure buildup.

  • Self-Validating Step: Before adding to a waste drum, verify the drum does not contain oxidizing acids.[1]

Disposal Decision Workflow

The following logic gate ensures the material ends up in the correct waste stream.

DisposalWorkflow Start Waste Generation: 3-Bromoquinoline-6-carbaldehyde StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves/paper) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid Pack Double Bag or Jar (Amber Glass/HDPE) Solid->Pack LabelSolid Label: 'Hazardous Waste - Solid' Constituent: Halogenated Organic Pack->LabelSolid Final Disposal: High-Temp Incineration (RCRA Approved Facility) LabelSolid->Final SolventCheck Identify Solvent Base Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (Ethyl Acetate, Methanol) SolventCheck->NonHaloSolv Combine Segregate into HALOGENATED Waste Stream HaloSolv->Combine NonHaloSolv->Combine *Must be treated as Halogenated due to solute content Combine->Final

Figure 1: Decision matrix for segregating 3-Bromoquinoline-6-carbaldehyde waste. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute necessitates disposal in the halogenated stream.[1]

Detailed Operational Procedures

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Objective: Isolate the solid to prevent dust inhalation and environmental leaching.[1]

  • PPE Verification: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1] If handling >10g of powder, use a powder hood or N95 respirator.

  • Primary Containment: Transfer the solid into a screw-top jar (HDPE or Amber Glass). Do not use open-top beakers.

  • Secondary Containment: Place the jar into a clear, sealable plastic bag (4-mil polyethylene).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 3-Bromoquinoline-6-carbaldehyde.[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][3]

    • Note: "Contains Bromine - Halogenated."[1][4]

  • Transfer: Move to the Solid Hazardous Waste accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquids)

Objective: Prevent cross-reactivity in bulk solvent drums.

  • The "Trace" Rule: Even if you used a non-halogenated solvent (like Ethyl Acetate) for your reaction, the presence of the dissolved 3-Bromoquinoline-6-carbaldehyde renders the entire mixture a Halogenated Waste .[1]

  • Self-Validating pH Check:

    • Step: Dip a pH strip into the waste solution.[1]

    • Logic: If pH < 4 or > 10, neutralize to pH 6–8 before adding to the central waste drum. This prevents unexpected heat generation or gas evolution in the drum.

  • Segregation: Pour into the drum marked "Halogenated Solvents" (often Red cans in US labs).

    • Crucial: Do NOT pour into "Non-Halogenated" or "Aqueous" drums.

Scenario C: Empty Container Management
  • Triple Rinse: Rinse the empty original bottle three times with a compatible solvent (e.g., Acetone or DCM).[1]

  • Rinsate Disposal: Pour the rinsate into the Halogenated Solvent waste stream (Scenario B).[1]

  • Defacing: Cross out the label on the bottle and mark "Empty."[1]

  • Glass Disposal: Discard the clean, dry bottle in the broken glass/sharps container (unless it contained P-listed waste, which this is not, but local EHS rules may vary).

Emergency Spill Response

Immediate Action: Isolate the area.

Spill TypeProtocol
Solid Spill (Powder) Do NOT use water (spreads contamination).[1] 1. Cover with wet paper towels to suppress dust.2. Scoop up carefully using a dustpan or card.3. Place in a bag labeled "Hazardous Debris."
Liquid Spill 1. Absorb with vermiculite or spill pads.2.[1] Do NOT use sawdust (combustible + oxidizable aldehyde = fire risk).3.[1] Place saturated absorbents in a sealed container.4. Wash area with soap and water; collect wash water as hazardous waste.[1]

Regulatory & Compliance Context

  • US EPA (RCRA): While 3-Bromoquinoline-6-carbaldehyde is not explicitly "P-listed" or "U-listed," it meets the criteria for characteristic hazardous waste due to toxicity and the presence of halogenated organic compounds (HOCs).[1]

  • Waste Code Assignment:

    • If mixed with spent halogenated solvents: F002 .[1][5]

    • If pure substance for disposal: Assign generic code for "Toxic" or "Irritant" depending on state regulations, often managed as Lab Pack .[1]

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved October 26, 2025, from [Link][1]

  • PubChem. (n.d.). Compound Summary: 3-Bromoquinoline-6-carbaldehyde (CAS 860757-84-2).[1][2] National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 3-Bromoquinoline-6-carbaldehyde

Executive Summary & Risk Profile 3-Bromoquinoline-6-carbaldehyde is a bifunctional heteroaromatic building block frequently employed in Suzuki-Miyaura cross-couplings and Schiff base formations for drug discovery. Its du...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

3-Bromoquinoline-6-carbaldehyde is a bifunctional heteroaromatic building block frequently employed in Suzuki-Miyaura cross-couplings and Schiff base formations for drug discovery. Its dual reactivity (electrophilic aldehyde and aryl bromide) necessitates a rigorous safety protocol.

While specific toxicological data for this exact isomer may be limited, Structure-Activity Relationship (SAR) analysis of the quinoline family dictates that we treat this compound as a Class 3 Irritant and potential Sensitizer .

Core Hazard Analysis (SAR-Derived)
Hazard ClassGHS CodeDescriptionMechanism of Action
Acute Toxicity H302/H312Harmful if swallowed/contact.Quinoline nitrogen intercalation with DNA/enzymes.
Skin/Eye Irritant H315/H319Causes serious irritation.[1][2][3][4]Aldehyde group reacts with mucosal proteins (Schiff base formation).
STOT-SE H335Respiratory irritation.[1][2][3]Fine particulate inhalation triggers bronchial inflammation.
Sensitization H317May cause allergic reaction.[5]Haptenization of skin proteins by the aldehyde moiety.

PPE Matrix: The "Defense-in-Depth" Strategy

Do not rely on a single layer of protection. This matrix is designed to provide redundancy.

Protection ZonePrimary PPESecondary/ContingencyTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Face Shield (8-inch)Critical: Safety glasses are insufficient. Fine quinoline dust drifts around side shields. Goggles provide a sealed environment.
Dermal (Hands) Double Nitrile Gloves (Min 5 mil outer, 4 mil inner)Silver Shield® (Laminate)Solid State: Nitrile is excellent. Solution State: If dissolved in DCM/Chloroform, nitrile degrades rapidly. Use laminate liners if handling halogenated solvents.
Respiratory Fume Hood (Face velocity: 100 fpm)N95/P100 Particulate RespiratorThe primary risk is dust inhalation during weighing. If hood work is impossible, a P100 respirator is mandatory.
Body Tyvek® Lab Coat (Closed front)Chemical Apron (Butyl/Neoprene)Cotton coats absorb aldehydes, creating a secondary exposure source. Tyvek repels particulates.

Operational Workflow: From Storage to Disposal

The following diagram illustrates the "Safe Path" for handling 3-Bromoquinoline-6-carbaldehyde. It emphasizes the critical transition points where exposure risk is highest.

G cluster_safety Critical Control Points Storage 1. Cold Storage (4°C, Inert Gas) Weighing 2. Weighing Station (Static Control) Storage->Weighing Transfer in sealed secondary container Reaction 3. Reaction Vessel (Closed System) Weighing->Reaction Dissolve immediately to suppress dust Waste 4. Waste Segregation (Halogenated) Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing containment during the solid-to-liquid transition.

Detailed Handling Protocols

A. The "Static-Free" Weighing Protocol

Quinolines are often fluffy, electrostatic solids that "jump" away from spatulas.

  • Engineering Control: Operate inside a certified chemical fume hood.

  • Static Mitigation: Use an ionizing anti-static gun or a Polonium-210 strip near the balance before opening the vial.

  • Technique:

    • Place the receiving flask (containing a stir bar) on the balance.

    • Tare the balance.

    • Transfer the solid using a long-neck antistatic funnel .

    • Crucial Step: Do not try to brush spilled powder. Cover it with a wet wipe (solvent-dampened) to trap the dust, then dispose.

B. Solubilization & Reaction

Once in solution, the respiratory risk decreases, but the permeation risk increases.

  • Solvent Choice: If using DMF or DMSO (common for Suzuki couplings), be aware that these solvents can carry the toxic quinoline payload through intact skin.

  • Glove Check: Inflate gloves to check for pinholes before handling solutions. Change gloves immediately upon any splash.[6]

C. Emergency Response
  • Eye Contact: Flush for 15 minutes minimum .[1][2][7] The aldehyde group can cross-link proteins; immediate dilution is vital to prevent corneal opacification.

  • Skin Contact: Wash with soap and water.[1][2] Do not use alcohol/acetone ; this dilates pores and drives the brominated compound deeper into the dermis.

Disposal & Deactivation

Never dispose of 3-Bromoquinoline-6-carbaldehyde in the sink. It is toxic to aquatic life (quinoline core).

Waste StreamClassificationTreatment Method
Solid Waste Hazardous Organic SolidHigh-temperature incineration.
Liquid Waste Halogenated OrganicSegregate from non-halogenated solvents. The bromine atom requires specific scrubbers during incineration.
Contaminated PPE Trace ContaminatedDouble-bag in clear polyethylene bags and label as "Chemically Contaminated Debris".

References

  • PubChem. (2025).[3][8] 3-Quinolinecarboxaldehyde Compound Summary (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

  • Kimberly-Clark Professional. (2025). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

  • ECHA. (2025). Registration Dossier: Quinoline Derivatives and GHS Classification. European Chemicals Agency.[3] Retrieved from [Link]

Sources

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